molecular formula C11H13N3O6 B15598090 N1-Cyanomethyl pseudouridine

N1-Cyanomethyl pseudouridine

Cat. No.: B15598090
M. Wt: 283.24 g/mol
InChI Key: VPDBRWXKVIXJEF-BGZDPUMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Cyanomethyl pseudouridine is a useful research compound. Its molecular formula is C11H13N3O6 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

2-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]acetonitrile

InChI

InChI=1S/C11H13N3O6/c12-1-2-14-3-5(10(18)13-11(14)19)9-8(17)7(16)6(4-15)20-9/h3,6-9,15-17H,2,4H2,(H,13,18,19)/t6-,7-,8-,9+/m1/s1

InChI Key

VPDBRWXKVIXJEF-BGZDPUMWSA-N

Origin of Product

United States

Foundational & Exploratory

N1-Cyanomethyl Pseudouridine: A Technical Overview in the Context of Modified mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1-Cyanomethyl pseudouridine (B1679824), a synthetic derivative of the naturally occurring modified nucleoside, pseudouridine. Given the limited publicly available data specific to N1-Cyanomethyl pseudouridine, this document leverages the extensive research on the closely related and commercially significant analogue, N1-methylpseudouridine (m1Ψ), to provide a comprehensive framework for understanding its potential applications, mechanisms, and the experimental methodologies relevant to its study in the field of mRNA therapeutics.

Introduction to Pseudouridine and its Derivatives in mRNA

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional modification found in RNA.[1][2] Its unique C-C glycosidic bond, in contrast to the N-C bond in uridine, confers properties that are highly beneficial for therapeutic mRNA applications.[2] The incorporation of pseudouridine and its derivatives into in vitro transcribed (IVT) mRNA has been a pivotal development, leading to the success of mRNA vaccines and other therapies.[3][4] These modifications can enhance the stability and translational capacity of mRNA while reducing its inherent immunogenicity.[3][5]

This compound is a chemically synthesized derivative of pseudouridine. While specific research on this compound is not widely published, it belongs to a class of N1-substituted pseudouridine analogues that are of significant interest for further improving the properties of therapeutic mRNA.[1][6]

The Paradigm of N1-Methylpseudouridine (m1Ψ): A Proxy for Understanding N1-Substituted Analogues

N1-methylpseudouridine (m1Ψ) is a naturally occurring modification of pseudouridine that has become a cornerstone of modern mRNA vaccine technology.[3][4] Its well-documented effects provide a valuable model for predicting the potential behavior of other N1-substituted derivatives like this compound.

Enhanced Translational Efficiency

The substitution of uridine with m1Ψ in synthetic mRNA has been shown to significantly increase protein expression.[6][7] This is attributed to several factors, including a potential increase in ribosome density on the mRNA transcript.[8] While m1Ψ does not appear to significantly alter the rate of amino acid addition, it subtly influences the fidelity of translation in a codon-position-dependent manner.[9]

Table 1: Comparative Translational Properties of Modified mRNA

ModificationRelative Protein Expression (vs. Uridine)Impact on Translational FidelityKey Findings
Pseudouridine (Ψ)IncreasedMinimal impactEnhances translation and reduces immunogenicity.[5]
N1-methylpseudouridine (m1Ψ) Significantly Increased Subtle modulation, context-dependent Superior to Ψ in boosting protein production and reducing immune response.[7]
This compoundData not publicly availableData not publicly availableHypothesized to modulate translation and immunogenicity.
Reduced Immunogenicity

Unmodified single-stranded RNA can be recognized by innate immune sensors, primarily Toll-like receptors (TLRs) 7 and 8, leading to an inflammatory response that can inhibit translation and cause adverse effects.[3] The presence of the methyl group at the N1 position of pseudouridine sterically hinders the interactions required for TLR activation. This reduction in immunogenicity is a critical feature for the safety and efficacy of mRNA therapeutics.

Signaling Pathways Modulated by Pseudouridine Modifications

The primary mechanism by which pseudouridine and its N1-substituted derivatives reduce the innate immune response is by evading recognition by endosomal Toll-like receptors.

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm ssRNA Unmodified ssRNA TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Binds modRNA m1Ψ-modified mRNA modRNA->TLR7_8 Binding Reduced MyD88 MyD88 TLR7_8->MyD88 Recruits IRF7 IRF7 MyD88->IRF7 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines & Type I IFN IRF7->Cytokines NFkB->Cytokines

Caption: Reduced activation of TLR7/8 signaling by m1Ψ-modified mRNA.

Experimental Protocols and Workflows

Synthesis of Modified mRNA

The production of modified mRNA is a multi-step process that begins with a DNA template.

mRNA_Synthesis_Workflow cluster_template 1. DNA Template Preparation cluster_ivt 2. In Vitro Transcription (IVT) cluster_purification 3. Purification plasmid Plasmid DNA with Target Gene linearization Linearization plasmid->linearization template Linear DNA Template linearization->template ivt_mix IVT Reaction Mix: - T7 RNA Polymerase - NTPs (A, G, C) - Modified UTP (e.g., N1-Cyanomethyl-Ψ-TP) - Cap Analog template->ivt_mix ivt Transcription ivt_mix->ivt mod_mrna Capped, Modified mRNA ivt->mod_mrna dnase DNase Treatment mod_mrna->dnase purify Purification (e.g., LiCl precipitation, chromatography) dnase->purify final_mrna Purified Modified mRNA purify->final_mrna

Caption: General workflow for the in vitro synthesis of modified mRNA.

Key Steps in Modified mRNA Production:

  • DNA Template Generation : A plasmid containing the gene of interest, flanked by a T7 promoter and a poly(A) tail sequence, is constructed and then linearized.

  • In Vitro Transcription (IVT) : The linearized DNA is used as a template in an IVT reaction. A cocktail of RNA polymerase (e.g., T7), nucleotide triphosphates (ATP, GTP, CTP), and the desired modified uridine triphosphate (in this case, this compound triphosphate) is used. A cap analog is also included to add the 5' cap structure essential for translation.

  • Purification : The resulting mRNA is treated with DNase to remove the DNA template. The mRNA is then purified to remove enzymes, free nucleotides, and potential double-stranded RNA byproducts, which are highly immunogenic.

In Vitro and In Vivo Evaluation

Once synthesized, the modified mRNA must be tested for its biological properties.

Table 2: Standard Assays for Modified mRNA Evaluation

AssayPurposeExperimental SystemKey Metrics
In Vitro Translation To assess protein expression efficiency.Rabbit reticulocyte lysate or other cell-free expression systems.Protein yield (e.g., via Western blot, luciferase assay).
Cell-Based Assays To measure protein expression and immunogenicity in a cellular context.Transfection of cultured cells (e.g., HEK293, dendritic cells).Reporter gene activity, cytokine levels (e.g., TNF-α, IFN-α) via ELISA.
In Vivo Studies To evaluate efficacy, biodistribution, and safety.Administration to animal models (e.g., mice) via injection.Protein levels in target tissues, immune cell activation, adverse event monitoring.

Conclusion and Future Directions

This compound represents one of many potential avenues for the continued refinement of mRNA therapeutics. While direct experimental data on its performance is scarce, the well-established benefits of the related N1-methylpseudouridine modification provide a strong rationale for its investigation. Future research should focus on the direct synthesis of this compound triphosphate and its incorporation into mRNA to quantitatively assess its impact on translation, stability, and immunogenicity compared to existing modifications. Such studies will be crucial in determining its potential place in the expanding toolbox of RNA biotechnology.

References

The Discovery and Synthesis of GS-441524: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-441524, a nucleoside analogue, has emerged as a critical molecule in antiviral drug development. Initially identified as the primary plasma metabolite of the prodrug Remdesivir (B604916), it has demonstrated potent antiviral activity against a range of RNA viruses, most notably Feline Infectious Peritonitis (FIP) virus and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and antiviral properties of GS-441524. Detailed experimental protocols for its synthesis and antiviral evaluation are presented, alongside a compilation of key quantitative data to support further research and development efforts in this area.

Introduction

The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. Nucleoside analogues represent a cornerstone of antiviral therapy, functioning by mimicking natural nucleosides and interfering with viral replication.

GS-441524, a 1'-cyano-substituted adenine (B156593) C-nucleoside ribose analogue, is a pivotal compound in this class.[1] Its significance was highlighted during the COVID-19 pandemic as the active metabolite of Remdesivir, the first antiviral drug to receive FDA approval for the treatment of the disease.[2] Beyond its role as a metabolite, GS-441524 has demonstrated remarkable therapeutic efficacy in treating Feline Infectious Peritonitis (FIP), a previously fatal coronavirus-induced disease in cats.[3][4] This has spurred significant interest in its direct therapeutic potential.

This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working with or interested in GS-441524. It consolidates information on its synthesis, biological activity, and the methodologies used for its evaluation.

Synthesis of GS-441524

The synthesis of GS-441524 is a multi-step process that involves the preparation of the core heterocyclic base, pyrrolo[2,1-f][2][5][6]triazin-4-amine, followed by its stereoselective glycosylation with a protected ribose derivative and subsequent modifications. Several synthetic routes have been reported, with ongoing efforts to improve efficiency and scalability.[7][8]

Synthesis of the Pyrrolo[2,1-f][2][5][6]triazine Core

A common starting point for the synthesis of the pyrrolotriazine core is pyrrole (B145914).[9] The synthesis generally proceeds through the following key transformations:

  • Cyanation of Pyrrole: Introduction of a cyano group at the 2-position of the pyrrole ring.

  • N-Amination: Addition of an amino group to the pyrrole nitrogen.

  • Cyclization: Reaction with a formylating agent, such as formamidine (B1211174) acetate, to form the triazine ring.[6]

Continuous flow chemistry has been explored to improve the throughput and safety of this synthetic sequence.[5][6]

Glycosylation and Final Synthesis Steps

The stereoselective formation of the C-C glycosidic bond between the pyrrolotriazine base and the ribose sugar is a critical step in the synthesis of GS-441524.[10] The general approach involves:

  • Preparation of a Protected Ribose Derivative: Typically, a tri-O-benzyl-D-ribonolactone is used as the ribose donor.[7]

  • C-Glycosylation: The protected pyrrolotriazine is coupled with the ribonolactone. This reaction often requires careful control of conditions to achieve the desired β-anomer stereoselectivity.[10]

  • 1'-Cyanation: Introduction of the cyano group at the 1'-position of the ribose moiety.

  • Deprotection: Removal of the benzyl (B1604629) protecting groups to yield GS-441524.[7]

Experimental Protocol: A Representative Synthesis of GS-441524

The following is a representative, multi-step protocol compiled from reported synthetic strategies.[7]

Step 1: Synthesis of N'-(7-Iodopyrrolo[2,1-f][2][5][6]triazin-4-yl)-N,N-dimethylformimidamide

A mixture of 7-iodopyrrolo[2,1-f][2][5][6]triazin-4-amine (0.5 mol), N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (0.55 mol) in ethanol (B145695) (1 L) is heated and stirred at 70-80 °C for 2 hours. After cooling to room temperature, the reaction mixture is stirred at 0-5 °C for 1 hour. The resulting solid is collected by filtration, washed with ethanol, and dried to afford the protected base.[7]

Step 2: C-Glycosylation

A solution of the protected base (0.25 mol) in anhydrous tetrahydrofuran (B95107) (THF) (600 mL) is cooled to -20 °C. Isopropylmagnesium chloride (2 M in THF, 0.30 mol) is added dropwise, maintaining the temperature between -20 and -10 °C. A solution of 2,3,5-tri-O-benzyl-D-ribonolactone (0.275 mol) in anhydrous THF (120 mL) is then added dropwise at the same temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The product, a mixture of 1'-isomers, is extracted and used in the next step without further purification.[7]

Step 3: 1'-Cyanation

The crude product from the previous step is dissolved in dichloromethane (B109758) (CH2Cl2). Trifluoroacetic acid (TFA), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and trimethylsilyl cyanide (TMSCN) are added sequentially at -40 to -30 °C. The reaction mixture is stirred for several hours, and then quenched. The desired β-anomer is purified by crystallization.[7]

Step 4: Debenzylation to Yield GS-441524

The protected and cyanated nucleoside is dissolved in CH2Cl2 and cooled to -40 to -30 °C. Boron trichloride (B1173362) (BCl3) solution in CH2Cl2 is added dropwise. The reaction is stirred until completion and then quenched. GS-441524 is isolated and purified by crystallization.[7]

Physicochemical and Spectroscopic Data

The structural identity and purity of synthesized GS-441524 are confirmed through various analytical techniques.

ParameterValueReference
Molecular FormulaC12H13N5O4[11]
Molecular Weight291.26 g/mol [12]
¹H NMR (DMSO-d₆, 600 MHz) δ (ppm) [6]
7.95 (s, 1H)H-2
7.85 (s, 2H)NH₂
6.94 (d, J=4.6 Hz, 1H)H-6
6.81 (d, J=4.6 Hz, 1H)H-5
6.13 (d, J=7.0 Hz, 1H)2'-OH
5.49 (d, J=5.6 Hz, 1H)3'-OH
5.06 (t, J=5.4 Hz, 1H)5'-OH
4.61 (d, J=8.8 Hz, 1H)H-1'
4.29 (app t, J=6.4 Hz, 1H)H-2'
4.07 (app t, J=4.9 Hz, 1H)H-3'
3.84 (app q, J=4.1 Hz, 1H)H-4'
3.65 (m, 1H)H-5'a
3.55 (m, 1H)H-5'b
¹³C NMR (DMSO-d₆, 151 MHz) δ (ppm) [6]
155.4C-4
146.9C-7a
123.6C-2
118.0CN
116.5C-5a
110.8C-6
101.4C-5
82.2C-4'
79.4C-1'
73.1C-2'
70.0C-3'
61.2C-5'

Mechanism of Antiviral Action

GS-441524 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.

GS-441524_Mechanism_of_Action GS441524 GS-441524 (extracellular) GS441524_intra GS-441524 (intracellular) GS441524->GS441524_intra Enters cell Cell Host Cell GS441524_MP GS-441524-MP GS441524_intra->GS441524_MP Phosphorylation (Kinases) GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Phosphorylation GS441524_TP GS-441524-TP (Active Form) GS441524_DP->GS441524_TP Phosphorylation RdRp Viral RdRp GS441524_TP->RdRp Competitive Inhibition NTPs Natural NTPs NTPs->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Termination Delayed Chain Termination RdRp->Termination Incorporation of GS-441524-TP RNA_template Viral RNA Template RNA_template->RdRp Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Intracellular activation and mechanism of action of GS-441524.

The mechanism can be summarized in the following steps:

  • Cellular Uptake: GS-441524 enters the host cell.

  • Anabolic Activation: Inside the cell, host kinases phosphorylate GS-441524 sequentially to its monophosphate (MP), diphosphate (B83284) (DP), and finally to the active triphosphate (TP) form, GS-441524-TP.[13]

  • Competitive Inhibition: GS-441524-TP, being an analogue of adenosine (B11128) triphosphate (ATP), competes with the natural nucleotide for incorporation into the nascent viral RNA strand by the viral RdRp.[14]

  • Delayed Chain Termination: Upon incorporation into the growing RNA chain, GS-441524-TP leads to delayed chain termination, effectively halting viral replication.[12]

Antiviral Activity and Efficacy

GS-441524 has demonstrated broad-spectrum antiviral activity against various RNA viruses. Its efficacy has been most extensively studied in the context of coronaviruses.

VirusCell Line / ModelEC₅₀ / EfficacyReference
Feline Infectious Peritonitis Virus (FIPV)CRFK cells~1 µM[13]
Feline Infectious Peritonitis (FIP)Naturally infected cats>80% cure rate at 4 mg/kg SC q24h for ≥12 weeks[15]
SARS-CoV-2Vero E6 cellsEC₅₀ values comparable to Remdesivir[2]
SARS-CoV-2 (Delta and Omicron variants)In vitro assaysRetained potency[2]
Human Parainfluenza Virus 3 (HPIV-3)AG129 miceDrastically reduces infectious virus titers in the lung[2]
Experimental Protocol: Antiviral Activity Assessment (CPE Inhibition Assay)

This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of GS-441524 by measuring the inhibition of virus-induced cytopathic effect (CPE).[13][16]

CPE_Inhibition_Assay_Workflow Start Start Seed_Cells Seed susceptible cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate (e.g., 24h) to form monolayer Seed_Cells->Incubate_1 Infect_Cells Infect cell monolayer with virus (e.g., MOI 0.1) Incubate_1->Infect_Cells Prepare_Dilutions Prepare serial dilutions of GS-441524 Add_Compound Add GS-441524 dilutions to infected cells Prepare_Dilutions->Add_Compound Infect_Cells->Add_Compound Controls Include controls: - Virus only - Cells only Infect_Cells->Controls Incubate_2 Incubate (e.g., 72h) for CPE development Add_Compound->Incubate_2 Controls->Incubate_2 Assess_CPE Assess CPE: - Visually - Crystal violet staining Incubate_2->Assess_CPE Quantify Quantify cell viability (e.g., plate reader) Assess_CPE->Quantify Calculate_EC50 Calculate EC₅₀ value Quantify->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a CPE inhibition assay to determine antiviral efficacy.

  • Cell Seeding: Seed a suitable host cell line (e.g., CRFK for FIPV, Vero E6 for SARS-CoV-2) into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a series of dilutions of GS-441524 in cell culture medium.

  • Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-hour virus adsorption period, remove the inoculum and add the different concentrations of GS-441524 to the wells. Include virus-only (positive control) and cells-only (negative control) wells.

  • Incubation: Incubate the plates for a period sufficient for CPE to develop in the virus control wells (typically 48-72 hours).

  • CPE Assessment: The degree of CPE is quantified. This can be done visually or by staining the cells with a dye such as crystal violet, followed by measuring the absorbance.

  • Data Analysis: The percentage of CPE inhibition is calculated for each concentration of GS-441524, and the EC₅₀ value is determined by non-linear regression analysis.

Conclusion and Future Directions

GS-441524 is a potent nucleoside analogue with proven antiviral efficacy, particularly against coronaviruses. Its successful application in treating FIP in cats has provided a strong rationale for its further investigation as a direct-acting antiviral for other viral diseases. The synthetic routes to GS-441524 are well-established, with ongoing research focused on improving yield, stereoselectivity, and scalability.

Future research should continue to explore the full therapeutic potential of GS-441524, including its efficacy against a broader range of RNA viruses and its potential for use in combination therapies. Further optimization of its delivery and formulation could also enhance its clinical utility. The detailed technical information provided in this guide serves as a valuable resource for advancing these research and development efforts.

References

N1-Cyanomethyl pseudouridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Cyanomethyl pseudouridine (B1679824) is a chemically modified nucleoside, an analogue of the naturally occurring pseudouridine. While not as extensively studied as other N1-substituted pseudouridines like N1-methylpseudouridine, its unique chemical properties, conferred by the electron-withdrawing cyanomethyl group at the N1 position, make it a molecule of significant interest in the fields of RNA biology and therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological implications of N1-Cyanomethyl pseudouridine. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel RNA-based therapeutics and diagnostics.

Chemical Structure and Properties

This compound is a derivative of pseudouridine, which itself is an isomer of uridine. In pseudouridine, the uracil (B121893) base is attached to the ribose sugar via a C5-C1' glycosidic bond, in contrast to the N1-C1' bond found in uridine. This fundamental structural difference exposes the N1 position of the uracil base for chemical modification. In this compound, a cyanomethyl group (-CH₂CN) is attached to this N1 position.

Chemical Structure:

Caption: Diagram illustrating the key functional groups and the C-C glycosidic bond of this compound.

Physicochemical Properties
PropertyValue (Inferred)Basis for Inference
Molecular Formula C₁₁H₁₃N₃O₆Calculated from the structure
Molecular Weight 283.24 g/mol Calculated from the molecular formula
Appearance White to off-white solidBased on similar nucleoside analogues
Solubility Soluble in water and polar organic solventsBased on the high solubility of pseudouridine in water[1]
Melting Point Not determinedLikely to be a high-melting solid, similar to other nucleosides
UV λmax ~271 nmPseudouridine has a λmax at 271 nm

Synthesis

A plausible synthetic route for this compound is the direct N1-alkylation of pseudouridine with a cyanomethylating agent, such as chloroacetonitrile (B46850) (ClCH₂CN) or bromoacetonitrile (B46782) (BrCH₂CN), under basic conditions. This method is analogous to the well-established cyanoethylation of pseudouridine using acrylonitrile.

Proposed Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve pseudouridine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0°C to deprotonate the N1 position of the uracil ring.

  • Alkylation: Slowly add a stoichiometric equivalent of chloroacetonitrile to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

G Proposed Synthesis of this compound Pseudouridine Pseudouridine Deprotonation Deprotonation at N1 (e.g., NaH in DMF) Pseudouridine->Deprotonation N1_Anion N1-Anion of Pseudouridine Deprotonation->N1_Anion Alkylation Alkylation with Chloroacetonitrile (ClCH₂CN) N1_Anion->Alkylation Product N1-Cyanomethyl Pseudouridine Alkylation->Product

Caption: A workflow diagram illustrating the proposed synthetic route for this compound.

Characterization

The characterization of this compound would rely on standard analytical techniques to confirm its structure and purity.

Mass Spectrometry

Mass spectrometry is a crucial tool for identifying N1-substituted pseudouridines. The addition of a cyanomethyl group to pseudouridine results in a specific mass increase.

TechniqueExpected Observation
Electrospray Ionization Mass Spectrometry (ESI-MS) The addition of a cyanomethyl group (CH₂CN) to pseudouridine (MW: 244.20 g/mol ) would result in a product with a molecular weight of 283.24 g/mol . This corresponds to a mass increase of 39.04 Da. A related technique, cyanoethylation, results in a mass increment of 53.0 Da.[2][3]
Tandem Mass Spectrometry (MS/MS) Fragmentation analysis would reveal characteristic daughter ions, confirming the presence of the cyanomethylated uracil base and the intact ribose moiety.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information.

TechniqueExpected Observation
¹H NMR The appearance of a new singlet in the aliphatic region corresponding to the methylene (B1212753) protons (-CH₂-) of the cyanomethyl group. Shifts in the resonances of the uracil H6 proton and the ribose protons adjacent to the N1 position would also be expected upon modification. The N1 imino proton of pseudouridine, observable in H₂O, would be absent in the N1-substituted product.[4]
¹³C NMR The appearance of new signals corresponding to the methylene carbon and the nitrile carbon of the cyanomethyl group.

Biological Implications and Potential Applications

The incorporation of modified nucleosides, particularly pseudouridine and its derivatives, into messenger RNA (mRNA) has been a pivotal development in RNA therapeutics.[5] These modifications can enhance the stability and translational efficiency of mRNA while reducing its immunogenicity.[5]

The cyanomethyl group is a strong electron-withdrawing group, which would significantly alter the electronic properties of the uracil ring compared to the methyl group in the well-studied N1-methylpseudouridine. This could have several biological consequences:

  • Enhanced Stability: The modification at the N1 position is expected to protect the mRNA from degradation by cellular nucleases, similar to other N1-substituted pseudouridines.

  • Modulated Immunogenicity: N1-substitutions on pseudouridine have been shown to reduce the innate immune response triggered by in vitro transcribed mRNA.[] The electronic nature of the cyanomethyl group might further influence the interaction of the modified mRNA with pattern recognition receptors like Toll-like receptors (TLRs).

  • Altered Translation: The modification could influence codon-anticodon interactions and the overall efficiency of protein translation. Studies on N1-methylpseudouridine have shown that it can modulate the fidelity of translation in a context-dependent manner.[7]

G Potential Biological Effects of this compound in mRNA N1_CM_Psi N1-Cyanomethyl Pseudouridine Incorporation into mRNA Stability Increased mRNA Stability (Resistance to Nucleases) N1_CM_Psi->Stability Immunogenicity Reduced Innate Immunogenicity (Modulation of TLR signaling) N1_CM_Psi->Immunogenicity Translation Altered Translational Properties (Fidelity and Efficiency) N1_CM_Psi->Translation Therapeutic_Outcome Improved Therapeutic Protein Expression Stability->Therapeutic_Outcome Immunogenicity->Therapeutic_Outcome Translation->Therapeutic_Outcome

Caption: A diagram illustrating the potential signaling and functional consequences of incorporating this compound into mRNA.

Conclusion

This compound represents a novel and intriguing modification of pseudouridine with the potential for significant applications in RNA-based technologies. While direct experimental data remains scarce, a strong foundation for its synthesis, characterization, and biological evaluation can be built upon the extensive knowledge of pseudouridine and its other N1-substituted analogues. The unique electronic properties of the cyanomethyl group may offer distinct advantages in terms of mRNA stability, immunogenicity, and translational control, warranting further investigation by the scientific community. This guide provides a starting point for researchers to explore the chemical and biological landscape of this promising molecule.

References

The Dual Role of N1-Methylpseudouridine in RNA Biology: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N1-Methylpseudouridine's Impact on mRNA Translation, Immunogenicity, and Therapeutic Potential

N1-methylpseudouridine (m1Ψ), a modified nucleoside, has emerged as a critical component in the development of RNA-based therapeutics and vaccines.[1][2] Its incorporation into messenger RNA (mRNA) has been shown to significantly enhance protein expression while mitigating the innate immune response, properties that have been pivotal to the success of mRNA vaccines.[2][3][4][5] This technical guide provides a comprehensive overview of the role of m1Ψ in RNA biology, detailing its effects on translation, its interaction with the cellular immune machinery, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working at the forefront of RNA technology.

Chemical Structure and Biosynthesis

N1-methylpseudouridine is a derivative of pseudouridine (B1679824) (Ψ), which itself is an isomer of uridine (B1682114).[6] In pseudouridine, the uracil (B121893) base is attached to the ribose sugar via a C-C bond instead of the typical N-C glycosidic bond found in uridine.[6] This unique linkage provides greater rotational freedom and conformational flexibility to the nucleobase.[6] N1-methylpseudouridine is further modified by the addition of a methyl group at the N1 position of the uracil base.[3]

The biosynthesis of N1-methylpseudouridine in natural systems, such as in archaeal tRNAs and 18S rRNA, involves a two-step enzymatic process.[3][4][7] First, a pseudouridine synthase (PUS) catalyzes the isomerization of uridine to pseudouridine.[7] Subsequently, a specific N1-pseudouridine methyltransferase, such as Nep1 or members of the COG1901/DUF358 protein family, utilizes S-adenosylmethionine (SAM) as a methyl donor to methylate the N1 position of the pseudouridine base.[3][7] For therapeutic applications, m1Ψ is typically incorporated into mRNA during in vitro transcription (IVT) by substituting uridine triphosphate (UTP) with N1-methylpseudouridine triphosphate (m1ΨTP).[8][9]

Impact on mRNA Translation and Fidelity

The incorporation of m1Ψ into mRNA has profound effects on the translation process, generally leading to enhanced protein production.[5][10] This is attributed to several factors, including increased ribosome density on the mRNA and the circumvention of innate immune responses that would otherwise inhibit translation.[4][10]

Enhanced Translation Efficiency

Studies have consistently shown that mRNAs containing m1Ψ exhibit higher translational capacity compared to unmodified mRNAs.[5][8] This enhancement is observed in both cell-free translation systems and within mammalian cells.[8][10] The presence of m1Ψ appears to alter the dynamics of translation by increasing ribosome pausing and density on the mRNA, which may favor ribosome recycling or recruitment and ultimately lead to higher protein yields.[4][10]

Effects on Translational Fidelity and Ribosomal Frameshifting

While m1Ψ significantly boosts protein production, it has also been shown to influence the fidelity of translation. A notable effect is the induction of +1 ribosomal frameshifting.[11][12][13][14] This phenomenon occurs when the ribosome shifts its reading frame by one nucleotide, leading to the synthesis of off-target protein products.[11][12] The incorporation of m1Ψ into mRNA can increase the rate of +1 frameshifting to approximately 8% of the in-frame protein synthesis in certain contexts.[12] This is thought to be a consequence of m1Ψ-induced ribosome stalling at slippery sequences.[11][12] However, it has been demonstrated that synonymous codon changes at these slippery sites can effectively reduce the production of frameshifted proteins.[11][14]

Despite the issue of frameshifting, other studies suggest that m1Ψ does not significantly compromise the overall accuracy of codon decoding.[15][16] In reconstituted translation systems and cell culture, m1Ψ-containing mRNA did not show a significant increase in miscoded peptides compared to unmodified mRNA.[16] Furthermore, m1Ψ is incorporated with higher fidelity than pseudouridine during in vitro transcription.[9][17] The methyl group at the N1 position of m1Ψ prevents the wobble base-pairing that is possible with pseudouridine, thus contributing to a more faithful incorporation and translation process.[9]

Table 1: Quantitative Effects of N1-Methylpseudouridine on Translation

ParameterUnmodified mRNAm1Ψ-modified mRNAReference
Ribosomal +1 Frameshifting Baseline~8% of in-frame protein[12]
Protein Production (relative) 1x>10x increase compared to Ψ[5]
Translational Fidelity HighNo significant alteration in decoding accuracy[15][16]

Evasion of the Innate Immune Response

A key advantage of incorporating m1Ψ into therapeutic mRNA is its ability to dampen the innate immune response that is typically triggered by foreign RNA.[4][18] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I, leading to the production of type I interferons and other pro-inflammatory cytokines, which can result in translational arrest.[3][8][19]

The presence of m1Ψ in mRNA significantly reduces its recognition by these immune sensors.[4][18] This is thought to be due to alterations in the secondary structure of the mRNA and its interactions with RNA-binding proteins.[18] By evading immune detection, m1Ψ-modified mRNA avoids the activation of pathways that would otherwise lead to its degradation and the shutdown of protein synthesis, thereby contributing to its increased stability and translational output.[8][10] Specifically, m1Ψ-containing mRNA fails to activate protein kinase R (PKR), an enzyme that, when activated by double-stranded RNA, phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a global inhibition of translation.[10][19]

Experimental Protocols

The study of N1-methylpseudouridine's role in RNA biology employs a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription for m1Ψ-mRNA Synthesis

Objective: To synthesize mRNA with complete substitution of uridine with N1-methylpseudouridine.

Methodology:

  • A linearized DNA template encoding the gene of interest under the control of a T7 or SP6 RNA polymerase promoter is prepared.[8]

  • The in vitro transcription reaction is assembled using a commercially available kit (e.g., MEGAscript).[8]

  • The nucleotide triphosphate (NTP) mix is prepared with the complete replacement of UTP with m1ΨTP. The final concentration of each NTP is typically 7.5 mM.[8]

  • A cap analog (e.g., 3′-O-Me-m7GpppG) is added to the reaction to ensure the synthesis of 5'-capped mRNA.[8]

  • The reaction is incubated with T7 or SP6 RNA polymerase at 37°C for 2-3 hours.[8]

  • The resulting m1Ψ-modified mRNA is purified, typically by lithium chloride precipitation or column purification, and its integrity is assessed by gel electrophoresis.

In Vitro Translation Assay

Objective: To assess the translational efficiency of m1Ψ-modified mRNA in a cell-free system.

Methodology:

  • A cell-free translation extract, such as rabbit reticulocyte lysate or wheat germ extract, is prepared or obtained commercially.

  • The m1Ψ-modified mRNA and an unmodified control mRNA are added to the translation extracts at a defined concentration.

  • The reactions are supplemented with amino acids, including a radiolabeled amino acid (e.g., [35S]-methionine), and an energy source (ATP and GTP).

  • The reactions are incubated at 30°C or 37°C for a specified time (e.g., 60-90 minutes).

  • The translation products are then analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography to visualize and quantify the synthesized proteins.

Luciferase Reporter Assay in Cultured Cells

Objective: To measure the protein expression from m1Ψ-modified mRNA in a cellular context.

Methodology:

  • mRNAs encoding a reporter protein, such as Firefly or Renilla luciferase, are synthesized with and without m1Ψ modification.

  • Mammalian cells (e.g., HEK293 or HeLa cells) are seeded in multi-well plates.

  • The reporter mRNAs are transfected into the cells using a suitable transfection reagent (e.g., lipofectamine).

  • After a defined incubation period (e.g., 6-24 hours), the cells are lysed.

  • The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

  • The relative light units (RLUs) are normalized to the total protein concentration in the lysate to determine the translational efficiency.

Western Blotting for Frameshifted Product Detection

Objective: To detect the presence of +1 ribosomal frameshifted protein products.

Methodology:

  • Cells are transfected with m1Ψ-modified mRNA encoding a protein of interest.

  • After an appropriate incubation time, the cells are lysed, and the total protein is quantified.

  • A specific amount of protein lysate is separated by SDS-PAGE.

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific to the protein of interest.

  • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized by chemiluminescence detection. The presence of higher molecular weight bands in addition to the expected in-frame product can indicate frameshifting.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Translation_Process mRNA mRNA (with m1Ψ) Initiation Translation Initiation mRNA->Initiation Binding Ribosome Ribosome Elongation Elongation Ribosome->Elongation Initiation->Ribosome Termination Termination Elongation->Termination Protein Protein (In-frame) Elongation->Protein Correct decoding Stalling Ribosome Stalling (at slippery sequence) Elongation->Stalling Frameshift +1 Frameshifted Protein Stalling->Frameshift Frameshifting Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA Unmodified_mRNA Unmodified mRNA TLR TLR7/8 Unmodified_mRNA->TLR Recognized by PKR PKR Unmodified_mRNA->PKR Activates IFN IFN Production TLR->IFN Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition m1psi_mRNA m1Ψ-modified mRNA No_Recognition Reduced Recognition Enhanced_Translation Enhanced Translation Experimental_Workflow DNA_Template DNA Template IVT In Vitro Transcription (with m1ΨTP) DNA_Template->IVT m1psi_mRNA Purified m1Ψ-mRNA IVT->m1psi_mRNA Transfection Cell Transfection m1psi_mRNA->Transfection Analysis Analysis Transfection->Analysis Cell_Culture Mammalian Cells Cell_Culture->Transfection Luciferase_Assay Luciferase Assay Analysis->Luciferase_Assay Western_Blot Western Blot Analysis->Western_Blot

References

N1-Cyanomethyl Pseudouridine vs. N1-Methylpseudouridine: A Technical Guide to Modified Nucleosides in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of vaccine development and protein replacement therapies. A key innovation driving this success is the use of modified nucleosides to enhance mRNA stability, increase translational efficiency, and reduce innate immunogenicity. Among the most pivotal of these modifications is N1-methylpseudouridine (m1Ψ), which has become a cornerstone of approved mRNA vaccines. This technical guide provides an in-depth comparison of N1-methylpseudouridine and the less-characterized N1-cyanomethyl pseudouridine (B1679824). While extensive data underscores the benefits of m1Ψ, information regarding N1-cyanomethyl pseudouridine in the context of mRNA therapeutics is notably scarce in publicly available scientific literature. This document summarizes the current state of knowledge, focusing on the well-established properties of m1Ψ and highlighting the knowledge gap concerning this compound.

Introduction to Nucleoside Modifications in mRNA

The therapeutic potential of in vitro transcribed (IVT) mRNA has been recognized for decades. However, the inherent instability and immunogenicity of unmodified mRNA have posed significant hurdles to its clinical application. The introduction of unmodified single-stranded RNA into cells can trigger innate immune sensors, such as Toll-like receptors (TLRs) and the protein kinase R (PKR), leading to inflammatory responses and translational shutdown.

The incorporation of naturally occurring modified nucleosides, a strategy pioneered by researchers like Karikó and Weissman, has been instrumental in overcoming these challenges.[1] By replacing uridine (B1682114) with pseudouridine (Ψ) and subsequently with its derivative, N1-methylpseudouridine (m1Ψ), it is possible to create mRNA molecules that are less immunogenic and are translated into protein more efficiently.[2][3] This has paved the way for the successful development of mRNA-based vaccines and therapies.[4]

N1-Methylpseudouridine (m1Ψ): A Comprehensive Overview

N1-methylpseudouridine is an isomer of uridine with a methyl group at the N1 position of the uracil (B121893) base. This modification has demonstrated superior properties compared to both unmodified uridine and its precursor, pseudouridine, in the context of mRNA therapeutics.[2][5]

Enhanced Translational Efficiency

The substitution of uridine with m1Ψ in mRNA transcripts leads to a significant increase in protein expression.[2] This is attributed to several factors, including the modification's ability to evade the cellular innate immune response, which would otherwise lead to the shutdown of translation.[1] Studies have shown that m1Ψ-modified mRNA can lead to substantially higher protein yields compared to unmodified mRNA.[2] Svitkin et al. (2017) demonstrated that m1Ψ enhances translation through both eIF2α-dependent and independent mechanisms by increasing ribosome density on the mRNA transcript.[6]

Reduced Immunogenicity

A primary advantage of m1Ψ is its ability to dampen the innate immune response. Unmodified mRNA can be recognized by pattern recognition receptors (PRRs) such as TLR3, TLR7, and TLR8, as well as the cytosolic sensor PKR.[7] Activation of these pathways triggers the production of type I interferons and other pro-inflammatory cytokines, leading to inflammation and inhibition of translation. The presence of m1Ψ in the mRNA sequence has been shown to reduce the activation of these sensors, thereby mitigating the inflammatory response.[2][8]

Mechanism of Action

The reduced immunogenicity of m1Ψ-modified mRNA is thought to stem from its altered interaction with innate immune sensors. The methyl group at the N1 position of pseudouridine may sterically hinder the binding of these receptors to the mRNA molecule. By evading recognition by TLRs and reducing the activation of PKR, m1Ψ-modified mRNA avoids the downstream signaling cascades that lead to an antiviral-like state and translational repression.[1]

IVT_Workflow Template Linearized DNA Template (T7 promoter) Transcription In Vitro Transcription Template->Transcription NTPs NTPs (ATP, GTP, CTP, m1ΨTP) NTPs->Transcription Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->Transcription DNase_Treatment DNase I Treatment Transcription->DNase_Treatment Purification mRNA Purification DNase_Treatment->Purification QC Quality Control (Gel, Spectrophotometry) Purification->QC Final_mRNA Purified Modified mRNA QC->Final_mRNA Immunogenicity_Assay_Workflow PBMCs Isolate Human PBMCs Transfection Transfect with Modified mRNA PBMCs->Transfection Incubation Incubate (24-48h) Transfection->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cytokine_Analysis Cytokine Analysis (ELISA/Multiplex) Supernatant->Cytokine_Analysis Results Immunogenicity Profile Cytokine_Analysis->Results

References

The Cyanoethylation of Pseudouridine: A Technical Guide for Mass Spectrometry-Based Detection and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the biochemical significance and practical application of cyanoethylation for the specific detection and quantification of pseudouridine (B1679824) (Ψ), the most abundant post-transcriptional RNA modification. As "cyanomethylpseudouridine" is not a known naturally occurring modification, this guide focuses on the widely used and analytically critical technique of cyanoethylation, which involves the specific chemical labeling of pseudouridine with acrylonitrile (B1666552) to facilitate its analysis by mass spectrometry.

Introduction: The Challenge of Detecting Pseudouridine

Pseudouridine (Ψ), an isomer of uridine (B1682114), is a ubiquitous post-transcriptional modification in RNA that plays a crucial role in stabilizing RNA structure and modulating its function in processes such as translation and splicing.[1] Unlike other modifications, pseudouridylation is a "mass-silent" modification, meaning that Ψ and uridine have the same molecular weight. This isomeric nature makes the direct detection and localization of Ψ in RNA sequences by mass spectrometry (MS) impossible without chemical derivatization.[2][3][4]

Cyanoethylation is a highly specific chemical labeling strategy that addresses this challenge. By reacting RNA with acrylonitrile, a cyanoethyl group is added to pseudouridine, resulting in a specific mass increase that allows for its unambiguous identification and quantification by mass spectrometry.[2][3][5][6] This guide provides an in-depth overview of the cyanoethylation method, including detailed experimental protocols, quantitative data, and visual workflows.

The Chemistry of Cyanoethylation

Cyanoethylation of pseudouridine is a single-step chemical derivatization that selectively targets the N1 position of the pseudouridine base.[7] The reaction involves the nucleophilic addition of the N1 imino group of pseudouridine to the double bond of acrylonitrile, forming 1-cyanoethylpseudouridine (CeΨ).[5][6] This addition results in a mass increment of 53.0 Da, which is readily detectable by mass spectrometry.[2][3][4][8] The reaction is highly specific for pseudouridine at a pH of 8.6-8.8, with minimal side reactions with other nucleosides, making it a robust tool for Ψ detection.[2][7]

Quantitative Data Summary

The efficiency and specificity of the cyanoethylation reaction are critical for accurate pseudouridine analysis. The following table summarizes key quantitative data related to this method.

ParameterValue/RangeMethod of DeterminationReference
Mass Increment53.0 Da (monoisotopic)Mass Spectrometry[2][3][4][8]
Reaction pH for Specificity8.6 - 8.8Chemical Analysis[2][7]
Optimal Reaction Temperature70°CExperimental Optimization[2]
Optimal Reaction Time2 - 4 hoursExperimental Optimization[2]
Other Reactive Nucleosides4-thiouridine, inosine (B1671953) (react rapidly); uridine, ribothymidine (react at much slower rates at N3)Chemical Analysis[2][6]

Experimental Protocols

This section provides detailed methodologies for the cyanoethylation of pseudouridine in RNA, followed by analysis using MALDI-TOF MS and LC-MS/MS.

Cyanoethylation of tRNA

This protocol is optimized for the cyanoethylation of transfer RNA (tRNA).

Materials:

Procedure:

  • In a microcentrifuge tube, combine 2 µl of tRNA (1 µg/µl) with 30 µl of 41% ethanol/1.1 M TEAA (pH 8.6).

  • Add 4 µl of acrylonitrile to the mixture.

  • Incubate the reaction at 70°C for 2 hours.

  • After incubation, lyophilize the reaction mixture to dryness.

  • Redissolve the pellet in nuclease-free water.

  • Precipitate the tRNA by adding 2 M ammonium acetate to a final concentration of 0.2 M and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed to pellet the tRNA.

  • Wash the pellet with 70% ethanol and air dry.

  • The cyanoethylated tRNA is now ready for enzymatic digestion and mass spectrometry analysis.

In-Gel Cyanoethylation of RNA

This protocol is suitable for RNA that has been purified by polyacrylamide gel electrophoresis (PAGE).[5]

Materials:

  • Gel slice containing the RNA of interest

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • Acrylonitrile

  • Reaction buffer (e.g., 41% ethanol/1.2 M TEAA, pH 8.6)[9]

  • Ethanol (100%)

Procedure:

  • Excise the band containing the RNA of interest from the polyacrylamide gel.

  • Crush the gel slice and elute the RNA overnight in an appropriate elution buffer.

  • Precipitate the RNA from the eluate using ethanol.

  • Resuspend the purified RNA in the reaction buffer.

  • Add acrylonitrile and incubate as described in Protocol 4.1.

  • Proceed with ethanol precipitation to recover the cyanoethylated RNA.

Enzymatic Digestion of Cyanoethylated RNA

Materials:

  • Cyanoethylated RNA

  • RNase T1 or RNase A

  • Appropriate digestion buffer (enzyme-specific)

  • 3-Hydroxypicolinic acid (3-HPA) matrix (for MALDI-MS)

Procedure:

  • Resuspend the cyanoethylated RNA pellet in the appropriate RNase digestion buffer.

  • Add RNase T1 (G-specific) or RNase A (pyrimidine-specific) to the reaction.

  • Incubate at 37°C for 2-4 hours to ensure complete digestion.

  • For MALDI-MS, the digested sample can be directly mixed with the 3-HPA matrix.

MALDI-TOF Mass Spectrometry Analysis

Procedure:

  • Prepare a saturated solution of 3-HPA in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Mix the digested RNA sample with the matrix solution on a MALDI target plate.

  • Allow the mixture to air dry, forming co-crystals of the matrix and analyte.

  • Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative ion mode.

  • Compare the mass spectra of the cyanoethylated sample with an untreated control. Fragments containing pseudouridine will exhibit a mass shift of +53.0 Da for each pseudouridine residue.[2][3][4]

LC-MS/MS Analysis

Procedure:

  • Dilute the cyanoethylated and digested RNA sample with a suitable volume of water for injection into the LC-MS system.[9]

  • Separate the oligonucleotide fragments using a reversed-phase liquid chromatography column.

  • Analyze the eluting fragments using a tandem mass spectrometer (MS/MS).

  • Identify pseudouridine-containing fragments by the characteristic mass shift.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion of the cyanoethylated fragment to confirm the sequence and pinpoint the location of the modification.

Mandatory Visualizations

The following diagrams illustrate the key chemical reaction and the experimental workflow for the detection of pseudouridine using cyanoethylation.

cyanoethylation_reaction cluster_reactants Reactants cluster_product Product Pseudouridine Pseudouridine (Ψ) CePsi 1-cyanoethylpseudouridine (CeΨ) (Mass +53.0 Da) Pseudouridine->CePsi + pH 8.6-8.8 70°C, 2h Acrylonitrile Acrylonitrile experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation RNA_sample RNA Sample (e.g., tRNA) Cyanoethylation Cyanoethylation with Acrylonitrile RNA_sample->Cyanoethylation Purification Ethanol Precipitation Cyanoethylation->Purification RNase_digestion RNase T1 or RNase A Digestion Purification->RNase_digestion MALDI_MS MALDI-TOF MS Analysis RNase_digestion->MALDI_MS LC_MSMS LC-MS/MS Analysis RNase_digestion->LC_MSMS Mass_shift Identify +53.0 Da Mass Shift MALDI_MS->Mass_shift LC_MSMS->Mass_shift Tandem_MS Sequence Confirmation (MS/MS) Mass_shift->Tandem_MS Quantification Quantification Tandem_MS->Quantification

References

An In-depth Technical Guide on the Natural Occurrence and Detection of N1-Modified Pseudouridine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-modified pseudouridine (B1679824) in tRNA, clarifying the distinction between naturally occurring modifications and their chemical derivatives used in analysis. It details the natural occurrence of N1-methylpseudouridine (m¹Ψ), its biosynthetic pathway, and the experimental protocols for the detection of pseudouridine (Ψ) via cyanoethylation, the process that generates the laboratory derivative N1-cyanomethyl pseudouridine.

Clarification: this compound vs. N1-Methylpseudouridine

It is critical to distinguish between "this compound" and "N1-methylpseudouridine" in the context of tRNA modifications.

  • This compound (more accurately, 1-cyanoethylpseudouridine) is not a naturally occurring modification in tRNA. It is a chemical derivative formed in the laboratory when pseudouridine is reacted with acrylonitrile (B1666552).[1][2] This process, known as cyanoethylation, is a technique used to attach a chemical tag to pseudouridine, allowing for its detection by mass spectrometry, as pseudouridine is otherwise indistinguishable from uridine (B1682114) by mass alone.[3][4][5]

  • N1-Methylpseudouridine (m¹Ψ) , conversely, is a naturally occurring hypermodified nucleoside found in the tRNA of many organisms, particularly in archaea.[6][7] It plays a role in the structure and function of tRNA.[8][9]

This guide will focus on the natural occurrence of N1-methylpseudouridine and the experimental technique of cyanoethylation for pseudouridine detection.

Natural Occurrence of N1-Methylpseudouridine (m¹Ψ) in tRNA

N1-methylpseudouridine is a significant modification in the tRNA of most archaea. It is typically found at position 54 in the T-loop (or TΨC-loop) of tRNA, where it is isosteric to ribothymidine (rT), the modification commonly found at the same position in bacterial and eukaryotic tRNAs.[8][9] The presence of m¹Ψ is thought to contribute to the thermal stability of tRNA in thermophilic archaea.[8]

Modification Symbol Location in tRNA Organismal Domain Function
N1-Methylpseudouridinem¹ΨPosition 54 (T-loop)Primarily ArchaeaStructural stability of the tRNA molecule, particularly the T-loop.[8][9]
PseudouridineΨVarious positionsAll domains of lifeStabilizes RNA secondary structure, influences codon-anticodon interactions.[2][10]

Biosynthesis of N1-Methylpseudouridine in tRNA

The formation of m¹Ψ at position 54 in archaeal tRNA is a two-step enzymatic process:

  • Pseudouridinylation: A specific uridine residue at position 54 of the precursor tRNA is converted to pseudouridine (Ψ). This isomerization is catalyzed by a pseudouridine synthase, such as Pus10.[8][9]

  • N1-Methylation: The N1 position of the newly formed pseudouridine is then methylated. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent tRNA (pseudouridine⁵⁴-N¹)-methyltransferase.[11][12]

Biosynthesis of N1-Methylpseudouridine U54 Uridine at position 54 in pre-tRNA Psi54 Pseudouridine (Ψ) at position 54 U54->Psi54 Pus10 (Pseudouridine Synthase) m1Psi54 N1-Methylpseudouridine (m¹Ψ) at position 54 Psi54->m1Psi54 tRNA(Ψ⁵⁴-N¹)-methyltransferase (SAM-dependent)

Caption: Biosynthetic pathway of N1-methylpseudouridine (m¹Ψ) in archaeal tRNA.

Experimental Protocols

This protocol outlines the chemical derivatization of pseudouridine to this compound for its detection.

Objective: To identify the positions of pseudouridine in a tRNA sample.

Principle: The N1 position of pseudouridine is reactive and can be specifically cyanoethylated with acrylonitrile under mildly alkaline conditions. This adds a mass of 53 Da to each pseudouridine residue, which can then be detected by mass spectrometry.[3][4]

Materials:

  • Purified tRNA sample

  • Acrylonitrile

  • Triethanolamine-HCl buffer (pH 8.6)

  • RNase T1 or RNase A

  • MALDI-TOF or ESI mass spectrometer

Procedure:

  • Cyanoethylation:

    • Dissolve the tRNA sample in the triethanolamine-HCl buffer.

    • Add acrylonitrile to the tRNA solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

    • Purify the cyanoethylated tRNA to remove excess reagents.

  • Enzymatic Digestion:

    • Digest the modified tRNA into smaller oligonucleotide fragments using an RNase (e.g., RNase T1, which cleaves after guanosine (B1672433) residues).

  • Mass Spectrometry Analysis:

    • Analyze the resulting fragments using MALDI-TOF or LC-ESI mass spectrometry.

    • Compare the mass spectra of the cyanoethylated sample with that of an untreated control sample.

    • Fragments containing pseudouridine will show a mass increase of 53 Da for each Ψ residue.

  • Tandem Mass Spectrometry (MS/MS):

    • To pinpoint the exact location of the modification within a fragment, isolate the parent ion of interest and subject it to fragmentation (MS/MS).

    • The resulting fragmentation pattern will reveal the precise location of the mass-shifted nucleotide.[3][5]

Pseudouridine Detection Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis tRNA_sample Purified tRNA cyano_reaction Cyanoethylation (tRNA + Acrylonitrile) tRNA_sample->cyano_reaction digestion RNase T1 Digestion cyano_reaction->digestion ms MALDI-TOF or LC-ESI MS digestion->ms msms Tandem MS (MS/MS) ms->msms localization Localize Ψ within Fragment msms->localization comparison Compare Spectra: Untreated vs. Cyanoethylated identification Identify Fragments with +53 Da Mass Shift comparison->identification identification->msms

Caption: Experimental workflow for the detection of pseudouridine in tRNA.

Objective: To confirm the presence and location of m¹Ψ in a tRNA sample.

Principle: This method involves the complete digestion of tRNA to individual nucleosides, followed by their separation and identification using liquid chromatography coupled with mass spectrometry.

Materials:

  • Purified tRNA sample

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • tRNA Hydrolysis:

    • Digest the purified tRNA sample to single nucleosides using nuclease P1, followed by dephosphorylation with bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides by high-performance liquid chromatography (HPLC).

    • Analyze the eluting nucleosides by tandem mass spectrometry.

    • Identify m¹Ψ based on its characteristic retention time and mass-to-charge ratio (m/z), and its specific fragmentation pattern in MS/MS compared to a known standard.[9]

Conclusion

While this compound is a laboratory artifact crucial for the detection of the ubiquitous pseudouridine modification, the naturally occurring N1-methylpseudouridine in the tRNA of archaea highlights the diverse strategies employed in nature to ensure the structural integrity and function of RNA molecules. The experimental protocols detailed herein provide robust methods for the identification and localization of these important modified nucleosides, which are of significant interest to researchers in the fields of RNA biology and therapeutic development.

References

Pioneering the Modification of a Unique Nucleoside: Early Studies on the Cyanoethylation of Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the foundational chemistry of modified nucleosides is paramount. This technical guide delves into the seminal early studies on the cyanoethylation of pseudouridine (B1679824), a pivotal reaction that paved the way for the specific modification and analysis of this unique C-nucleoside.

The early 1960s marked a significant period in the chemical exploration of nucleic acid components. Among the modified nucleosides, pseudouridine (ψ), with its distinctive C-C glycosidic bond, presented both a challenge and an opportunity for chemists. The selective modification of pseudouridine was a key goal, and cyanoethylation with acrylonitrile (B1666552) emerged as a promising method. This guide revisits the foundational work that established the principles and protocols for this important reaction.

The Core Reaction: A Selective Michael Addition

The cyanoethylation of pseudouridine is a Michael-type addition reaction where acrylonitrile (CH₂=CHCN) reacts with the nucleobase. Early researchers astutely observed that the reactivity of the different nitrogen atoms on the pyrimidine (B1678525) ring could be controlled by pH.

At a moderately alkaline pH of 8.8, the N1 position of pseudouridine is preferentially deprotonated, creating a nucleophile that readily attacks the electron-deficient β-carbon of acrylonitrile. This selective reaction yields 1-cyanoethylpseudouridine. In contrast, at a higher pH of 11.5, other nucleosides like adenosine, guanosine, uridine (B1682114), and cytidine (B196190) also undergo cyanoethylation, highlighting the critical role of pH in achieving selectivity for pseudouridine.[1]

Cyanoethylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Pseudouridine Pseudouridine (ψ) pH pH 8.8 Acrylonitrile Acrylonitrile Product 1-Cyanoethylpseudouridine pH->Product Michael Addition

Experimental Protocols from Foundational Studies

The following sections detail the experimental methodologies as described in the pioneering work of the 1960s.

Protocol 1: Selective Cyanoethylation of Pseudouridine (Chambers, 1965)

This protocol outlines the selective cyanoethylation of the pseudouridine nucleoside.

Materials:

Procedure:

  • A solution of pseudouridine (1.0 mmole) in a mixture of water (10 ml), triethylamine (1.0 ml), and acrylonitrile (1.0 ml) is prepared.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solution is then diluted with water and passed through a column of Dowex 1 (Cl⁻ form) to remove the triethylamine and unreacted acrylonitrile.

  • The column is washed with water, and the eluate containing the product is collected.

  • The product, 1-cyanoethylpseudouridine, is isolated by evaporation of the solvent.

Protocol 2: Cyanoethylation of Pseudouridine in Yeast tRNA (Yoshida & Ukita, 1968)

This protocol was developed to selectively modify pseudouridine residues within a transfer RNA (tRNA) molecule.

Materials:

  • Yeast transfer ribonucleic acid (tRNA)

  • Acrylonitrile

  • Dimethylformamide (DMF)

  • Water

  • Buffer solution (pH 8.5)

Procedure:

  • Yeast tRNA is dissolved in a mixture of dimethylformamide and water.

  • The solution is buffered to pH 8.5.

  • Acrylonitrile is added to the tRNA solution.

  • The reaction is allowed to proceed at 37°C.

  • Aliquots are taken at various time intervals to monitor the reaction progress.

  • The modified tRNA is then isolated for further analysis.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Pseudouridine/tRNA B Add Buffer (pH 8.5-8.8) A->B C Add Acrylonitrile B->C D Incubate at specified temperature and time C->D E Chromatographic Separation (e.g., Ion Exchange) D->E F Isolate Product E->F G Spectroscopic Characterization (UV, etc.) F->G H Determine Yield and Purity G->H

Quantitative Data from Early Investigations

The initial studies provided crucial quantitative data that established the feasibility and selectivity of the cyanoethylation reaction.

ParameterValue/ObservationReference
Optimal pH for Selectivity 8.8Chambers, 1965
Reaction Time (Nucleoside) 24 hoursChambers, 1965
Reaction Temperature (tRNA) 37°CYoshida & Ukita, 1968
Primary Product 1-cyanoethylpseudouridineChambers, 1965
Relative Reactivity Pseudouridine reacts much faster than uridine at pH 8.5.Yoshida & Ukita, 1968

Characterization of the Product

Early characterization of 1-cyanoethylpseudouridine relied on techniques such as ultraviolet (UV) spectroscopy and paper chromatography. The introduction of the cyanoethyl group at the N1 position results in a characteristic shift in the UV absorption spectrum, providing a convenient method for monitoring the reaction and confirming the product's identity.

Compoundλmax (pH 7)λmax (pH 12)Reference
Pseudouridine262 mµ283 mµChambers, 1965
1-Cyanoethylpseudouridine262 mµ262 mµChambers, 1965

The lack of a spectral shift for 1-cyanoethylpseudouridine at alkaline pH is indicative of the substitution at the N1 position, which prevents the deprotonation and subsequent tautomeric shift observed in the unmodified pseudouridine.

Significance and Legacy

The pioneering work on the cyanoethylation of pseudouridine was a landmark achievement in the field of nucleic acid chemistry. It provided a robust method for the selective modification of a specific nucleoside, which was instrumental for:

  • Structural studies of tRNA: By selectively modifying pseudouridine residues, researchers could probe their location and role in the three-dimensional structure of tRNA.

  • Development of analytical techniques: The specific chemical handle introduced by cyanoethylation was later exploited in conjunction with mass spectrometry for the precise identification and quantification of pseudouridine in RNA.[2][3][4][5]

  • Foundation for further chemical modifications: The principles established in these early studies informed the development of other chemical probes and modification strategies for various nucleosides.

References

The N1 Position of Pseudouridine: A Nexus of Reactivity and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isomerization of uridine (B1682114) to pseudouridine (B1679824) (Ψ), the most abundant RNA modification, introduces a seemingly subtle yet profound change in the nucleobase's chemical landscape. The shift of the glycosidic bond from the N1 to the C5 position of the uracil (B121893) ring liberates the N1 atom, bestowing it with a reactive imino group (-NH). This guide provides a comprehensive exploration of the reactivity of the N1 position of pseudouridine, its biological implications, and its exploitation in modern therapeutics, particularly in the realm of mRNA vaccines.

Physicochemical Properties of the N1 Position

The N1 position of pseudouridine is a hydrogen bond donor, a property absent in uridine. This additional functionality has significant consequences for RNA structure and function. The pKa of the N1 proton is approximately 9.1-9.2, while the N3 proton has a pKa of about 9.5-9.6.[1][2] This indicates that the N1 proton is slightly more acidic and reactive than the N3 proton.

The presence of the N1-H group allows for the formation of an additional hydrogen bond, which can contribute to the thermodynamic stability of RNA duplexes.[3][4][5] This stabilization is context-dependent, influenced by the identity of the opposing base and the neighboring base pairs.[3][4] The N1-H can also coordinate a water molecule, further rigidifying the sugar-phosphate backbone.[5]

Chemical Reactivity and Detection Methods

The unique reactivity of the N1 position has been harnessed for the development of specific chemical methods to detect and quantify pseudouridine in RNA.

Carbodiimide (CMC) Chemistry

N-Cyclohexyl-N′-(2-morpholinoethyl)carbodiimide (CMC) is a chemical probe that reacts with the N1 and N3 positions of pseudouridine. Under alkaline conditions (pH 10.4), the CMC adduct at the N3 position of uridine and the N1 position of pseudouridine is labile and can be removed, while the adduct at the N3 position of pseudouridine remains stable.[6][7][8] This differential reactivity allows for the specific labeling of pseudouridine. The bulky CMC adduct blocks reverse transcriptase, leading to a stop in cDNA synthesis that can be detected by sequencing.[7][8]

Acrylonitrile Cyanoethylation

Acrylonitrile selectively cyanoethylates the N1 position of pseudouridine under mildly alkaline conditions (pH 8.6-8.8).[9][10][11] Uridine is significantly less reactive under these conditions.[9] The addition of a cyanoethyl group results in a mass shift of 53 Da, which can be detected by mass spectrometry.[9] The ratio of N1 to N3 deprotonation is approximately 4:1, and the N1 position is inherently more reactive, possibly due to less steric hindrance compared to the N3 position.[9]

Bisulfite Modification

Bisulfite treatment at neutral pH can selectively modify pseudouridine while leaving uridine largely unreacted.[12][13] The resulting bisulfite adduct on pseudouridine is stable and can induce deletions during reverse transcription, providing a signature for pseudouridine detection in sequencing data.[14][15][16] In contrast, the bisulfite adduct on uridine is unstable and reverts to uridine under alkaline conditions.[12]

Quantitative Data on N1 Reactivity

The following table summarizes key quantitative data related to the reactivity and properties of the N1 position of pseudouridine.

ParameterValueCompoundConditionsReference(s)
pKa (N1-H) 9.1 - 9.2Pseudouridine[1][2]
pKa (N3-H) 9.5 - 9.6Pseudouridine[1][2]
Reaction Rate Constant (k) with NaHSO₃ (M⁻¹s⁻¹) ~0.002Pseudouridine (Ψ)2 M NaHSO₃, pH 5[13]
Reaction Rate Constant (k) with NaHSO₃ (M⁻¹s⁻¹) ~0.0005N1-methylpseudouridine (m¹Ψ)2 M NaHSO₃, pH 5[13]
Reaction Rate Constant (k) with NaHSO₃ (M⁻¹s⁻¹) ~0.004Uridine (U)2 M NaHSO₃, pH 5[13]
Reaction Rate Constant (k) with NaHSO₃ (M⁻¹s⁻¹) ~0.0015Pseudouridine (Ψ)2 M NaHSO₃, pH 7[13]
Reaction Rate Constant (k) with NaHSO₃ (M⁻¹s⁻¹) ~0.0008N1-methylpseudouridine (m¹Ψ)2 M NaHSO₃, pH 7[13]
Reaction Rate Constant (k) with NaHSO₃ (M⁻¹s⁻¹) ~0.0025Uridine (U)2 M NaHSO₃, pH 7[13]
Thermodynamic Stability (ΔΔG°₃₇, kcal/mol) of Ψ-A vs U-A pair -0.4 to -1.5RNA duplex1 M NaCl[3][4]

Biological Significance: Evading the Innate Immune System

The N1 position of pseudouridine plays a crucial role in how mRNA is recognized by the innate immune system. The methylation of this position to form N1-methylpseudouridine (m¹Ψ) is a key technology in the development of mRNA vaccines for COVID-19.[17][18][19]

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors 7 and 8 (TLR7/8) and the cytosolic sensor RIG-I, triggering an inflammatory response that can lead to the degradation of the mRNA and shutdown of translation.[20][21][][23] The incorporation of pseudouridine, and even more so N1-methylpseudouridine, into mRNA transcripts significantly reduces the activation of these innate immune sensors.[17][18][20][21][24][25][26] This immune evasion is thought to occur because the structural changes induced by these modifications interfere with the binding of the RNA to these receptors.[21][][24] For instance, the N1-methyl group of m¹Ψ creates steric hindrance that is incompatible with the binding pocket of TLR7.[21]

InnateImmuneEvasion cluster_unmodified Unmodified mRNA cluster_modified Pseudouridine-Modified mRNA cluster_response Cellular Response Unmodified_mRNA Unmodified mRNA TLR78 TLR7/8 Unmodified_mRNA->TLR78 Binds RIGI RIG-I Unmodified_mRNA->RIGI Binds Inflammatory_Response Inflammatory Response TLR78->Inflammatory_Response Translation_Shutdown Translation Shutdown TLR78->Translation_Shutdown RIGI->Inflammatory_Response RIGI->Translation_Shutdown Modified_mRNA Ψ / m¹Ψ Modified mRNA TLR78_mod TLR7/8 Modified_mRNA->TLR78_mod Binding Reduced RIGI_mod RIG-I Modified_mRNA->RIGI_mod Binding Reduced Protein_Production Enhanced Protein Production TLR78_mod->Protein_Production RIGI_mod->Protein_Production

Caption: Innate immune evasion by modified mRNA.

Experimental Protocols

CMC Modification of Pseudouridine in RNA

This protocol is adapted from several sources for the detection of pseudouridine using CMC.[6][7][8][27]

  • RNA Denaturation: Resuspend 5-10 µg of RNA in a final volume of 20 µL of water. Add 2.9 µL of 40 mM EDTA, and incubate at 80°C for 3 minutes to denature the RNA. Place on ice immediately.

  • CMC Reaction: Prepare a fresh 0.5 M CMC solution in BEU Buffer (50 mM Bicine, 4 mM EDTA, 7 M Urea, pH 8.3). To the denatured RNA, add 100 µL of the 0.5 M CMC solution (for the +CMC sample) or 100 µL of BEU buffer without CMC (for the -CMC mock control). Incubate for 20-45 minutes at 37-40°C with shaking.

  • RNA Purification: Purify the RNA to remove excess CMC. This can be done using phenol:chloroform extraction followed by ethanol (B145695) precipitation or using a suitable RNA cleanup kit.

  • Alkaline Treatment (CMC Reversal): Resuspend the RNA pellet in 30-40 µL of 50 mM sodium carbonate buffer (pH 10.4). Incubate at 37-50°C for 2-6 hours. This step removes CMC from uridine and guanosine (B1672433) residues.

  • Final RNA Purification: Purify the RNA again using ethanol precipitation. The resulting RNA will have stable CMC adducts primarily at the N3 position of pseudouridine, which can be detected as reverse transcriptase stops.

CMC_Workflow Start Start with RNA Sample Denature Denature RNA (80°C, 3 min) Start->Denature CMC_React CMC Reaction (0.5M CMC, pH 8.3, 37°C) Denature->CMC_React Purify1 Purify RNA (Remove excess CMC) CMC_React->Purify1 Alkaline Alkaline Treatment (pH 10.4, 37°C, 2-6h) Purify1->Alkaline Purify2 Purify RNA Alkaline->Purify2 Analysis Downstream Analysis (e.g., Primer Extension, Sequencing) Purify2->Analysis

Caption: Workflow for CMC-based pseudouridine detection.

Acrylonitrile Cyanoethylation for Mass Spectrometry

This protocol is based on the work of Mengel-Jorgensen et al.[9][10]

  • Reaction Setup: In a microcentrifuge tube, combine <1 pmol of RNase-digested RNA in 5 µL of water, 34 µL of a solution containing 40% ethanol and 1.2 M triethylammonium (B8662869) acetate (B1210297) (pH 8.6), and 1 µL of acrylonitrile.

  • Incubation: Incubate the reaction mixture at 70°C for 2 hours.

  • Sample Preparation for MS: After incubation, dilute the reaction mixture with 10 volumes of water. The sample is now ready for LC-MS analysis. The cyanoethylated pseudouridine will exhibit a +53.0 Da mass shift.

Acrylonitrile_Workflow Start Start with RNase- Digested RNA React Acrylonitrile Reaction (pH 8.6, 70°C, 2h) Start->React Dilute Dilute Sample (10 volumes of water) React->Dilute Analysis LC-MS Analysis Dilute->Analysis

Caption: Workflow for acrylonitrile-based pseudouridine detection.

Bisulfite Sequencing for Pseudouridine (BID-Seq)

This is a generalized workflow for bisulfite-induced deletion sequencing (BID-Seq).[12][14][15][16][28]

  • RNA Fragmentation and End Repair: Fragment the polyA+ selected RNA to the desired size. Repair the 3' and 5' ends using T4 Polynucleotide Kinase.

  • Adapter Ligation: Ligate 3' and 5' adapters for sequencing.

  • Bisulfite Treatment: Treat the RNA with a freshly prepared sodium bisulfite solution at a neutral pH (around 7.0) at 70°C for 4 hours. This selectively modifies pseudouridine.

  • Desulphonation: Remove the bisulfite adducts from any reacted uridines by a brief alkaline treatment.

  • Reverse Transcription: Perform reverse transcription using a polymerase such as SuperScript IV, which is sensitive to the pseudouridine-bisulfite adduct and will introduce deletions at these sites.

  • PCR Amplification and Sequencing: Amplify the cDNA library and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference transcriptome and identify sites with a high frequency of deletions in the bisulfite-treated sample compared to the control.

Bisulfite_Workflow Start Start with polyA+ RNA Fragment Fragment and End-Repair RNA Start->Fragment Ligate Ligate Adapters Fragment->Ligate Bisulfite Bisulfite Treatment (neutral pH) Ligate->Bisulfite Desulfonate Desulphonation Bisulfite->Desulfonate RT Reverse Transcription Desulfonate->RT Amplify PCR Amplification RT->Amplify Sequence Sequencing Amplify->Sequence Analyze Data Analysis (Identify Deletions) Sequence->Analyze

Caption: Workflow for bisulfite-based pseudouridine sequencing.

Conclusion

The N1 position of pseudouridine is a focal point of chemical reactivity that distinguishes it from its precursor, uridine. This unique feature not only underpins a suite of powerful techniques for its detection and quantification but also has profound biological consequences, most notably in the modulation of the innate immune response to RNA. A thorough understanding of the reactivity of the N1 position is therefore essential for researchers in the fields of RNA biology, epitranscriptomics, and for professionals involved in the development of next-generation RNA-based therapeutics. The continued exploration of this "fifth nucleoside" promises to unlock further insights into the intricate roles of RNA modifications in health and disease.

References

N1-Cyanomethyl Pseudouridine: An In-depth Technical Guide on a Novel Fifth Nucleotide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-cyanomethyl pseudouridine (B1679824) (CN1Ψ) is a chemically synthesized derivative of pseudouridine (Ψ), the most abundant modified nucleoside in RNA, often termed the "fifth nucleotide." While the parent compound pseudouridine and its N1-methyl derivative (m1Ψ) have been extensively studied and are integral to the success of mRNA-based therapeutics like the COVID-19 vaccines, N1-cyanomethyl pseudouridine remains a largely uncharacterized molecule. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the synthesis, biological implications, and potential therapeutic applications of N1-substituted pseudouridine analogs.

This document serves as a foundational resource for researchers interested in exploring novel RNA modifications. By detailing established protocols for the synthesis and evaluation of related compounds, and outlining the known mechanisms of action for N1-modified pseudouridines, this guide provides a roadmap for the future investigation of this compound. While direct quantitative data for CN1Ψ is not yet available in published literature, we present analogous data from well-studied derivatives to establish a predictive framework for its potential properties and function.

Introduction: The Significance of Pseudouridine and its N1-Derivatives

Pseudouridine (Ψ), an isomer of uridine (B1682114), is a post-transcriptional modification that enhances the structural stability of RNA.[1][2] The key structural difference is the C-C glycosidic bond in pseudouridine, which replaces the N-C bond in uridine, providing greater rotational freedom and an additional hydrogen bond donor at the N1 position.[1][3] These features allow pseudouridine to improve base stacking, stabilize RNA secondary structures, and modulate interactions with RNA-binding proteins.[4][5]

The therapeutic potential of mRNA was unlocked by the discovery that replacing uridine with pseudouridine, and particularly N1-methylpseudouridine (m1Ψ), dramatically increases protein expression while reducing the innate immunogenicity of synthetic mRNA.[1][3] This has paved the way for a new class of vaccines and therapeutics. This compound is listed as a chemically synthesized derivative, but its biological functions remain to be discovered.[] This guide will extrapolate from the extensive knowledge of other N1-substituted pseudouridines to provide a technical framework for its study.

Synthesis and Chemical Modification of N1-Substituted Pseudouridines

The synthesis of novel pseudouridine derivatives is a critical step in developing new RNA-based therapeutics. While a specific protocol for this compound is not published, general methodologies for the N1-alkylation of pseudouridine and the subsequent synthesis of its 5'-triphosphate are well-established.

General Synthesis of N1-Substituted Pseudouridine

The N1 position of pseudouridine is reactive and can be selectively alkylated. For instance, the synthesis of N1-methylpseudouridine has been achieved by treating a protected pseudouridine precursor with a methylating agent like iodomethane (B122720) in the presence of a bulky base.[7] A similar strategy could be adapted for cyanomethylation, likely using a reagent such as chloroacetonitrile (B46850) or bromoacetonitrile.

Experimental Protocol: Cyanoethylation of Pseudouridine N1-Position

A related and well-documented chemical modification is the cyanoethylation of the N1 position of pseudouridine using acrylonitrile. This reaction is often used to detect pseudouridine in RNA sequences, as the modification adds a mass and can be detected by mass spectrometry.[8] The protocol demonstrates the accessibility and reactivity of the N1 position for modification with a cyano-containing group.

Objective: To selectively modify the N1 position of pseudouridine in tRNA with acrylonitrile.

Materials:

  • Lyophilised tRNA

  • 1 M Tris-HCl, pH 8.6

  • Acrylonitrile

  • Ethanol (B145695)

  • 3 M sodium acetate

Procedure:

  • Dissolve 8 µg of lyophilised tRNA in 18 µl of water.

  • Add 2 µl of 1 M Tris-HCl, pH 8.6, to the tRNA solution.

  • Heat the mixture to 100°C for 3 minutes, then cool on ice for 5 minutes.

  • Add 30 µl of a fresh solution containing 1 M Tris-HCl (pH 8.6) and 4.4 M acrylonitrile.

  • Incubate the reaction mixture at 70°C for 2 hours.

  • After incubation, recover the tRNA by precipitation with 2.5 volumes of ethanol and 0.1 volumes of 3 M sodium acetate.

  • Wash the pellet with 70% ethanol and air dry.

Synthesis of N1-Substituted Pseudouridine 5'-Triphosphates

For incorporation into mRNA via in vitro transcription, the modified nucleoside must be in its 5'-triphosphate form. Efficient one-pot chemical and chemoenzymatic methods have been developed for synthesizing nucleoside triphosphates, including N1-methylpseudouridine-5'-triphosphate (m1ΨTP).[9][10] These methods typically involve the monophosphorylation of the nucleoside, followed by a reaction with pyrophosphate to yield the triphosphate.[10]

Incorporation of N1-Substituted Pseudouridines into mRNA

The standard method for generating mRNA containing modified nucleosides is in vitro transcription (IVT). During this process, a DNA template is transcribed by an RNA polymerase (e.g., T7, T3, or SP6). To incorporate a modified nucleoside, the corresponding standard nucleotide triphosphate (e.g., UTP) is completely replaced by the modified version (e.g., m1ΨTP) in the reaction mixture.[11]

Experimental Protocol: In Vitro Transcription with Full Substitution of UTP with N1-Methylpseudouridine-5'-Triphosphate

Objective: To synthesize an mRNA molecule where all uridine residues are replaced by N1-methylpseudouridine.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • Ribonuclease Inhibitor

  • ATP, CTP, GTP solution

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution

  • Anti-Reverse Cap Analog (ARCA)

  • TURBO DNase

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 10X Transcription Buffer (2 µL)

    • ATP, CTP, GTP (2 µL of 10 mM each)

    • m1ΨTP (2 µL of 10 mM)

    • ARCA (4 µL of 10 mM)

    • Linearized DNA template (1 µg)

    • Ribonuclease Inhibitor (20 units)

    • T7 RNA Polymerase (50 units)

  • Mix gently and incubate at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 1 µL of TURBO DNase and incubate at 37°C for 30 minutes.

  • Purify the mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.

  • Assess the quality and concentration of the synthesized mRNA via gel electrophoresis and spectrophotometry.

Biological Activity and Mechanism of Action

While data on this compound is absent, the biological effects of other N1-substituted pseudouridines, particularly m1Ψ, are well-documented. These analogs enhance protein expression from synthetic mRNA primarily by evading the innate immune system.

Evasion of Innate Immune Recognition

The cellular innate immune system has pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) and RIG-I, which detect foreign single-stranded RNA.[5][12] Activation of these receptors triggers an inflammatory cascade, leading to the production of type I interferons and the subsequent shutdown of protein translation and degradation of the foreign mRNA.[12] The presence of N1-methylpseudouridine in mRNA prevents recognition by these receptors, thus abrogating this immune response and allowing for sustained, high-level protein production.[13]

Innate_Immune_Evasion cluster_0 Cellular Exterior cluster_1 Endosome cluster_2 Cytoplasm mRNA_LNP mRNA in LNP Unmodified_mRNA Unmodified mRNA mRNA_LNP->Unmodified_mRNA Endosomal Release N1_mod_mRNA N1-Modified Ψ-mRNA mRNA_LNP->N1_mod_mRNA Endosomal Release TLR7_8 TLR7 / TLR8 Interferon_Response Interferon Response (Translation Shutdown, mRNA Degradation) TLR7_8->Interferon_Response Signaling Unmodified_mRNA->TLR7_8 Recognition RIG_I RIG-I Unmodified_mRNA->RIG_I Recognition Ribosome Ribosome N1_mod_mRNA->Ribosome Translation MAVS MAVS RIG_I->MAVS Activation MAVS->Interferon_Response Signaling Protein High-Level Protein Expression Ribosome->Protein

Caption: Evasion of Innate Immunity by N1-Modified Pseudouridine mRNA.

Quantitative Data for N1-Substituted Pseudouridine Analogs

A study by TriLink BioTechnologies investigated the effects of seven novel N1-substituted pseudouridine derivatives on mRNA translation and cell toxicity.[14] The data from this study provides a valuable benchmark for what might be expected from other novel N1-derivatives like this compound.

N1-Substitution GroupLuciferase Activity (Relative to Unmodified mRNA)Cell Viability (MTT Assay, % of Control)
Unmodified (Uridine)1.0~60%
Pseudouridine (Ψ)~10~70%
N1-methyl (m1Ψ) ~20 >90%
N1-ethyl (Et1Ψ)~18>90%
N1-(2-fluoroethyl) (FE1Ψ)~15>90%
N1-propyl (Pr1Ψ)~12>90%
N1-isopropyl (iPr1Ψ)~5>90%
N1-methoxymethyl (MOM1Ψ)~16>90%
N1-pivaloxymethyl (POM1Ψ)~2>90%
N1-benzyloxymethyl (BOM1Ψ)~1>90%
Data is estimated from graphical representations in the cited source and is intended for comparative purposes.[14]

This table clearly demonstrates that several N1-substitutions can achieve translational activity comparable to or greater than standard pseudouridine, while significantly reducing cytotoxicity compared to unmodified mRNA.[14] The size and electronic properties of the N1-substituent appear to influence the overall efficacy.[14]

Potential Applications and Future Research Directions

The only currently available information regarding the potential application of this compound suggests it may have antitumor activity through the inhibition of DNA synthesis and induction of apoptosis. While this claim is unsubstantiated in the scientific literature, it provides a logical starting point for future investigation. Many nucleoside analogs are used in oncology precisely because they can interfere with DNA replication and induce cell death in rapidly dividing cancer cells.[15]

A Proposed Workflow for Characterizing this compound

For a novel derivative like this compound to be validated for therapeutic use, a systematic research and development workflow must be followed.

Research_Workflow cluster_0 Phase 1: Synthesis & In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Preclinical Evaluation Synthesis Chemical Synthesis of This compound Triphosphate Conversion to 5'-Triphosphate (CN1ΨTP) Synthesis->Triphosphate IVT In Vitro Transcription (mRNA Synthesis) Triphosphate->IVT In_Vitro_Translation Cell-Free Translation Assay IVT->In_Vitro_Translation Transfection Transfection into Cell Lines (e.g., HEK293, HeLa) IVT->Transfection Protein_Expression Quantify Protein Expression (e.g., Luciferase, GFP) Transfection->Protein_Expression Toxicity Assess Cytotoxicity (MTT, LDH assays) Transfection->Toxicity Immune_Response Measure Innate Immune Response (IFN-β, TNF-α levels) Transfection->Immune_Response Animal_Model In Vivo Administration (e.g., Mouse Model) Transfection->Animal_Model Lead Candidate Efficacy Evaluate Therapeutic Efficacy (e.g., Tumor Regression) Animal_Model->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Tox_Studies Toxicology Studies Animal_Model->Tox_Studies

Caption: Proposed Research Workflow for this compound.

Conclusion

This compound represents an intriguing but unvalidated frontier in the expanding field of epitranscriptomics and RNA therapeutics. While direct experimental data remains elusive, the wealth of information available for its analog, N1-methylpseudouridine, provides a robust framework for its future investigation. The established benefits of N1-position modifications—namely, enhanced translational efficiency and reduced immunogenicity—suggest that this compound could possess valuable properties for drug development.

This technical guide has provided the foundational knowledge and detailed protocols necessary for researchers to undertake the synthesis and characterization of this and other novel pseudouridine derivatives. The systematic evaluation of such compounds will be crucial in developing the next generation of safer and more potent mRNA-based medicines. The potential antitumor activity of this compound, though speculative, highlights a particularly compelling avenue for future research that could expand the application of modified nucleosides beyond vaccines and into the realm of oncology.

References

Methodological & Application

Application Notes and Protocols for Incorporating N1-Cyanomethyl Pseudouridine into mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of mRNA-based therapeutics and vaccines. Among these modifications, N1-cyanomethyl pseudouridine (B1679824) (Ψm), more commonly referred to in scientific literature as N1-methylpseudouridine (m1Ψ), has emerged as a critical component for enhancing the efficacy and safety of mRNA drugs. Complete substitution of uridine (B1682114) with m1Ψ has been shown to significantly increase protein expression while reducing the innate immunogenicity of the mRNA molecule.[1][2][3] This modification allows the mRNA to evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5, which would otherwise trigger an inflammatory response and inhibit translation.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of m1Ψ into mRNA, its purification, and subsequent formulation into lipid nanoparticles (LNPs) for cellular delivery. The provided methodologies are intended to guide researchers in the development of highly stable and translatable mRNA for various therapeutic applications.

Key Advantages of N1-Cyanomethyl Pseudouridine (m1Ψ) Incorporation

The substitution of uridine with m1Ψ confers several beneficial properties to the mRNA molecule, making it a superior choice for therapeutic applications compared to unmodified or pseudouridine (Ψ)-modified mRNA.

  • Enhanced Translational Capacity: m1Ψ-modified mRNA exhibits significantly higher levels of protein expression. Studies have shown that mRNAs containing m1Ψ can result in up to a ~44-fold increase in reporter gene expression in cell lines compared to Ψ-modified mRNA.[6] This is attributed in part to increased ribosome density on the mRNA, which enhances the efficiency of the translation process.[7][8]

  • Reduced Innate Immunogenicity: A primary challenge with exogenous mRNA is its potential to trigger an innate immune response. m1Ψ modification effectively mitigates this by preventing the activation of key immune sensors.[4][5] This is achieved by impairing the processing of the mRNA by endolysosomal nucleases like RNase T2, which is a necessary step for the generation of TLR-agonistic ligands.[9][][11] Consequently, the production of pro-inflammatory cytokines is significantly reduced.

  • Increased Stability: The incorporation of m1Ψ enhances the stability of the mRNA molecule. This increased stability is attributed to improved base stacking and the formation of a more stable A-helical conformation, which makes the RNA more resistant to nuclease degradation.[][12]

Quantitative Data Summary

The following tables summarize the quantitative benefits of incorporating m1Ψ into mRNA compared to unmodified and Ψ-modified mRNA.

Table 1: Comparison of Translation Efficiency

mRNA ModificationReporter GeneCell Line/SystemFold Increase in Protein ExpressionReference
m1Ψ vs. ΨFirefly LuciferaseVarious cell linesUp to ~44-fold[6]
m1Ψ vs. UnmodifiedLuciferaseHEK293T cells>10-fold[13]
Ψ vs. UnmodifiedLuciferaseMN-treated RRL~2-fold[14]

Table 2: Reduction in Innate Immune Activation

mRNA ModificationCytokine/GeneCell Line% Reduction in Expression (Compared to Unmodified)Reference
High m1Ψ ratioRIG-I, RANTES, IL-6, IFN-β1, TNF-α293T cellsSignificant reduction[15]
m1ΨIFN-βHuman DCsElimination of IFN-β release[16]
ΨIFN-βHuman DCsElimination of IFN-β release[16]

Experimental Workflows and Signaling Pathways

Diagram 1: Overall Workflow for m1Ψ-mRNA Production and Delivery

Workflow cluster_synthesis mRNA Synthesis & Purification cluster_formulation LNP Formulation & Characterization cluster_application Cellular Delivery & Analysis DNA_Template Linearized DNA Template IVT In Vitro Transcription (with m1Ψ-TP) DNA_Template->IVT Purification HPLC Purification IVT->Purification QC1 Quality Control (Integrity, Purity) Purification->QC1 LNP_Formulation Lipid Nanoparticle Formulation QC1->LNP_Formulation QC2 Characterization (Size, Zeta, Encapsulation) LNP_Formulation->QC2 Cell_Delivery In Vitro/In Vivo Delivery QC2->Cell_Delivery Protein_Expression Protein Expression Analysis Cell_Delivery->Protein_Expression Immune_Response Immune Response Assay Cell_Delivery->Immune_Response

Caption: Workflow for m1Ψ-mRNA production, from synthesis to functional analysis.

Diagram 2: Innate Immune Sensing of Unmodified vs. m1Ψ-Modified mRNA

Immune_Sensing cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA Unmod_mRNA Unmodified mRNA Endosome_U Endosome Unmod_mRNA->Endosome_U Uptake RNaseT2_U RNase T2 Degradation Endosome_U->RNaseT2_U TLR78_U TLR7/8 Activation RNaseT2_U->TLR78_U MyD88_U MyD88 Signaling TLR78_U->MyD88_U Cytokines_U Pro-inflammatory Cytokines (IFN-α, TNF-α) MyD88_U->Cytokines_U Mod_mRNA m1Ψ-mRNA Endosome_M Endosome Mod_mRNA->Endosome_M Uptake RNaseT2_M RNase T2 Resistance Endosome_M->RNaseT2_M TLR78_M No TLR7/8 Activation RNaseT2_M->TLR78_M Translation Enhanced Translation TLR78_M->Translation

Caption: m1Ψ-mRNA evades innate immune sensing by resisting endosomal degradation.

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using a linearized plasmid DNA template and T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template (1 mg/mL) containing the gene of interest downstream of a T7 promoter.

  • N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-TP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer (5x)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit (e.g., column-based)

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The complete replacement of UTP with m1Ψ-TP is crucial for maximizing the benefits of the modification.

    Component Volume (µL) for 20 µL reaction Final Concentration
    Nuclease-free water to 20 µL -
    5x Transcription Buffer 4 µL 1x
    ATP, GTP, CTP (100 mM each) 2 µL 10 mM each
    m1Ψ-TP (100 mM) 2 µL 10 mM
    Linearized DNA Template (1 mg/mL) 1 µL 50 µg/mL
    RNase Inhibitor 1 µL -

    | T7 RNA Polymerase | 2 µL | - |

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture, mix, and incubate at 37°C for 15 minutes.

  • Purification: Purify the m1Ψ-modified mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by denaturing agarose (B213101) gel electrophoresis. The A260/A280 ratio should be ~2.0.

Protocol 2: HPLC Purification of m1Ψ-Modified mRNA

HPLC purification is essential to remove dsRNA and other contaminants that can trigger an immune response, even in modified mRNA preparations.[16]

Materials:

  • Purified m1Ψ-modified mRNA from Protocol 1

  • HPLC system with a UV detector

  • Anion-exchange chromatography column suitable for large nucleic acids

  • Buffer A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0

  • Buffer B: 0.1 M TEAA, pH 7.0, 25% Acetonitrile

  • Nuclease-free collection tubes

Procedure:

  • System Preparation: Equilibrate the HPLC system and the anion-exchange column with Buffer A.

  • Sample Preparation: Dilute the m1Ψ-mRNA sample in Buffer A.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the mRNA using a linear gradient of Buffer B. A typical gradient might be from 38% to 55% Buffer B over 20-30 minutes.

  • Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the main mRNA peak. Contaminants such as dsRNA typically elute at different retention times.

  • Desalting and Concentration: Pool the fractions containing the purified mRNA. Desalt and concentrate the mRNA using ethanol (B145695) precipitation or a suitable spin column.

  • Final Quality Control: Resuspend the purified mRNA in nuclease-free water. Verify the purity and integrity as described in Protocol 1. The removal of dsRNA can be confirmed using a dsRNA-specific antibody in a dot blot assay.[16]

Protocol 3: Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs)

This protocol describes a general method for encapsulating m1Ψ-mRNA into LNPs using a microfluidic mixing device.

Materials:

  • Purified m1Ψ-modified mRNA (from Protocol 2)

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare a lipid mixture in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • mRNA Solution Preparation: Dilute the purified m1Ψ-mRNA to the desired concentration in the citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes and place them on the syringe pumps of the microfluidic device. Set the flow rates to achieve a desired aqueous to organic phase ratio (e.g., 3:1). Initiate mixing. The rapid mixing of the two solutions at a low pH will lead to the self-assembly of LNPs with encapsulated mRNA.

  • Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs.

    • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent.

Conclusion

The incorporation of this compound (m1Ψ) is a powerful strategy for enhancing the therapeutic potential of mRNA. By significantly boosting protein expression and reducing innate immunogenicity, m1Ψ-modified mRNA has become the cornerstone of next-generation mRNA vaccines and therapeutics. The protocols provided herein offer a comprehensive guide for researchers to produce and formulate high-quality m1Ψ-mRNA for a wide range of applications, from basic research to preclinical drug development. Rigorous purification and characterization are critical steps to ensure the safety and efficacy of the final product.

References

Application Notes and Protocols: N1-Cyanomethyl Pseudouridine for RNA Labeling and Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The dynamic life cycle of RNA, from transcription and processing to translation and decay, is fundamental to gene expression. The ability to label and track RNA molecules in living cells is crucial for understanding these processes in both health and disease. N1-Cyanomethyl pseudouridine (B1679824) (Ψ-CN) is a novel modified nucleoside designed for the metabolic labeling of RNA. This analog of pseudouridine, the most abundant internal modification in RNA, is hypothetically incorporated into newly transcribed RNA.[1][2][3] The cyanomethyl group at the N1 position of the pseudouridine base is engineered to serve as a bioorthogonal handle. This allows for the subsequent covalent attachment of probes for visualization and affinity purification via a highly specific chemical reaction.

These application notes provide a comprehensive, albeit theoretical, framework for the use of Ψ-CN in RNA labeling and tracking studies. The protocols are based on established methodologies for metabolic labeling with other nucleoside analogs and bioorthogonal "click chemistry".[4][5][6][7] Researchers can adapt these protocols to investigate RNA synthesis, localization, and turnover in various experimental systems.

Principle of the Method

The workflow for using N1-Cyanomethyl pseudouridine (Ψ-CN) for RNA labeling and tracking involves three main stages:

  • Metabolic Labeling: Cells are incubated with Ψ-CN, which is taken up and endogenously converted to its triphosphate form. This modified nucleotide is then incorporated into nascent RNA transcripts by RNA polymerases.

  • Bioorthogonal Ligation: The cyanomethyl group on the incorporated Ψ-CN serves as a handle for a bioorthogonal chemical reaction. A common approach for nitriles is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) after chemical conversion of the nitrile, or a more direct ligation if a suitable bioorthogonal partner is developed. For the purpose of this protocol, we will outline a hypothetical two-step process involving the reduction of the nitrile to a primary amine, followed by NHS-ester chemistry, a robust method for bioconjugation.

  • Detection and Analysis: The labeled RNA can be detected and analyzed using various techniques. Fluorescently tagged molecules can be used to visualize the labeled RNA within the cell, while biotin-tagged molecules can be used to capture and enrich the labeled RNA for downstream analysis, such as quantitative PCR (qPCR) or next-generation sequencing.

Materials and Reagents

Reagents for Cell Culture and Metabolic Labeling
  • This compound (Ψ-CN)

  • Cell culture medium (appropriate for the cell line)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

Reagents for RNA Isolation
  • TRIzol reagent or equivalent RNA extraction kit

  • Chloroform

  • Isopropanol

  • Ethanol (B145695) (75%)

  • Nuclease-free water

Reagents for Bioorthogonal Ligation (Hypothetical Amine Coupling)
  • Borane-tetrahydrofuran (B86392) solution (BH3•THF) or other suitable reducing agent

  • Quenching solution (e.g., methanol)

  • Amine-reactive probe (e.g., Biotin-NHS ester, Azide-NHS ester, or a fluorescent dye with an NHS ester group)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Reagents for Downstream Analysis
  • Streptavidin-coated magnetic beads (for biotin-based enrichment)

  • Reagents for qPCR or library preparation for sequencing

  • Fluorescence microscopy equipment (for imaging)

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with Ψ-CN in Cultured Cells
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of Ψ-CN. The optimal concentration should be determined empirically for each cell type but can range from 50 µM to 200 µM.

  • Metabolic Labeling:

    • For pulse-labeling experiments to measure RNA synthesis, replace the existing medium with the Ψ-CN-containing medium and incubate for a short period (e.g., 1-4 hours).

    • For pulse-chase experiments to measure RNA stability, after the pulse-labeling period, replace the labeling medium with fresh medium containing a high concentration of uridine (B1682114) and cytidine (B196190) (e.g., 10 mM) and incubate for various time points.

  • Cell Harvest: After the desired labeling period, wash the cells twice with ice-cold PBS and proceed immediately to RNA isolation.

Protocol 2: Isolation of Ψ-CN-labeled RNA
  • Cell Lysis: Lyse the harvested cells using TRIzol reagent or the lysis buffer from your chosen RNA extraction kit, following the manufacturer's instructions.

  • RNA Extraction: Perform a standard chloroform-isopropanol extraction and ethanol precipitation to isolate total RNA.

  • RNA Quantification and Quality Control: Resuspend the RNA pellet in nuclease-free water. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: Bioorthogonal Ligation of Ψ-CN-labeled RNA

This protocol describes a hypothetical two-step ligation process.

Step A: Reduction of the Cyanomethyl Nitrile to a Primary Amine

  • WARNING: This step involves a chemical reduction and should be performed with appropriate safety precautions in a chemical fume hood. The conditions would need to be optimized to ensure RNA integrity is maintained.

  • Reaction Setup: In a microfuge tube, dissolve 10-50 µg of Ψ-CN-labeled total RNA in a suitable anhydrous solvent (e.g., THF, under inert atmosphere).

  • Reduction: Add a mild reducing agent such as borane-tetrahydrofuran solution (BH3•THF) dropwise while stirring at a controlled temperature (e.g., 0 °C). The reaction would need to be carefully optimized to achieve reduction without RNA degradation.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • RNA Precipitation: Precipitate the RNA by adding sodium acetate (B1210297) and ethanol. Wash the pellet with 75% ethanol and resuspend in nuclease-free water.

Step B: Amine Coupling with an NHS Ester Probe

  • Reaction Setup: In a new microfuge tube, mix the amine-modified RNA (from Step A) with an amine-reactive probe (e.g., Biotin-NHS ester for enrichment, or a fluorescent dye-NHS ester for imaging). The reaction should be performed in an amine-free buffer at a slightly alkaline pH (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4 °C.

  • Removal of Unreacted Probe: Remove the excess unreacted probe by ethanol precipitation or using a suitable RNA cleanup kit. The labeled RNA is now ready for downstream applications.

Protocol 4: Enrichment of Labeled RNA using Streptavidin Beads

This protocol is for RNA labeled with a biotin (B1667282) probe.

  • Binding to Beads: Resuspend the biotin-labeled RNA in a suitable binding buffer and add streptavidin-coated magnetic beads.

  • Incubation: Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.

  • Washing: Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads several times with a high-salt wash buffer, followed by a low-salt wash buffer, to remove non-specifically bound RNA.

  • Elution: Elute the captured RNA from the beads using a suitable elution buffer (e.g., by heating in nuclease-free water or using a buffer containing biotin). The enriched RNA is now ready for analysis by qPCR or sequencing.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of Labeled RNA

Cell LineTreatmentLabeling Time (hours)Ψ-CN Concentration (µM)% Labeled RNA (relative to total RNA)Fold Enrichment of a Target Transcript (post-enrichment vs. input)
HEK293TControl41005.2 ± 0.815.3 ± 2.1
HEK293TDrug A41002.8 ± 0.58.1 ± 1.5
HeLaControl41004.5 ± 0.612.8 ± 1.9
HeLaDrug B41006.1 ± 0.918.2 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_isolation RNA Isolation cluster_ligation Bioorthogonal Ligation cluster_analysis Downstream Analysis Cells Cultured Cells Add_PsiCN Incubate with This compound (Ψ-CN) Cells->Add_PsiCN Labeled_Cells Cells with P-CN-labeled RNA Add_PsiCN->Labeled_Cells Isolate_RNA Isolate Total RNA Labeled_Cells->Isolate_RNA Labeled_RNA Total RNA containing Ψ-CN Isolate_RNA->Labeled_RNA Reduce_Nitrile Reduce Nitrile to Amine (e.g., with BH3•THF) Labeled_RNA->Reduce_Nitrile Couple_Probe Couple Amine-Reactive Probe (Biotin-NHS or Dye-NHS) Reduce_Nitrile->Couple_Probe Final_RNA Probe-conjugated RNA Couple_Probe->Final_RNA Enrichment Biotin-Streptavidin Enrichment Final_RNA->Enrichment Imaging Fluorescence Microscopy Final_RNA->Imaging Analysis qPCR or Sequencing Enrichment->Analysis

Caption: Experimental workflow for RNA labeling and tracking using this compound.

Signaling_Pathway_Concept cluster_0 Cellular Uptake and Metabolism cluster_1 RNA Synthesis and Labeling cluster_2 Downstream Fate of Labeled RNA PsiCN_ext Extracellular Ψ-CN PsiCN_int Intracellular Ψ-CN PsiCN_ext->PsiCN_int Nucleoside Transporter PsiCN_TP Ψ-CN Triphosphate PsiCN_int->PsiCN_TP Cellular Kinases Nascent_RNA Nascent RNA (incorporating Ψ-CN) PsiCN_TP->Nascent_RNA DNA DNA Template DNA->Nascent_RNA RNA Polymerase Processing RNA Processing (Splicing, etc.) Nascent_RNA->Processing Translation Translation Processing->Translation Decay RNA Decay Processing->Decay Tracking Tracking & Analysis (via Ψ-CN label) Processing->Tracking Translation->Tracking Decay->Tracking

Caption: Conceptual pathway of Ψ-CN metabolism and incorporation for tracking RNA fate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient uptake of Ψ-CN.Optimize Ψ-CN concentration and incubation time. Use a different cell line that may have more efficient nucleoside transport.
Toxicity of Ψ-CN at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration of Ψ-CN.
RNA Degradation Harsh conditions during nitrile reduction.Optimize the reduction reaction: try different reducing agents, lower the temperature, and reduce the reaction time. Always include a control of unlabeled RNA to assess degradation.
RNase contamination.Use RNase-free reagents and follow standard RNA handling procedures.
High Background in Enrichment Non-specific binding of RNA to beads.Increase the stringency of the wash steps. Include a blocking agent (e.g., yeast tRNA) during the binding step.
Incomplete removal of unreacted biotin probe.Ensure efficient cleanup of RNA after the ligation step.

Concluding Remarks

The use of this compound for metabolic labeling of RNA is a promising, yet currently hypothetical, technique that could offer new insights into the complex world of RNA biology. The protocols provided here serve as a foundational guide for researchers interested in exploring this novel approach. As with any new technique, optimization of the labeling, ligation, and detection steps will be critical for achieving reliable and reproducible results. The development of a direct and highly efficient bioorthogonal reaction for the cyanomethyl group would significantly enhance the utility of this method.

References

Application Notes and Protocols for the Identification of N1-Cyanomethyl Pseudouridine by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional modification in RNA. Its presence can influence RNA structure, stability, and function, making it a critical molecule of interest in various biological processes and a potential biomarker for disease. However, the identical mass of pseudouridine and uridine makes its direct detection by mass spectrometry challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. Cyanoethylation, a specific reaction with acrylonitrile, modifies the N1 position of pseudouridine to form N1-cyanomethyl pseudouridine (CeΨ), resulting in a mass increase of 53.0 Da. This mass shift enables the selective detection and quantification of pseudouridine-containing fragments in RNA digests using tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the identification and characterization of this compound using tandem mass spectrometry. The described workflows are intended to guide researchers in establishing a robust and reliable method for the analysis of this modified nucleoside in their own laboratory settings.

Experimental Protocols

Cyanoethylation of RNA Digests

This protocol describes the chemical derivatization of pseudouridine in an RNA digest to this compound.

Materials:

  • RNA sample, digested into oligonucleotides (e.g., using RNase T1)

  • Acrylonitrile

  • Triethylammonium acetate (B1210297) (TEAA) buffer (1.2 M, pH 8.6)

  • Ethanol (B145695)

  • Nuclease-free water

Procedure:

  • To a sample containing <1 pmol of RNase-digested RNA in 5 µL of nuclease-free water, add 1 µL of acrylonitrile.

  • Add 34 µL of a solution containing 40% ethanol and 1.2 M TEAA buffer (pH 8.6).

  • Incubate the reaction mixture at 70°C for 2 hours.

  • After incubation, dilute the reaction mixture with 10 volumes of nuclease-free water prior to LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar nucleosides. Alternatively, a reversed-phase C18 column can be used.

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from high organic to high aqueous mobile phase should be optimized to achieve good separation of the analyte from other components in the sample.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for qualitative analysis and method development.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity of the precursor ion of this compound.

Data Presentation

Quantitative Data for this compound Analysis

For a targeted quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions must be determined and optimized. The following table outlines the expected precursor ion and a strategy for identifying and optimizing product ions for this compound.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion(s) (m/z)Collision Energy (eV)
This compound To be determined (Expected: 298.1)To be determined through product ion scans. Potential fragments may arise from the loss of the ribose sugar, the cyanomethyl group, or fragmentation of the uracil (B121893) base.To be optimized for each product ion to achieve maximum signal intensity. A range of collision energies should be tested (e.g., 10-40 eV).

Protocol for MRM Method Development:

  • Determine the Precursor Ion: Infuse a standard solution of this compound (if available) or a cyanoethylated RNA digest into the mass spectrometer and perform a full scan analysis to identify the [M+H]⁺ ion. The theoretical monoisotopic mass of this compound is 297.11 g/mol , so the expected [M+H]⁺ ion is at m/z 298.1.

  • Identify Product Ions: Perform a product ion scan on the determined precursor ion (m/z 298.1). This will fragment the this compound molecule and reveal its characteristic product ions.

  • Optimize Collision Energy: For each identified product ion, perform a collision energy optimization experiment. This involves analyzing the precursor/product ion pair at a range of collision energies to find the voltage that yields the highest signal intensity.

  • Select MRM Transitions: Select at least two of the most intense and specific product ions for the final MRM method. One transition is typically used for quantification (quantifier) and the other for confirmation (qualifier).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis RNA_Sample RNA Sample Enzymatic_Digestion Enzymatic Digestion (e.g., RNase T1) RNA_Sample->Enzymatic_Digestion RNA_Digest RNA Digest Enzymatic_Digestion->RNA_Digest Cyanoethylation Cyanoethylation (Acrylonitrile, 70°C) RNA_Digest->Cyanoethylation LC_Separation LC Separation (HILIC or C18) Cyanoethylation->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway cluster_fragments Potential Fragmentation Products Precursor This compound [M+H]⁺ (m/z 298.1) Fragment1 Loss of Ribose [M+H - 132.0]⁺ Precursor->Fragment1 CID Fragment2 Loss of Cyanomethyl Group [M+H - 41.0]⁺ Precursor->Fragment2 CID Fragment3 Base Fragment + Cyanomethyl [M+H - Ribose]⁺ Precursor->Fragment3 CID Fragment4 Other Fragments Precursor->Fragment4 CID

Caption: Predicted fragmentation of this compound in tandem MS.

N1-Cyanomethyl Pseudouridine (CNM-Ψ): A Novel Tool for High-Resolution RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate three-dimensional structure of RNA is fundamental to its diverse biological functions, including gene regulation, catalysis, and its role as a therapeutic agent and target. The study of RNA structure is therefore paramount in basic research and in the development of novel RNA-based therapeutics and vaccines. N1-cyanomethyl pseudouridine (B1679824) (CNM-Ψ) is a chemically modified nucleoside that offers a unique tool for the detailed investigation of RNA structure. As an isomer of uridine (B1682114), pseudouridine (Ψ) possesses an additional hydrogen bond donor at the N1 position, which can influence local RNA structure and stability. The introduction of a cyanomethyl group at this N1 position provides a specific chemical handle that can be exploited for structural probing experiments.

These application notes provide a comprehensive overview of the utility of N1-cyanomethyl pseudouridine in RNA structural analysis, including detailed protocols for its incorporation into RNA and subsequent structural mapping. The methodologies described are based on established principles of chemical probing of RNA structure and are intended to guide researchers in leveraging CNM-Ψ for their specific research needs.

Principle of CNM-Ψ Based RNA Structure Probing

The core principle behind using CNM-Ψ as a tool for studying RNA structure lies in its ability to be selectively incorporated into an RNA molecule of interest and subsequently act as a reporter of the local structural environment. The cyanomethyl group at the N1 position of the pseudouridine base can influence the progression of reverse transcriptase (RT) during cDNA synthesis. In regions where the RNA is single-stranded and flexible, the cyanomethyl group is accessible and may induce stalling of the reverse transcriptase. Conversely, in structured regions, such as double-stranded helices or tightly folded motifs, the cyanomethyl group may be protected from interacting with the reverse transcriptase, allowing for read-through. The resulting pattern of RT stops can be analyzed to infer the secondary and tertiary structure of the RNA molecule at single-nucleotide resolution.

This method is analogous to well-established chemical probing techniques that utilize reagents like dimethyl sulfate (B86663) (DMS) or N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) to modify accessible nucleotides and induce RT stops. The advantage of using a pre-modified nucleotide like CNM-Ψ is the site-specific introduction of the probing agent during RNA synthesis, offering a high degree of control and specificity.

Applications in Research and Drug Development

The use of this compound as a structural probe has several key applications:

  • High-Resolution RNA Structure Mapping: Elucidating the secondary and tertiary structure of non-coding RNAs, viral RNAs, and other structured RNA elements.

  • RNA-Ligand Interaction Studies: Identifying the binding sites of small molecules, proteins, or other nucleic acids on an RNA target by observing changes in the CNM-Ψ modification pattern upon ligand binding (footprinting).

  • Validation of in silico RNA Structure Models: Providing experimental data to confirm or refine computationally predicted RNA structures.

  • Drug Discovery and Development: Screening for drug candidates that bind to and alter the structure of a target RNA, and characterizing the mechanism of action of RNA-targeting drugs.

Experimental Protocols

Protocol 1: Incorporation of this compound into RNA via in vitro Transcription

This protocol describes the synthesis of an RNA molecule containing this compound at specific locations by replacing uridine triphosphate (UTP) with this compound triphosphate (CNM-ΨTP) in an in vitro transcription reaction.

Materials:

  • Linearized plasmid DNA or PCR product containing the target sequence downstream of a T7, T3, or SP6 promoter.

  • This compound triphosphate (CNM-ΨTP)

  • ATP, GTP, CTP, and UTP solutions

  • T7, T3, or SP6 RNA Polymerase

  • Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification kit for RNA (e.g., spin column-based)

Procedure:

  • Transcription Reaction Setup:

    • Thaw all components on ice.

    • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature to prevent precipitation of the DNA template by spermidine:

      • Nuclease-free water (to final volume)

      • Transcription Buffer (to 1X)

      • DTT (to final concentration, as recommended for the polymerase)

      • ATP, GTP, CTP (to final concentration, e.g., 2 mM each)

      • UTP and CNM-ΨTP (see table below for suggested ratios)

      • Linear DNA template (0.5-1.0 µg)

      • RNase Inhibitor (e.g., 40 units)

      • RNA Polymerase (e.g., 2 µL)

    • Mix gently by pipetting and spin down briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the RNA using a suitable column-based kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Elute the RNA in nuclease-free water.

  • Quantification and Quality Control:

    • Determine the concentration of the synthesized RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the RNA transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Table 1: Suggested Ratios of UTP to CNM-ΨTP for in vitro Transcription

Desired Level of CNM-Ψ IncorporationUTP Concentration (mM)CNM-ΨTP Concentration (mM)Notes
Low (for sparse probing)1.80.2Useful for initial mapping of highly accessible regions.
Medium (for general structure probing)1.01.0Provides a good balance of incorporation for most applications.
High (for specific site analysis)0.51.5May be necessary for less efficiently incorporated sites.
Complete Replacement02.0For studying the global structural effects of the modification.

Note: The optimal ratio may vary depending on the specific RNA sequence and the RNA polymerase used. It is recommended to perform a pilot experiment to determine the optimal conditions.

Protocol 2: RNA Structure Probing by Primer Extension on CNM-Ψ Containing RNA

This protocol outlines the methodology for mapping the structure of the CNM-Ψ-containing RNA by analyzing the sites of reverse transcriptase stalling.

Materials:

  • CNM-Ψ-containing RNA (from Protocol 1)

  • Unmodified control RNA (synthesized with only UTP)

  • Fluorescently labeled or radiolabeled DNA primer complementary to the 3' end of the target RNA.

  • Reverse Transcriptase (e.g., AMV or SuperScript series)

  • Reverse Transcription Buffer

  • dNTP mix

  • Nuclease-free water

  • Stop Solution (e.g., formamide (B127407) with EDTA and loading dyes)

  • Sequencing ladder of the target RNA (generated using dideoxynucleotides)

Procedure:

  • Primer Annealing:

    • In a nuclease-free PCR tube, mix:

      • CNM-Ψ-containing RNA (or unmodified control RNA) (1-5 pmol)

      • Labeled primer (1-5 pmol)

      • Nuclease-free water to a final volume of ~10 µL.

    • Heat the mixture to 90°C for 1 minute, then transfer to 45°C for 5 minutes, and finally place on ice for 5 minutes to anneal the primer.

  • Reverse Transcription Reaction:

    • Prepare a master mix for the reverse transcription reaction on ice:

      • Reverse Transcription Buffer (to 1X)

      • dNTP mix (to final concentration, e.g., 0.5 mM each)

      • Reverse Transcriptase (e.g., 200 units)

      • Nuclease-free water

    • Add the master mix to the annealed primer-RNA template.

    • Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-55°C) for 30-60 minutes.

  • Reaction Termination:

    • Add an equal volume of Stop Solution to terminate the reaction.

  • Analysis of cDNA Products:

    • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

    • Separate the cDNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Run a sequencing ladder of the same RNA in parallel to map the RT stop sites to the nucleotide sequence.

    • Visualize the gel using a phosphorimager (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled primers).

  • Data Analysis:

    • Identify the bands in the CNM-Ψ lane that represent premature termination of reverse transcription. The position of these bands corresponds to the nucleotide immediately 3' to the CNM-Ψ that caused the stall.

    • Quantify the intensity of each band corresponding to an RT stop.

    • Normalize the band intensities to a control band (e.g., the full-length product) to obtain a semi-quantitative measure of the accessibility of each CNM-Ψ site.

Table 2: Interpretation of Primer Extension Results

ObservationInterpretation
Strong band (RT stop)The CNM-Ψ at this position is in a flexible, single-stranded region and is accessible to the reverse transcriptase.
Weak or no band (read-through)The CNM-Ψ at this position is likely in a structured region (e.g., a helix) and is not accessible, or the local sequence context is not conducive to stalling.
No corresponding band in the unmodified RNA laneConfirms that the RT stop is specific to the presence of CNM-Ψ.

Visualizing Workflows and Relationships

Experimental Workflow for CNM-Ψ RNA Structure Probing

experimental_workflow cluster_synthesis RNA Synthesis cluster_probing Structure Probing cluster_analysis Data Analysis template DNA Template (PCR product or linearized plasmid) ivt In Vitro Transcription with CNM-ΨTP template->ivt purification DNase Treatment & RNA Purification ivt->purification qc RNA Quantification & Quality Control purification->qc annealing Primer Annealing qc->annealing rt Reverse Transcription annealing->rt page Denaturing PAGE rt->page imaging Gel Imaging page->imaging mapping Mapping RT Stops to Sequence imaging->mapping quantification Quantification of Band Intensities mapping->quantification interpretation Structural Interpretation quantification->interpretation

Caption: Workflow for RNA structure probing using this compound.

Logical Relationship of CNM-Ψ Probing

logical_relationship cluster_rna_state RNA Structural State cluster_cnm_psi CNM-Ψ Accessibility cluster_rt_outcome Reverse Transcription Outcome structured Structured Region (e.g., helix) inaccessible CNM-Ψ is Inaccessible structured->inaccessible unstructured Unstructured Region (e.g., loop) accessible CNM-Ψ is Accessible unstructured->accessible rt_stop RT Stalls accessible->rt_stop rt_readthrough RT Reads Through inaccessible->rt_readthrough

Caption: Relationship between RNA structure and reverse transcription outcome in CNM-Ψ probing.

Concluding Remarks

This compound represents a promising addition to the molecular toolkit for RNA structural biology. By combining site-specific incorporation with a reverse transcription-based readout, CNM-Ψ offers a powerful method for elucidating the architecture of complex RNA molecules. The protocols and data presented here provide a framework for the application of this novel modified nucleotide in both academic and industrial research settings, with the potential to accelerate our understanding of RNA function and facilitate the development of next-generation RNA therapeutics. As with any experimental technique, optimization of the described protocols for specific RNA targets will be crucial for obtaining high-quality, reproducible data.

Developing RNA-Based Diagnostics with N1-Cyanomethyl Pseudouridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of nucleosides within RNA transcripts is a powerful strategy to enhance their stability, translational efficiency, and to modulate their interaction with the host immune system. Pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), is one of the most abundant RNA modifications and has been shown to improve the properties of mRNA-based therapeutics and vaccines.[1][2] N1-substituted pseudouridine derivatives, such as N1-methylpseudouridine (m1Ψ), have demonstrated even further improvements in protein expression and reduced immunogenicity.[3][4]

This document provides detailed application notes and protocols for the development of RNA-based diagnostics using a novel modified nucleotide, N1-Cyanomethyl pseudouridine (Ψ(CNCH₂)) , also referred to in the literature as N1-cyanoethyl-pseudouridine. While this is an emerging modification without extensive characterization, we provide protocols based on established methods for other N1-substituted pseudouridines and the known reactivity of the cyano group. The cyanomethyl group offers a unique chemical handle for the bioconjugation of reporter molecules, making it a promising candidate for the development of novel RNA-based diagnostic probes.

Principle and Applications

The central principle behind using this compound in RNA diagnostics is the introduction of a chemically reactive cyano (nitrile) group into an RNA molecule. This is achieved by incorporating N1-Cyanomethyl-pseudouridine-5'-triphosphate during in vitro transcription (IVT). The resulting RNA can then be functionalized through chemistries targeting the cyano group, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) after reduction of the nitrile to an amine or by other cyano-specific ligation chemistries.[][6]

Key Applications:

  • Development of RNA-based probes: For the detection of specific DNA or RNA targets in various diagnostic assays (e.g., FISH, Northern blotting, microarrays).

  • Post-transcriptional labeling of RNA: Enabling the attachment of fluorophores, biotin, or other reporter molecules for visualization and quantification.

  • Immobilization of RNA: Covalent attachment of RNA to solid supports for affinity purification or diagnostic devices.

Data Presentation

While specific quantitative data for this compound is not yet widely available, the following tables summarize key data for the parent compound, pseudouridine (Ψ), and the well-characterized N1-methylpseudouridine (m1Ψ) to provide a comparative baseline. Researchers should expect to perform similar characterization for Ψ(CNCH₂)-modified RNA.

Table 1: Comparison of In Vitro Transcription Yields with Modified Pseudouridine Triphosphates (Data is illustrative and based on studies of various N1-substituted pseudouridines. Actual yields will depend on the specific template and reaction conditions.)

N1-Substitution of ΨTPRelative Transcription Efficiency (%)Reference
Unmodified UTP100[3]
Pseudouridine (Ψ)~90-100[7]
N1-methyl-Ψ (m1Ψ)~80-95[7]
Other N1-alkyl-Ψ50-90[3]
N1-Cyanomethyl-Ψ To be determined

Table 2: Effects of Pseudouridine Modifications on RNA Properties (Based on general findings in the literature. Specific effects are context-dependent.)

PropertyPseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)N1-Cyanomethyl-Ψ (Expected) References
Translation Efficiency Increased vs. UridineSignificantly Increased vs. ΨTo be determined[8][9]
Immunogenicity Reduced vs. UridineSignificantly Reduced vs. ΨTo be determined[4][10][11]
RNA Stability Increased vs. UridineIncreased vs. ΨTo be determined[2][12]
Bioconjugation Potential None (at N1)None (at N1)High (via cyano group) N/A

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA with N1-Cyanomethyl-Pseudouridine-5'-Triphosphate

This protocol describes the synthesis of RNA with complete substitution of UTP with N1-Cyanomethyl-Pseudouridine-5'-Triphosphate (Ψ(CNCH₂)-TP). This protocol is adapted from methods used for other N1-substituted pseudouridines.[3][13] Note: The optimal concentration of Ψ(CNCH₂)-TP may need to be empirically determined.

Materials:

  • Linearized DNA template with a T7 promoter

  • N1-Cyanomethyl-Pseudouridine-5'-Triphosphate (Ψ(CNCH₂)-TP)

  • ATP, GTP, CTP (high purity, e.g., from TriLink BioTechnologies)

  • T7 RNA Polymerase

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit (e.g., column-based or precipitation)

Procedure:

  • Reaction Assembly: In a nuclease-free microcentrifuge tube at room temperature, assemble the following components in order:

    • Nuclease-free water to a final volume of 20 µL

    • Transcription Buffer (10X): 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • N1-Cyanomethyl-Pseudouridine-5'-Triphosphate (100 mM): 2 µL

    • Linearized DNA template (0.5-1 µg): X µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the Ψ(CNCH₂)-modified RNA using a suitable RNA purification kit or by lithium chloride precipitation.

  • Quality Control: Assess the integrity and size of the RNA transcript using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. Quantify the RNA concentration using a NanoDrop or Qubit fluorometer.

Protocol 2: Post-transcriptional Labeling of Ψ(CNCH₂)-Modified RNA via Click Chemistry

This protocol provides a conceptual workflow for labeling Ψ(CNCH₂)-modified RNA. It involves the chemical reduction of the nitrile (cyano) group to a primary amine, followed by conjugation to an NHS-ester-alkyne, and subsequent click chemistry with an azide-functionalized reporter molecule. Note: This is a proposed multi-step process that requires optimization.

Materials:

  • Purified Ψ(CNCH₂)-modified RNA

  • Mild reducing agent (e.g., borane-tetrahydrofuran (B86392) complex, requires careful handling and optimization for RNA compatibility)

  • NHS-ester-alkyne linker (e.g., DBCO-NHS ester)

  • Azide-functionalized reporter molecule (e.g., Azide-Fluorophore)

  • Appropriate buffers for each reaction step (e.g., borate (B1201080) buffer for reduction, PBS for labeling)

  • RNA purification supplies

Procedure:

Step A: Reduction of Cyano Group to Amine

  • In a nuclease-free tube, dissolve the Ψ(CNCH₂)-modified RNA in a suitable buffer.

  • Add a mild reducing agent. The reaction conditions (temperature, time, concentration) must be carefully optimized to ensure reduction of the cyano group without degrading the RNA.

  • Purify the resulting amine-modified RNA.

Step B: Conjugation with Alkyne Linker

  • Resuspend the amine-modified RNA in a suitable buffer (e.g., PBS).

  • Add the NHS-ester-alkyne linker and incubate to form a stable amide bond.

  • Purify the alkyne-functionalized RNA to remove excess linker.

Step C: Click Chemistry Reaction

  • To the alkyne-functionalized RNA, add the azide-functionalized reporter molecule.

  • If using a copper-catalyzed reaction, add the copper(I) source and a stabilizing ligand. For a copper-free approach (recommended for RNA), use a strain-promoted alkyne (e.g., DBCO) in Step B.[14]

  • Incubate to allow the cycloaddition reaction to proceed.

  • Purify the final labeled RNA to remove unreacted reporter molecules.

Protocol 3: Detection of Ψ(CNCH₂)-Modified RNA by Mass Spectrometry

This protocol is for the verification of this compound incorporation into an RNA transcript. It is based on the cyanoethylation of pseudouridine followed by mass spectrometric analysis.[15][16]

Materials:

  • Purified Ψ(CNCH₂)-modified RNA

  • RNase T1 or RNase A

  • Ammonium bicarbonate buffer

  • MALDI matrix or LC-MS/MS system

Procedure:

  • RNA Digestion: Digest the Ψ(CNCH₂)-modified RNA into smaller fragments using RNase T1 (cleaves after G residues) or RNase A (cleaves after C and U residues) in an appropriate buffer.

  • Mass Spectrometry Analysis:

    • MALDI-TOF: Co-crystallize the RNA fragments with a suitable matrix and analyze using MALDI-TOF mass spectrometry.

    • LC-MS/MS: Separate the fragments using liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Compare the observed mass of the RNA fragments with the theoretical mass. The incorporation of one this compound will result in a mass increase of 53.0 Da compared to an unmodified uridine residue.[15][16]

Visualizations

IVT_Workflow cluster_0 In Vitro Transcription DNA Template DNA Template IVT Reaction IVT Reaction DNA Template->IVT Reaction T7 Polymerase Purified RNA Purified RNA IVT Reaction->Purified RNA DNase I, Purification NTPs NTPs NTPs->IVT Reaction Psi_TP Ψ(CNCH₂)-TP Psi_TP->IVT Reaction

Caption: Workflow for In Vitro Transcription with N1-Cyanomethyl-pseudouridine.

Diagnostic_Probe_Workflow cluster_1 Diagnostic Probe Synthesis & Application IVT IVT with Ψ(CNCH₂)-TP RNA_mod Ψ(CNCH₂)-Modified RNA IVT->RNA_mod Bioconjugation Bioconjugation (e.g., Click Chemistry) RNA_mod->Bioconjugation Probe Diagnostic Probe Bioconjugation->Probe Reporter Reporter Molecule (Fluorophore, Biotin) Reporter->Bioconjugation Assay Diagnostic Assay (e.g., FISH) Probe->Assay Detection Signal Detection Assay->Detection

Caption: Proposed workflow for developing a diagnostic probe using Ψ(CNCH₂)-RNA.

Immune_Evasion_Pathway cluster_2 Modulation of Innate Immune Sensing Unmodified_RNA Unmodified RNA TLR Toll-like Receptors (TLR7/8) Unmodified_RNA->TLR Recognition Modified_RNA Ψ or m1Ψ Modified RNA Modified_RNA->TLR Reduced Recognition Immune_Response Innate Immune Activation (e.g., Type I IFN) TLR->Immune_Response Reduced_Activation Reduced Activation TLR->Reduced_Activation Translation_Repression Translation Repression Immune_Response->Translation_Repression Enhanced_Translation Enhanced Translation Reduced_Activation->Enhanced_Translation

Caption: Signaling pathway for reduced immunogenicity of modified RNA.

References

Application Notes: In-gel Cyanoethylation for Pseudouridine Detection in Regulatory RNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudouridine (B1679824) (Ψ), the C5-ribosyl isomer of uridine (B1682114), is the most abundant post-transcriptional modification found in various types of RNA, including regulatory RNAs such as transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[1][2] This modification, sometimes called the "fifth nucleoside," plays a critical role in modulating RNA structure, stability, and function by enhancing base stacking and providing an additional hydrogen bond donor.[1][2][] The accurate detection and quantification of pseudouridine are crucial for understanding gene regulation, RNA metabolism, and for the development of RNA-based therapeutics, such as mRNA vaccines, where Ψ modifications are used to improve stability and reduce immunogenicity.[][4]

A significant challenge in detecting pseudouridine is that it is a "mass-silent" modification, meaning it has the same mass as its precursor, uridine, making it undetectable by standard mass spectrometry (MS).[5][6][7] To overcome this, chemical labeling strategies have been developed. Cyanoethylation is a highly specific method that utilizes acrylonitrile (B1666552) to chemically label pseudouridine.[5][6] This reaction results in the formation of 1-cyanoethylpseudouridine (CeΨ), which adds a mass of 53.0 Da, allowing for unambiguous detection and localization by mass spectrometry.[6][7][8]

The in-gel cyanoethylation technique combines the high resolution of denaturing polyacrylamide gel electrophoresis (PAGE) for RNA purification with the specificity of the cyanoethylation reaction.[5] This approach is particularly valuable for studying specific regulatory RNAs, enabling researchers to isolate the RNA of interest before chemical labeling, thereby reducing sample complexity and improving the accuracy of modification mapping.[5]

Principle of the Method

The detection method is based on the specific chemical derivatization of pseudouridine with acrylonitrile. Under mildly alkaline conditions (pH 8.5-9.0), the N1 position of the pseudouridine base, which is available due to the C-C glycosidic bond, undergoes a nucleophilic Michael-type addition to acrylonitrile.[6][8] This is in contrast to uridine, where the N1 position is involved in the glycosidic bond and unavailable for reaction. While a much slower reaction can occur at the N3 position of uridine, the conditions can be optimized to ensure high specificity for pseudouridine at the N1 position.[5] The resulting 1-cyanoethylpseudouridine adduct carries a mass increase of 53.0 Da, which is readily identified in mass spectra of RNase-digested fragments.[7] Subsequent tandem mass spectrometry (MS/MS) on the modified fragments can then pinpoint the exact location of the original pseudouridine residue.[6][7]

G Chemical Reaction of Cyanoethylation cluster_psi Pseudouridine (Ψ) Reaction cluster_u Uridine (U) Reaction Psi Pseudouridine (Ψ) CePsi 1-cyanoethylpseudouridine (CeΨ) Mass Shift: +53.0 Da Psi->CePsi  Fast & Specific Reaction (pH 8.5-9.0) Acrylo1 Acrylonitrile U Uridine (U) NoReaction No N1 Reaction (N1 in glycosidic bond) U->NoReaction  Very Slow N3 Reaction Acrylo2 Acrylonitrile

Caption: Cyanoethylation reaction with Pseudouridine vs. Uridine.

Quantitative Data and Method Comparison

Quantitative analysis reveals that pseudouridylation is a prevalent modification in mammalian RNA. The stoichiometry of pseudouridine relative to uridine (Ψ/U ratio) can vary significantly between different RNA species, cell types, and tissues.

Table 1: Prevalence of Pseudouridine in Mammalian mRNA

Sample Type Ψ/U Ratio (%) Reference
Various Cell Lines (HEK293T, HeLa, etc.) ~0.20 - 0.40 [9]
Mouse Tissues (Brain, Lung, Liver, etc.) ~0.20 - 0.60 [9]

| HeLa Cell mRNA | 0.2 - 0.6 |[10] |

Table 2: Comparison of Pseudouridine Detection Methods

Method Principle Advantages Disadvantages
In-Gel Cyanoethylation + MS Specific chemical labeling of Ψ with acrylonitrile (+53.0 Da mass shift) followed by mass spectrometry.[5][6] High specificity; direct detection and quantification; precise localization of Ψ at single-nucleotide resolution.[5] Requires specialized mass spectrometry equipment and expertise; lower throughput than sequencing methods.
CMC-Based Sequencing (e.g., Pseudo-seq) Derivatization with CMC creates a bulky adduct on Ψ that blocks or induces mutations during reverse transcription, detectable by sequencing.[1][2] High-throughput; transcriptome-wide analysis. Indirect detection; potential for false positives from other RT stops; can be difficult to quantify stoichiometry accurately.

| Nanopore Direct RNA Sequencing | Pseudouridine in a native RNA strand causes a characteristic shift in the ionic current as it passes through a nanopore, detected as a base-calling "error".[10][11] | Direct detection on native, full-length RNA; provides information on stoichiometry; no chemical treatment or amplification needed.[11][12] | Base-calling accuracy for modifications is still improving; requires specialized software and bioinformatics pipelines.[11] |

Experimental Workflow and Protocols

The overall workflow for in-gel cyanoethylation involves isolating the RNA, separating the specific RNA of interest by gel electrophoresis, performing the chemical reaction within the gel matrix, eluting the modified RNA, and finally, analyzing it by mass spectrometry.

workflow start Start: Cellular Sample rna_extraction 1. Total RNA Extraction start->rna_extraction page 2. Denaturing PAGE Separation of Regulatory RNA rna_extraction->page uv_shadow Band Visualization (UV Shadowing) page->uv_shadow band_excision 3. Gel Band Excision uv_shadow->band_excision cyanoethylation 4. In-Gel Cyanoethylation (Acrylonitrile Treatment) band_excision->cyanoethylation elution 5. RNA Elution from Gel cyanoethylation->elution digestion 6. RNase Digestion (e.g., RNase T1/A) elution->digestion ms_analysis 7. LC-MS/MS Analysis digestion->ms_analysis data_interp 8. Data Interpretation (Identify +53.0 Da Mass Shift) ms_analysis->data_interp end End: Ψ Site Mapping data_interp->end

Caption: Workflow for in-gel cyanoethylation and pseudouridine mapping.

Protocol 1: Total RNA Extraction

This protocol describes a standard method for total RNA extraction. All solutions and equipment must be RNase-free.

  • Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., containing TRIzol or a similar guanidinium (B1211019) thiocyanate-phenol-chloroform mixture).

  • Phase Separation: Add chloroform, mix thoroughly, and centrifuge to separate the mixture into aqueous (containing RNA), interphase, and organic phases.[13]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding isopropanol (B130326) and centrifuging at high speed.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.

  • Resuspension: Air-dry the pellet briefly and resuspend it in RNase-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is for separating the regulatory RNA of interest. For RNAs <600 nucleotides, denaturing PAGE provides excellent resolution.[14][15]

  • Gel Preparation: Prepare a high-percentage (e.g., 6-12%) polyacrylamide gel containing a denaturant such as 7-8 M urea (B33335) in 1x TBE buffer.

  • Sample Preparation: Mix the RNA sample (10-20 µg) with an equal volume of 2x Formamide Loading Buffer. Heat the sample at 70-95°C for 5-10 minutes to denature, then immediately place it on ice.[16]

  • Electrophoresis: Pre-run the gel for 15-30 minutes. Load the denatured RNA sample and run the gel at a constant power until the desired separation is achieved (monitoring with dye markers like bromophenol blue and xylene cyanol).

  • Visualization: Visualize the RNA bands by UV shadowing. Place the gel on a fluorescent TLC plate, cover it with plastic wrap, and shine a short-wave (254 nm) UV lamp over it. The RNA bands will appear as dark shadows.[15]

  • Excision: Carefully excise the gel band corresponding to the RNA of interest using a clean razor blade.[15]

Protocol 3: In-Gel Cyanoethylation

This protocol is adapted from methodologies described for cyanoethylation of RNA.[5][6]

  • Place the excised gel slice into a 1.5 mL microcentrifuge tube.

  • Prepare the reaction buffer: 1.1 M triethylammonium (B8662869) acetate (B1210297) (pH 8.6) in 41% ethanol.

  • Add enough reaction buffer to completely submerge the gel slice (e.g., 300-500 µL).

  • Add acrylonitrile to a final concentration of approximately 2.0-2.3 M.

  • Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37°C) for 4-12 hours with gentle agitation. Incubation time and temperature may require optimization depending on the RNA target.[6]

  • After incubation, remove the reaction mixture and wash the gel slice several times with RNase-free water to remove excess acrylonitrile and buffer salts.

Protocol 4: RNA Elution and Preparation for Mass Spectrometry
  • Elution: Submerge the washed gel slice in an elution buffer (e.g., 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA). Elute the RNA overnight at room temperature with agitation.[15] Alternatively, use the "crush and soak" method to increase elution efficiency.[14]

  • Purification: Centrifuge the tube to pellet the gel debris and transfer the supernatant containing the RNA to a new tube. Perform a phenol:chloroform extraction followed by an ethanol precipitation to purify and concentrate the eluted RNA.[15]

  • Enzymatic Digestion: Resuspend the purified, cyanoethylated RNA pellet. Digest the RNA into smaller fragments using an appropriate RNase, such as RNase T1 (cleaves after G residues) or RNase A (cleaves after C and U residues).[6][7] The choice of enzyme depends on the RNA sequence and desired fragment sizes.

  • Desalting: Desalt the digested RNA fragments using a suitable method (e.g., C18 ZipTip) prior to MS analysis.

Protocol 5: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the desalted RNA fragments using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Compare the mass spectra of the cyanoethylated sample with a non-treated control sample.

    • Identify RNA fragments that exhibit a mass increase of +53.0 Da (or multiples of 53.0 Da if a fragment contains multiple pseudouridines).[7]

    • Perform MS/MS fragmentation on the derivatized parent ions to confirm the RNA fragment sequence and pinpoint the exact location of the +53.0 Da modification on a specific residue.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Cyanoethylation Efficiency Incorrect pH of reaction buffer.Verify the pH of the triethylammonium acetate buffer is between 8.5 and 9.0.
Insufficient incubation time or temperature.Increase incubation time or temperature. Optimize these conditions for your specific RNA.
RNA secondary structure hindering access.Ensure denaturing conditions were sufficient during PAGE. Consider a brief heating step before cyanoethylation, though this may risk degradation.
RNA Degradation RNase contamination.Use certified RNase-free reagents, tips, and tubes. Work in a clean environment.
Alkaline conditions of the reaction.While the reaction requires alkaline pH, avoid excessively high pH or prolonged incubation at high temperatures.
Low RNA Yield After Elution Inefficient elution from the gel slice.Crush the gel slice before adding elution buffer ("crush and soak"). Increase elution time or use a dedicated gel elution kit.
Complex Mass Spectra Incomplete digestion by RNase.Optimize enzyme-to-substrate ratio and digestion time. Ensure buffer conditions are optimal for the chosen RNase.
Presence of non-specific modifications.Ensure high purity of the target RNA band excised from the gel. Compare with a non-treated control to identify background signals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyanoethylation of Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyanoethylation of pseudouridine (B1679824). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and efficient synthesis of N1-cyanoethyl-pseudouridine.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the cyanoethylation of pseudouridine?

The cyanoethylation of pseudouridine is a Michael addition reaction.[1][2] Under mildly alkaline conditions (pH 8.5-9.0), a base removes the proton from the N1 position of the pseudouridine ring, creating a nucleophilic anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile (B1666552), an α,β-unsaturated nitrile, to form a stable C-N bond, yielding N1-(2-cyanoethyl)-pseudouridine.[3]

Q2: Why is this reaction highly selective for pseudouridine over uridine?

The key difference lies in the glycosidic bond. In uridine, the N1 position of the uracil (B121893) base is linked to the ribose sugar. In pseudouridine, the base is linked via a C5-C1' bond, leaving the N1 position with a proton that can be abstracted, making it available for alkylation.[3] While a much slower reaction can occur at the N3 position of uridine, the conditions required are typically harsher than those needed for efficient N1 cyanoethylation of pseudouridine.[4]

Q3: What are the primary applications of N1-cyanoethyl-pseudouridine?

The primary application is in the analysis of RNA. Since pseudouridine is an isomer of uridine, it is "mass-silent" and cannot be distinguished by mass spectrometry alone.[3] The addition of a cyanoethyl group adds a specific mass of 53.0 Da, allowing for the confident identification and localization of pseudouridine residues in RNA sequences through techniques like MALDI-MS and LC-MS/MS.[3][5][6] Additionally, N1-substituted pseudouridine derivatives are used in the synthesis of modified mRNA for therapeutic and vaccine development to enhance protein expression and reduce immunogenicity.[7][8][9]

Q4: What are the main safety concerns when working with acrylonitrile?

Acrylonitrile is a toxic, flammable, and highly reactive chemical.[3][4][7] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves, lab coat, and safety goggles.[10] Acrylonitrile is incompatible with strong acids, strong bases, oxidizers, copper, and ammonia, as contact can trigger a hazardous, exothermic polymerization.[3][7] Always store inhibited acrylonitrile in a cool, dark, and tightly sealed container.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the cyanoethylation of pseudouridine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base/Incorrect pH: The reaction requires a mildly alkaline environment (pH 8.5-9.0) to deprotonate the N1 of pseudouridine.[3] An acidic or neutral pH will prevent the reaction.• Verify the pH of your reaction mixture before and during the reaction. • Use a fresh solution of your base catalyst (e.g., triethylamine (B128534), DBU). • Consider using a stronger, non-nucleophilic base if deprotonation is insufficient, but be mindful of potential side reactions.
2. Insufficient Temperature or Reaction Time: The reaction rate is temperature-dependent. Low temperatures may require significantly longer reaction times to achieve good conversion.• Increase the reaction temperature. Successful reactions have been reported at temperatures up to 70°C.[5] • Increase the reaction time. Monitor the reaction progress by TLC to determine the optimal time.
3. Degradation of Starting Material or Product: Pseudouridine or its derivatives may be unstable under harsh basic conditions or elevated temperatures for extended periods.• Avoid excessively high temperatures or prolonged reaction times. • Ensure your starting material is pure and dry. • If using protected pseudouridine, ensure the protecting groups are stable to the reaction conditions.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Acrylonitrile: The Michael addition is a bimolecular reaction. An insufficient amount of the electrophile will lead to incomplete conversion.• Increase the molar equivalents of acrylonitrile. A 1.5 to 3-fold excess is a common starting point. • Monitor the reaction by TLC to track the consumption of the starting material.
2. Inefficient Mixing: In a heterogeneous or viscous reaction mixture, poor mixing can limit the interaction between reactants.• Ensure vigorous stirring throughout the reaction. • Consider using a solvent system that fully dissolves all reactants.
3. Reversibility of the Reaction: While generally favorable, the Michael addition can have a degree of reversibility, especially with weaker nucleophiles or under certain conditions.• Ensure the reaction is worked up appropriately to quench the reaction and isolate the product, preventing potential reversion.
Multiple Products Observed (by TLC/LC-MS) 1. Side Reaction at N3 Position: Although N1 is more reactive, some cyanoethylation can occur at the N3 position, leading to isomeric byproducts.• Optimize for N1 selectivity by using the mildest effective base and lowest practical temperature. • N1-alkylation is generally favored due to less steric hindrance compared to the N3 position, which is flanked by two carbonyl groups.[3]
2. Cyanoethylation of Hydroxyl Groups: At slower rates or under more forcing conditions, cyanoethylation of the 2', 3', or 5' hydroxyl groups of the ribose can occur.[4]• Use hydroxyl-protected pseudouridine (e.g., 2',3',5'-tri-O-acetyl-pseudouridine) for base-catalyzed reactions to ensure regioselectivity. • If using unprotected pseudouridine, minimize reaction time and temperature.
3. Reaction with Other Modified Nucleosides: If performing the reaction on an RNA sample, other modified bases like 4-thiouridine (B1664626) and inosine (B1671953) can also be cyanoethylated.[5]• This is an inherent reactivity. If these modifications are present, expect corresponding products. The products can be identified by their specific mass shifts in mass spectrometry analysis.
Purification Difficulties 1. Co-elution of Product and Starting Material: The polarity of N1-cyanoethyl-pseudouridine and pseudouridine may be similar, making separation by silica (B1680970) gel chromatography challenging.• Optimize your TLC mobile phase to achieve better separation (ΔRf > 0.2). • Use a gradient elution on your column, starting with a less polar solvent system and gradually increasing polarity. • Consider reversed-phase chromatography if normal-phase is ineffective.
2. Removal of Base Catalyst: Tertiary amine bases like triethylamine can be difficult to remove completely.• After the reaction, perform an aqueous workup with a mild acid (e.g., dilute HCl or saturated NH4Cl) to protonate and extract the amine into the aqueous phase. • Co-evaporate the product with a high-boiling point solvent like toluene (B28343) to azeotropically remove residual volatile amines.

Data and Protocols

Summary of Reaction Conditions

The following table summarizes various conditions reported for the cyanoethylation of pseudouridine, primarily within tRNA molecules. These can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Substrate tRNAtRNAtRNA
Solvent/Buffer 41% Ethanol / 1.1 M Triethylammoniumacetate2.7 M N,N-Dimethylformamide (DMF) / 0.5 M Sodium Phosphate6 M Urea / 10 mM Sodium Phosphate
pH 8.68.88.8
Acrylonitrile Conc. Not specified (4 µL added to 32 µL reaction)2.3 M2.2 M
Temperature 70°CVaried (20-70°C)75°C (pre-heat) then varied
Time 2 hours (optimal)Varied (1-48 h)Varied (1-48 h)
Reference Mengel-Jørgensen & Kirpekar, 2002[5]Mengel-Jørgensen & Kirpekar, 2002[5]Mengel-Jørgensen & Kirpekar, 2002[5]
Detailed Experimental Protocol: Cyanoethylation of Protected Pseudouridine

This protocol is a representative procedure for the selective N1-cyanoethylation of pseudouridine with protected hydroxyl groups, suitable for synthetic applications.

Materials:

  • 2',3',5'-tri-O-acetyl-pseudouridine

  • Acrylonitrile (ensure it is fresh and properly inhibited)

  • 1,8-Diazabicycloundec-7-ene (DBU) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Preparation: To a solution of 2',3',5'-tri-O-acetyl-pseudouridine (1.0 eq) in anhydrous DMF (approx. 0.1 M), add acrylonitrile (2.0-3.0 eq).

  • Reaction Initiation: Add the base catalyst (DBU, 0.2 eq or TEA, 1.5 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 5-10% methanol (B129727) in dichloromethane (B109758) or 50% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Use a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc) as the eluent to isolate the pure N1-(2-cyanoethyl)-2',3',5'-tri-O-acetyl-pseudouridine.

  • Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Dissolve Protected Pseudouridine in Anhydrous DMF add_acr Add Acrylonitrile (2-3 eq) add_base Add Base Catalyst (DBU or TEA) add_acr->add_base Initiate monitor Stir at RT Monitor by TLC dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash Aqueous Wash (NaHCO3, Brine) dry Dry (Na2SO4) & Concentrate purify Silica Gel Column Chromatography dry->purify Crude Product analyze Characterize Product (NMR, MS) purify->analyze Pure Product

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues start Reaction Outcome (Analyze by TLC/LC-MS) low_yield Low / No Yield start->low_yield incomplete Incomplete Reaction start->incomplete side_products Multiple Products start->side_products check_ph Verify pH is 8.5-9.0 Use fresh base low_yield->check_ph Yes inc_temp Increase Temperature (e.g., to 50-70°C) check_ph->inc_temp pH OK inc_time Increase Reaction Time inc_temp->inc_time Still Low inc_acr Increase Acrylonitrile (e.g., to 3-5 eq) incomplete->inc_acr Yes use_prot Use Protected Ψ to avoid -OH reaction side_products->use_prot Yes mild_cond Use Milder Conditions (Lower Temp, Weaker Base) to improve N1/N3 selectivity use_prot->mild_cond Still Impure

References

Technical Support Center: Synthesis of N1-Cyanomethyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1-Cyanomethyl pseudouridine (B1679824).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of N1-Cyanomethyl pseudouridine?

The synthesis of this compound is typically achieved through the selective alkylation of the N1 position of pseudouridine. This involves activating the N1 position to make it more nucleophilic, followed by reaction with a cyanomethylating agent. A common approach involves the use of a silylating agent to protect the hydroxyl groups and facilitate selective N1-alkylation.

Q2: Why is selective N1-alkylation a challenge?

Pseudouridine has multiple nucleophilic sites, including the N1 and N3 positions of the uracil (B121893) base, as well as the 2', 3', and 5' hydroxyl groups of the ribose sugar. The N1 position is generally more reactive than the N3 position due to electronic and steric factors[1]. However, without proper protection, alkylation can occur at the hydroxyl groups, leading to a mixture of products and reducing the yield of the desired N1-substituted product.

Q3: What are the common side reactions in the synthesis of this compound?

Common side reactions include:

  • N3-alkylation: Alkylation at the N3 position of the pseudouridine base.

  • O-alkylation: Alkylation of the 2', 3', or 5' hydroxyl groups of the ribose moiety.

  • Dialkylation: Alkylation at both N1 and N3 positions or at multiple hydroxyl groups.

  • Hydrolysis: Degradation of the starting material or product under harsh basic or acidic conditions.

Q4: How can I confirm the successful synthesis of this compound?

The structure of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the overall structure. A key indicator of successful N1-alkylation is the observation of a Nuclear Overhauser Effect (NOE) between the protons of the newly introduced N1-cyanomethyl group and the H6 proton of the pseudouridine base.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the product and can be used for purification. The retention time of the product will be different from that of the starting material, pseudouridine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Ineffective base. 3. Degradation of starting material or product. 4. Inactive alkylating agent.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Use a stronger, non-nucleophilic base. Ensure anhydrous conditions. 3. Avoid excessively high temperatures and prolonged reaction times. 4. Use a fresh, high-quality alkylating agent (e.g., bromoacetonitrile (B46782) or chloroacetonitrile).
Formation of multiple products (low selectivity) 1. Alkylation at N3 or ribose hydroxyls. 2. Use of a non-selective base or reaction conditions.1. Employ a protecting group strategy for the ribose hydroxyls (e.g., silylation). 2. Use a bulky silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to favor N1-silylation and subsequent alkylation.
Difficulty in purifying the product 1. Co-elution of product with starting material or byproducts. 2. Product instability on silica (B1680970) gel.1. Optimize the HPLC purification method (e.g., gradient, column type). 2. Consider alternative purification methods such as preparative reversed-phase HPLC.
Product appears to be unstable 1. Presence of residual base or acid from the reaction or purification. 2. inherent instability under certain storage conditions.1. Ensure the final product is neutralized and free of any residual reagents. 2. Store the purified product as a dry solid at low temperature (e.g., -20°C) under an inert atmosphere.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on methodologies for selective N1-alkylation of pseudouridine derivatives. Optimization of reaction conditions may be necessary.

1. Silylation and N1-Alkylation:

  • Step 1: Dry pseudouridine under high vacuum for several hours to remove any residual water.

  • Step 2: Dissolve the dried pseudouridine in anhydrous acetonitrile.

  • Step 3: Add N,O-bis(trimethylsilyl)acetamide (BSA) (e.g., 3-4 equivalents) to the solution and stir at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the pseudouridine is fully silylated (monitor by TLC).

  • Step 4: Add bromoacetonitrile or chloroacetonitrile (B46850) (e.g., 1.5-2 equivalents) to the reaction mixture.

  • Step 5: Heat the reaction mixture (e.g., to 50-60°C) and monitor the progress of the reaction by TLC or LC-MS.

  • Step 6: Once the reaction is complete, cool the mixture to room temperature.

2. Deprotection and Work-up:

  • Step 1: Quench the reaction by adding a few milliliters of methanol.

  • Step 2: Evaporate the solvent under reduced pressure.

  • Step 3: Redissolve the residue in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

  • Step 4: Wash the organic layer with water and brine.

  • Step 5: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. Purification:

  • Purify the crude product by flash column chromatography on silica gel or by preparative reversed-phase HPLC to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Pseudouridine silylation Silylation with BSA in Acetonitrile start->silylation 1. Protection alkylation Alkylation with Bromoacetonitrile silylation->alkylation 2. N1-Alkylation deprotection Deprotection with Methanol alkylation->deprotection 3. Deprotection purification Purification (HPLC) deprotection->purification 4. Purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting_Guide start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 solution1 Increase reaction time / temperature Monitor with TLC/LC-MS cause1->solution1 solution2 Use protecting groups for ribose Employ selective silylating agent (BSA) cause2->solution2 solution3 Use milder reaction conditions Ensure anhydrous environment cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Improving the fidelity of N1-Cyanomethyl pseudouridine incorporation by RNA polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the fidelity of N1-Cyanomethyl pseudouridine (B1679824) (Ψ(CNM)) incorporation by RNA polymerase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common problems encountered during the incorporation of N1-Cyanomethyl pseudouridine triphosphate (Ψ(CNM)TP) in in vitro transcription (IVT) reactions.

Question: Why is the yield of my Ψ(CNM)-modified RNA transcript low?

Answer: Low yields of modified RNA can stem from several factors related to both the polymerase and the reaction conditions.

  • Suboptimal Polymerase Activity: Wild-type T7 RNA polymerase can exhibit reduced efficiency when incorporating modified nucleotides.[1] Consider using an engineered T7 RNA polymerase mutant with enhanced capabilities for incorporating modified nucleotides.[1][2][3][4] Mutants with increased thermal stability have also been shown to improve yields for heavily modified RNAs.[2][5]

  • Reaction Component Concentrations: The concentration of magnesium ions is critical; while essential for polymerase activity, excessive levels can decrease fidelity.[6] Additionally, optimizing the concentration of Ψ(CNM)TP and the other NTPs can improve transcription efficiency. In some cases, increasing the polymerase concentration may also boost yields.[6]

  • Template Quality: Ensure your DNA template is high quality, linear, and completely purified.[7][8][9] For plasmid templates, confirm complete linearization with a restriction enzyme that leaves blunt or 5'-overhanging ends.[7]

Question: How can I determine if Ψ(CNM) has been successfully incorporated into my RNA transcript?

Answer: Several methods can be employed to confirm the incorporation of modified nucleotides.

  • Nuclease Digestion Followed by HPLC: Digesting the purified RNA transcript down to its constituent nucleosides using an enzyme like Nuclease P1, followed by High-Performance Liquid Chromatography (HPLC) analysis, can separate and quantify the canonical and modified nucleosides.[6] Incomplete digestion observed with the modified sample compared to an unmodified control can itself be evidence of incorporation.[6]

  • Mass Spectrometry: Mass spectrometry (MALDI-TOF) of the full-length transcript can confirm the correct mass, accounting for the incorporated Ψ(CNM) residues.[10]

  • Reverse Transcription-Based Methods: The presence of a modified base can sometimes cause a reverse transcriptase to stall or misincorporate, which can be detected by sequencing.[11][12]

Question: I'm observing a high error rate (misincorporations) in my Ψ(CNM)-modified RNA. How can I improve the fidelity of incorporation?

Answer: Improving fidelity is a key challenge. Studies on similar modified nucleotides like N1-methyl-pseudouridine (m1Ψ) offer valuable insights.

  • Choice of RNA Polymerase: Different RNA polymerases exhibit varying error rates with modified nucleotides.[13][14][15] It is advisable to screen different commercially available polymerases or engineered mutants to identify one with higher fidelity for Ψ(CNM).

  • NTP Concentration Stoichiometry: Adjusting the ribonucleotide (rNTP) concentrations to be proportional to the base composition of your DNA template can improve fidelity without significantly impacting the overall RNA yield.[14][15]

  • Compare with Similar Analogs: Research has shown that m1Ψ is incorporated with higher fidelity than pseudouridine (Ψ).[13][14][15][16] While specific data for Ψ(CNM) is needed, this suggests that the nature of the modification itself is a major determinant of fidelity.

  • Reaction Buffer Composition: Fine-tuning the Mg2+ ion concentration and potentially adding detergents like Triton X-100 have been shown to minimize misincorporation.[10]

Frequently Asked Questions (FAQs)

What is this compound (Ψ(CNM)) and why is it used?

This compound is a chemically modified analog of the naturally occurring modified nucleoside, pseudouridine (Ψ). Like other modifications such as m1Ψ, it is incorporated into synthetic mRNA to enhance its therapeutic properties, such as increasing stability, improving translational efficacy, and reducing the innate immune response against the foreign RNA.[8][16][17]

Which RNA polymerase is best for incorporating Ψ(CNM)?

T7 RNA polymerase is widely used for in vitro transcription.[1] However, for modified nucleotides, engineered variants of T7 RNA polymerase often provide better results.[2][3][4] For instance, the Y639F mutant is well-known for its increased ability to incorporate 2'-modified nucleotides.[1][2] Combining this with other mutations, such as H784A or thermostabilizing mutations, can further enhance performance.[2][4] It is recommended to consult the literature or manufacturer's data for polymerases tested specifically with Ψ(CNM) or similar N1-substituted pseudouridine analogs.

Does the position of Ψ(CNM) within the RNA sequence affect incorporation fidelity?

Studies on m1Ψ and Ψ have shown that the array of nucleotide misincorporation does not appear to be dependent on the DNA template sequence context, and the distribution of these errors is not localized to any specific region along the RNA transcript.[13][14][15] However, the identity of the neighboring bases can sometimes influence polymerase processivity.

Can Ψ(CNM)-modified RNA be used as a template for reverse transcription?

Yes, but with a potential for increased error rates. It is essential to evaluate whether an RNA transcript containing modified nucleotides can serve as a suitable template for your chosen reverse transcriptase (RT).[6] Some modified bases can cause the RT to misincorporate nucleotides during cDNA synthesis.[11] This is a critical consideration for downstream applications that rely on accurate reverse transcription, such as RT-qPCR or sequencing-based analyses.

Quantitative Data Summary

The following tables summarize comparative data on the fidelity of incorporating modified uridine (B1682114) analogs from published studies. This data can serve as a reference for expected error rates when working with similar modified nucleotides.

Table 1: Comparison of First-Strand Error Rates for Unmodified and Modified RNA Synthesized by T7 RNA Polymerase.

RNA TypeCombined First-Strand Error Rate (T7 RNAP + RT)Predominant Substitution Error (RNAP/RT)
Unmodified (U)~1 in 2500 basesrC → rU / dG → dA
Pseudouridine (Ψ)~1 in 1500 basesrA → rG / dT → dC
N1-methyl-pseudouridine (m1Ψ)~1 in 2000 basesrA → rG / dT → dC

Data synthesized from studies comparing uridine analogs.[11][13][14][15]

Table 2: Impact of RNA Polymerase Type on Incorporation Fidelity of Modified Nucleotides.

RNA PolymeraseModified NucleotideKey Finding on Fidelity
T7 RNA PolymerasePseudouridine (Ψ)Increases the error rate of RNA synthesis.[11][18]
SP6 RNA PolymerasePseudouridine (Ψ)Exhibits a different error profile compared to T7, but still shows increased errors with Ψ.[15]
T7 RNA PolymeraseN1-methyl-pseudouridine (m1Ψ)Incorporated with higher fidelity than Ψ.[13][14][15]
Engineered T7 MutantsVarious 2'-modificationsGenerally show improved incorporation efficiency and yield.[2][4]

Experimental Protocols & Workflows

Protocol 1: In Vitro Transcription (IVT) with Complete Substitution of UTP with Ψ(CNM)TP

This protocol describes a standard setup for an IVT reaction to generate RNA with Ψ(CNM).

  • Template Preparation:

    • Use a purified linear DNA template with a T7 promoter. This can be a linearized plasmid or a PCR product.[7][8][9]

    • Quantify the DNA template accurately.

  • Reaction Assembly:

    • Assemble the reaction at room temperature in the following order to prevent precipitation of DNA by spermidine:

      • Nuclease-free Water

      • Transcription Buffer (typically includes Tris-HCl, MgCl2, DTT, Spermidine)

      • Ribonuclease Inhibitor

      • ATP, GTP, CTP (at desired concentration, e.g., 5 mM each)

      • Ψ(CNM)TP (in place of UTP, e.g., 5 mM)

      • DNA Template (e.g., 1 µg)

      • T7 RNA Polymerase (wild-type or engineered mutant)

    • Mix gently and centrifuge briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2 hours. For thermostable polymerase mutants, a higher temperature (e.g., 50°C) may be optimal.[5]

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate for 15-30 minutes at 37°C.

  • RNA Purification:

    • Purify the RNA transcript using a column-based purification kit, magnetic beads, or lithium chloride precipitation to remove proteins, unincorporated nucleotides, and salts.

Workflow for Evaluating Ψ(CNM) Incorporation and Fidelity

The following diagram illustrates the overall workflow from transcription to fidelity analysis.

experimental_workflow cluster_synthesis RNA Synthesis cluster_analysis Analysis template Linear DNA Template (T7 Promoter) ivt In Vitro Transcription (UTP replaced with Ψ(CNM)TP) template->ivt purification RNA Purification (DNase Treatment) ivt->purification qc Quality Control (Gel Electrophoresis, NanoDrop) purification->qc incorporation Confirmation of Incorporation (HPLC or Mass Spec) purification->incorporation fidelity Fidelity Assessment (Reverse Transcription -> Sequencing) purification->fidelity

Caption: Workflow for synthesis and analysis of Ψ(CNM)-modified RNA.

Logical Diagram for Troubleshooting Low IVT Yield

This diagram outlines a decision-making process for troubleshooting low yields of modified RNA.

troubleshooting_yield start Low Yield of Ψ(CNM)-RNA check_template Check DNA Template Quality (Purity, Integrity, Linearization) start->check_template optimize_rxn Optimize Reaction Conditions check_template->optimize_rxn Good repurify_template Re-purify or Re-prepare DNA Template check_template->repurify_template  Bad adjust_mg Titrate MgCl2 Concentration optimize_rxn->adjust_mg Check Mg2+ adjust_ntps Adjust NTP/Ψ(CNM)TP Ratio optimize_rxn->adjust_ntps Check NTPs change_pol Switch to Engineered RNA Polymerase Mutant select_mutant Select High-Yield Mutant (e.g., Thermostable variants) change_pol->select_mutant repurify_template->start adjust_mg->change_pol adjust_ntps->change_pol success Improved Yield select_mutant->success

Caption: Troubleshooting flowchart for low IVT yield of modified RNA.

References

Technical Support Center: Synthesis of N1-Cyanomethyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N1-Cyanomethyl pseudouridine (B1679824). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N1-cyanomethyl pseudouridine?

The synthesis of this compound typically involves the N1-alkylation of a pseudouridine starting material with a cyanomethylating agent, such as bromoacetonitrile (B46782) or chloroacetonitrile. The reaction is generally carried out in the presence of a base to deprotonate the N1 position of the pseudouridine, making it nucleophilic for the alkylating agent. The reaction may require the use of protecting groups for the hydroxyl moieties of the ribose sugar to prevent side reactions.

Q2: I am observing a low yield of the desired this compound. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side reactions: Competitive alkylation at the N3 position is a common side reaction. O-alkylation of the ribose hydroxyls can also occur if they are not protected.

  • Decomposition of reactants or product: The alkylating agent or the product might be unstable under the reaction conditions.

  • Poor quality of reagents: Degradation of the pseudouridine, alkylating agent, or base can lead to low conversion.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

Q3: How can I improve the selectivity for N1-alkylation over N3-alkylation?

Achieving high N1-selectivity is a key challenge in the alkylation of pseudouridine. Here are some strategies:

  • Choice of Base: A bulky, non-nucleophilic base can sterically hinder the approach to the more sterically accessible N1 position. The pKa of the base should be sufficient to deprotonate the N1-proton of pseudouridine.

  • Protecting Groups: Protecting the 2', 3', and 5'-hydroxyl groups of the pseudouridine can influence the electronic and steric environment around the uracil (B121893) ring, potentially favoring N1-alkylation.

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled N1-alkylation product over the thermodynamically more stable N3-alkylated product.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents are commonly used.

Q4: What are the common byproducts in this synthesis, and how can I identify them?

The most common byproduct is the N3-cyanomethyl pseudouridine isomer. Other potential byproducts include N1,N3-bis(cyanomethyl)pseudouridine and O-alkylated products on the ribose sugar if hydroxyl groups are unprotected. These byproducts can be identified and distinguished from the desired N1-isomer using analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and identify the number of products formed.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the N1 and N3 isomers based on the chemical shifts of the uracil and ribose protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and byproducts.

Q5: What is a suitable method for purifying this compound?

Purification is typically achieved using column chromatography on silica (B1680970) gel. The choice of the eluent system will depend on the polarity of the protected or unprotected this compound. Reversed-phase HPLC can also be employed for high-purity separation of the N1 and N3 isomers.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Inactive Reagents Use freshly opened or purified pseudouridine, alkylating agent, and base. Ensure the solvent is anhydrous.An increase in product formation should be observed on TLC or HPLC.
Insufficient Base Increase the molar equivalents of the base. Ensure the base is strong enough to deprotonate the N1 of pseudouridine.Increased consumption of starting material and formation of product.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and decomposition.The reaction rate should increase, leading to higher conversion.
Short Reaction Time Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.Higher yield of the desired product.
Issue 2: Poor N1 vs. N3 Selectivity
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Base Switch to a bulkier, non-nucleophilic base (e.g., DBU, DIPEA instead of K2CO3 or NaH).Improved ratio of N1 to N3 alkylated product.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).Increased kinetic control favoring the N1 isomer.
Unprotected Hydroxyls Introduce protecting groups on the 2', 3', and 5'-hydroxyls of pseudouridine (e.g., TBDMS, Ac).Enhanced N1-selectivity due to altered steric and electronic environment.
Issue 3: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Step Expected Outcome
O-alkylation Protect the hydroxyl groups of the ribose moiety.Reduction in the number of byproducts.
Over-alkylation Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction closely.Minimization of the N1,N3-bis-alkylated byproduct.
Decomposition Perform the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents.Reduced formation of degradation products.

Experimental Protocols

General Protocol for N1-Cyanomethylation of Pseudouridine (Illustrative)

This is a general guideline and requires optimization for specific substrates and scales.

1. Protection of Pseudouridine (Optional but Recommended):

  • Dissolve pseudouridine in a suitable solvent (e.g., anhydrous pyridine (B92270) or DMF).

  • Add a protecting group reagent for the hydroxyls (e.g., TBDMS-Cl with imidazole, or acetic anhydride).

  • Stir the reaction at the appropriate temperature until the protection is complete (monitored by TLC).

  • Work up the reaction and purify the protected pseudouridine by column chromatography.

2. N1-Alkylation:

  • Dissolve the protected (or unprotected) pseudouridine in an anhydrous aprotic solvent (e.g., DMF, acetonitrile).

  • Add a suitable base (e.g., K2CO3, DBU, or NaH) and stir for a period to allow for deprotonation.

  • Slowly add the cyanomethylating agent (e.g., bromoacetonitrile or chloroacetonitrile) to the reaction mixture.

  • Stir the reaction at the optimized temperature and for the determined time, monitoring progress by TLC or HPLC.

3. Work-up and Purification:

  • Quench the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography.

4. Deprotection (if applicable):

  • Dissolve the purified, protected this compound in a suitable solvent.

  • Add a deprotection reagent (e.g., TBAF for TBDMS groups, or ammonia/methanol for acetyl groups).

  • Stir until deprotection is complete (monitored by TLC).

  • Purify the final this compound.

Data Presentation

Table 1: Illustrative Effect of Base on N1/N3 Selectivity

EntryBaseSolventTemperature (°C)N1:N3 Ratio (Hypothetical)Total Yield (%) (Hypothetical)
1K2CO3DMF252:160
2NaHDMF03:155
3DBUAcetonitrile255:170
4DIPEADCM254:165

Table 2: Illustrative Effect of Protecting Groups on N1-Alkylation

EntryProtecting GroupBaseN1:N3 Ratio (Hypothetical)Yield (%) (Hypothetical)
1NoneK2CO32:150
22',3',5'-tri-O-acetylDBU6:175
32',3',5'-tri-O-TBDMSDBU8:180

Mandatory Visualization

Troubleshooting_Low_Yield cluster_reagents Reagent & Condition Check cluster_selectivity Selectivity Issues cluster_solutions Potential Solutions start Low Yield of this compound reagent_quality Check Reagent Purity & Activity start->reagent_quality reaction_setup Verify Anhydrous & Inert Conditions start->reaction_setup temp_time Optimize Temperature & Time start->temp_time n3_alkylation N3-Alkylation Side Product reagent_quality->n3_alkylation o_alkylation O-Alkylation on Ribose reaction_setup->o_alkylation temp_time->n3_alkylation change_base Use Bulky, Non-nucleophilic Base n3_alkylation->change_base protecting_groups Introduce/Change Protecting Groups n3_alkylation->protecting_groups o_alkylation->protecting_groups optimize_conditions Adjust T, Time, Stoichiometry change_base->optimize_conditions protecting_groups->optimize_conditions purification Optimize Purification Method optimize_conditions->purification end Improved Yield & Purity purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

N1_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification pseudouridine Pseudouridine (Protected or Unprotected) reaction_step Reaction Mixture Stirring at controlled temperature pseudouridine->reaction_step alkylating_agent Cyanomethylating Agent (e.g., BrCH2CN) alkylating_agent->reaction_step base Base (e.g., DBU, K2CO3) base->reaction_step solvent Anhydrous Solvent (e.g., DMF) solvent->reaction_step workup Aqueous Work-up Extraction reaction_step->workup purification Column Chromatography or HPLC workup->purification product {this compound | (Final Product)} purification->product

Caption: General experimental workflow for N1-cyanomethylation of pseudouridine.

Preventing degradation of RNA during cyanoethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RNA cyanoethylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent RNA degradation during cyanoethylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of RNA degradation during cyanoethylation?

A1: RNA is inherently unstable and susceptible to degradation by ribonucleases (RNases) and alkaline hydrolysis. During cyanoethylation, the primary risks for degradation are:

  • RNase Contamination: Ubiquitous RNases can be introduced from lab surfaces, equipment, reagents, or the researcher's skin.[1][2][3]

  • Alkaline Hydrolysis: The slightly alkaline conditions (pH 8.0-8.8) required for efficient cyanoethylation can promote the hydrolysis of the phosphodiester backbone of RNA, especially at elevated temperatures.[4][5]

  • High Temperatures: Incubation at elevated temperatures to drive the cyanoethylation reaction can accelerate both enzymatic and chemical degradation of RNA.[4][6]

Q2: How can I prevent RNase contamination in my cyanoethylation experiment?

A2: Maintaining an RNase-free environment is critical. Key practices include:

  • Wearing gloves at all times and changing them frequently.

  • Using certified RNase-free tubes, tips, and reagents.

  • Treating non-disposable equipment and surfaces with RNase decontamination solutions.

  • Preparing all solutions with RNase-free water.[1][2][3]

Q3: What are the optimal reaction conditions to minimize RNA degradation while ensuring efficient cyanoethylation?

A3: Finding the right balance between reaction efficiency and RNA integrity is key. While specific conditions may vary depending on the RNA and the desired modification, a common starting point is incubation at a moderately elevated temperature (e.g., 70°C) for a relatively short duration (e.g., 2 hours) in a buffer with a pH around 8.6.[4] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific application.

Q4: How should I purify my RNA after the cyanoethylation reaction?

A4: After the reaction, it is important to remove acrylonitrile (B1666552) and other reaction components that could interfere with downstream applications. Standard RNA precipitation methods are effective:

  • Ethanol (B145695) Precipitation: Adding a salt (like sodium acetate (B1210297) or ammonium (B1175870) acetate) and ethanol is a common and effective method to precipitate RNA.[7]

  • Lithium Chloride (LiCl) Precipitation: LiCl can also be used and may offer advantages in removing certain inhibitors.

Following precipitation, a wash with 70-80% ethanol is recommended to remove residual salts.[8]

Q5: How can I assess the quality and integrity of my RNA after cyanoethylation?

A5: Several methods can be used to check your RNA quality:

  • Denaturing Agarose (B213101) Gel Electrophoresis: This method allows you to visualize the integrity of your total RNA. For mammalian samples, intact RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands, with the 28S band being approximately twice as intense as the 18S band (a 2:1 ratio).[9][10] Degraded RNA will appear as a smear towards the bottom of the gel.[9][10]

  • Spectrophotometry (A260/A280 and A260/A230 ratios):

    • The A260/A280 ratio is used to assess protein contamination. A ratio of ~2.0 is generally considered pure for RNA.[11]

    • The A260/A230 ratio indicates contamination with salts or organic solvents. An ideal ratio is typically >1.8.[11]

  • Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer): This method provides an RNA Integrity Number (RIN), a quantitative measure of RNA integrity on a scale of 1 to 10 (with 10 being the most intact).[9][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
RNA is degraded after cyanoethylation, but was intact before the reaction. 1. RNase contamination during the reaction setup. 2. Excessive incubation time or temperature. 3. Suboptimal pH of the reaction buffer, leading to alkaline hydrolysis.1. Ensure all reagents, tubes, and tips used for the reaction are strictly RNase-free.[3] 2. Optimize reaction conditions by reducing the incubation time and/or temperature. Perform a time-course experiment to find the shortest time needed for sufficient cyanoethylation.[4] 3. Prepare fresh reaction buffer and verify the pH is within the optimal range (around 8.6).[4]
Low yield of RNA after purification. 1. Incomplete precipitation of RNA. 2. Loss of RNA pellet during washing steps. 3. Over-drying the RNA pellet , making it difficult to resuspend.1. Ensure the correct salt and ethanol concentrations are used for precipitation. For low RNA concentrations, consider adding a coprecipitant like glycogen.[1] 2. Be careful when decanting the supernatant after centrifugation. A brief, additional spin can help collect any remaining liquid. 3. Air-dry the pellet briefly and avoid over-drying. Resuspend in an appropriate volume of RNase-free water or buffer.[12]
Poor A260/230 ratio after purification. Carryover of salts or other contaminants from the reaction or precipitation steps.1. Perform an additional wash step with 70-80% ethanol after precipitation.[8] 2. Ensure the RNA pellet is not disturbed during the removal of the wash solution. 3. Consider using a column-based RNA cleanup kit for further purification.[3]
Poor A260/280 ratio after purification. Protein contamination , possibly from RNases or other proteins in the initial sample.1. If protein contamination is suspected in the starting material, consider a phenol-chloroform extraction step before cyanoethylation. 2. Ensure careful pipetting to avoid carrying over any interphase during extractions.
Incomplete cyanoethylation. 1. Suboptimal reaction conditions (time, temperature, pH). 2. Presence of inhibitors in the RNA sample. 3. RNA secondary structure hindering access to modification sites.1. Increase incubation time or temperature, keeping in mind the risk of degradation.[4] Ensure the pH of the reaction buffer is correct. 2. Ensure the starting RNA is of high purity. 3. Consider a denaturation step (e.g., heating at 75°C for 2 minutes) before adding acrylonitrile to the reaction.[4]

Experimental Protocols

Protocol 1: Cyanoethylation of Total RNA

This protocol is adapted from a method used for the specific modification of pseudouridines in tRNA, which has been shown to be efficient.[4]

Materials:

  • Purified total RNA

  • Triethylammonium (B8662869) acetate buffer (1.1 M, pH 8.6)

  • Ethanol (RNase-free)

  • Acrylonitrile

  • Ammonium acetate (2 M, RNase-free)

  • RNase-free water

Procedure:

  • In an RNase-free microfuge tube, prepare the reaction mixture:

    • 2 µg of total RNA

    • 30 µL of 41% ethanol in 1.1 M triethylammonium acetate (pH 8.6)

    • 4 µL of acrylonitrile

  • Mix gently by pipetting and incubate at 70°C for 2 hours.

  • After incubation, freeze-dry the reaction mixture.

  • Resuspend the dried pellet in RNase-free water.

  • Precipitate the RNA by adding 2 M ammonium acetate and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the RNA pellet with 500 µL of cold 70% ethanol.

  • Centrifuge for 5-10 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified, cyanoethylated RNA in an appropriate volume of RNase-free water.

Protocol 2: Quality Assessment of Cyanoethylated RNA by Denaturing Agarose Gel Electrophoresis

Materials:

  • Cyanoethylated RNA sample

  • RNase-free water

  • Denaturing loading buffer (e.g., containing formamide (B127407) and formaldehyde)

  • Agarose

  • MOPS buffer (10X, RNase-free)

  • Formaldehyde (37%)

  • Ethidium (B1194527) bromide or other nucleic acid stain

  • RNA size ladder

Procedure:

  • Prepare a 1% denaturing agarose gel.

  • Mix a small aliquot (e.g., 200-500 ng) of your cyanoethylated RNA with denaturing loading buffer.

  • Heat the RNA-dye mixture at 65-70°C for 5-10 minutes, then immediately place on ice.

  • Load the samples and an RNA size ladder onto the gel.

  • Run the gel in 1X MOPS buffer until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Assess the integrity of the 28S and 18S rRNA bands.[9][10]

Data Presentation

Table 1: Comparison of Cyanoethylation Reaction Conditions

Parameter Condition A Condition B Condition C Reference
Buffer 41% ethanol/1.1 M triethylammonium acetate, pH 8.62.7 M N,N-dimethyl formamide/0.5 M sodium phosphate, pH 8.86 M urea (B33335)/10 mM sodium phosphate, pH 8.8[4]
Temperature 70°CRoom Temperature (e.g., 20°C)70°C[4]
Incubation Time 2 hours24-48 hours2 hours[4]
Expected Outcome Efficient cyanoethylation with a higher risk of degradation if time is extended.Slower reaction rate, potentially reducing degradation but may result in incomplete modification.Denaturing conditions may improve accessibility but urea needs to be removed.

Table 2: Interpreting RNA Quality Control Results

QC Metric Ideal Value Potential Issue if Deviated
A260/A280 Ratio ~2.0< 1.8 suggests protein contamination.
A260/A230 Ratio > 1.8< 1.7 suggests salt or organic solvent contamination.
28S:18S rRNA Ratio (on gel) ~2:1< 2:1 or smeared bands indicate RNA degradation.[9][10]
RNA Integrity Number (RIN) > 8Lower values indicate increasing levels of degradation.

Visualizations

Cyanoethylation_Workflow cluster_pre Pre-Reaction cluster_reaction Cyanoethylation Reaction cluster_post Post-Reaction Start Start with High-Quality Total RNA QC1 Quality Control 1 (Gel, A260/280) Start->QC1 Assess Integrity React Incubate RNA with Acrylonitrile (e.g., 70°C, 2h, pH 8.6) QC1->React Intact RNA Purify Purify RNA (Ethanol Precipitation) React->Purify Reaction Complete QC2 Quality Control 2 (Gel, A260/280, A260/230) Purify->QC2 Assess Integrity & Purity Downstream Proceed to Downstream Application QC2->Downstream High-Quality RNA

Caption: Experimental workflow for RNA cyanoethylation and quality control.

Cyanoethylation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Inosine (B1671953) Inosine in RNA (or other target base) Reaction + Acrylonitrile Acrylonitrile (CH2=CH-CN) Product N1-cyanoethylinosine in RNA Reaction->Product Michael Addition Conditions Alkaline pH (e.g., 8.6) Elevated Temperature (e.g., 70°C)

Caption: Chemical reaction of inosine cyanoethylation.

References

Technical Support Center: Detection of N1-Cyanomethyl Pseudouridine in Complex RNA Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of N1-cyanomethyl pseudouridine (B1679824) (cmΨ) in complex RNA samples.

Frequently Asked Questions (FAQs)

Q1: What is N1-cyanomethyl pseudouridine (cmΨ) and why is it difficult to detect?

A1: this compound is a chemically modified form of pseudouridine (Ψ), which itself is an isomer of uridine (B1682114). Pseudouridine is the most abundant RNA modification and is created by the isomerization of uridine.[1] A key feature of pseudouridine is the availability of its N1 position for hydrogen bonding, which is not available in uridine.[2] The detection of pseudouridine, and by extension its derivatives like cmΨ, is challenging because it is "mass-silent," meaning it has the same molecular weight as uridine.[2][3] This lack of a mass difference makes direct detection by mass spectrometry impossible without prior chemical derivatization.

Q2: What are the primary methods for detecting cmΨ or its precursor, Ψ?

A2: The primary methods involve chemical derivatization to introduce a unique mass or structural feature, followed by detection. The two main approaches are:

  • Chemical Derivatization followed by Mass Spectrometry: This involves treating the RNA sample with a chemical that specifically reacts with the N1 position of pseudouridine. For cmΨ, the "cyanoethyl" group is already present. For detecting Ψ, a common method is cyanoethylation using acrylonitrile (B1666552), which adds a mass of 53.0 Da.[2][3] Another common reagent is N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide (CMC), which also modifies pseudouridine.[2][4] The modified RNA is then typically digested, and the resulting fragments are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[2][3][4]

  • Chemical Derivatization followed by Reverse Transcription: The bulky chemical adduct on the pseudouridine can block or cause a pause in reverse transcription (RT). This RT stop, one nucleotide 3' to the modification, can be detected by primer extension analysis or next-generation sequencing methods.[1][5]

Q3: How can I quantify the levels of cmΨ in my RNA sample?

A3: Quantification can be challenging. Mass spectrometry-based approaches can provide relative quantification by comparing the ion intensity of the modified nucleoside to an internal standard or to the unmodified canonical nucleosides.[6][7] For absolute quantification, a stable isotope-labeled internal standard (SILIS) is often required.[7] Reverse transcription-based methods are generally considered semi-quantitative.[5][8] However, methods like CMC-RT and Ligation Assisted PCR (CLAP) have been developed to improve quantification.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for cmΨ/Ψ RNA Degradation: The integrity of the RNA sample is compromised.Assess RNA integrity using gel electrophoresis or a microfluidics-based system.[9] Minimize freeze-thaw cycles and use RNase inhibitors.[9] Ensure a clean, RNase-free working environment during RNA extraction.[10]
Inefficient Chemical Derivatization: The reaction with acrylonitrile or CMC was incomplete.Optimize reaction conditions such as pH, temperature, and incubation time. For cyanoethylation, mildly alkaline conditions (pH 8.5–9.0) are recommended.[2] Ensure reagents are fresh.
Low Abundance of Modification: The cmΨ modification is present at very low stoichiometric levels.Increase the amount of starting RNA material.[11] Use a more sensitive detection method, such as those incorporating PCR amplification.[1]
Inhibitors in the Sample: The RNA sample contains residual contaminants from the extraction process (e.g., salts, organic solvents).Re-purify the RNA sample.[9] Ensure all wash steps during RNA extraction are performed correctly.[9][10]
High Background or Non-Specific Signals Non-Specific Chemical Modification: The derivatizing agent is reacting with other nucleotides.While cyanoethylation is highly specific for Ψ over U, some minor modification of uridine can occur.[2] Optimize reaction conditions to maximize specificity. Include a "mock-treated" control (without the chemical agent) to identify background signals.[12]
Contamination in Reagents: Enzymes (e.g., nucleases) or buffers may be contaminated.Use fresh, high-quality reagents. Centrifuge samples after digestion to pellet any debris before analysis.[10]
Genomic DNA Contamination: Amplification of contaminating gDNA in RT-PCR based methods.Treat RNA samples with DNase. Select a genomic DNA removal protocol that minimizes impact on RNA integrity.[9]
Inaccurate Quantification Incomplete Enzymatic Digestion: The RNA is not fully hydrolyzed to single nucleosides for LC-MS analysis.Optimize nuclease digestion conditions. Be aware that some nucleases can be inhibited by certain modifications.[3][6]
Co-elution of Nucleosides: In LC-MS, cmΨ may co-elute with a much more abundant canonical nucleoside, masking its signal.Adjust the liquid chromatography gradient to improve the separation of nucleosides.[13]
Chemical Instability of Modifications: Some modified nucleosides can be altered by the experimental conditions (e.g., mild alkaline pH).Carefully control the pH during sample processing. For example, some modifications can undergo rearrangements or deamination under alkaline conditions.[6][7]
Variability Between Replicates Inconsistent Sample Handling: Differences in RNA extraction, storage, or treatment between samples.Standardize all steps of the protocol, from sample collection to data analysis.[10] Use the same amount of starting material for each replicate.[10]
Pipetting Errors: Inaccurate volumes of reagents or samples.Calibrate pipettes regularly. Use care when pipetting small volumes.

Experimental Protocols & Workflows

Protocol 1: Cyanoethylation of RNA for Mass Spectrometry Analysis

This protocol is adapted from methods described for the specific cyanoethylation of pseudouridine.[2][4]

Materials:

Procedure:

  • In a microfuge tube, mix 2 µg of the RNA sample with 30 µl of a solution containing 41% ethanol and 1.1 M triethylammonium acetate (pH 8.6).

  • Add 4 µl of acrylonitrile to the mixture.

  • Incubate the reaction at 70°C for 2 hours.

  • Lyophilize the sample to dryness.

  • Resuspend the sample in nuclease-free water.

  • Precipitate the RNA by adding 2 M ammonium acetate and 3 volumes of cold ethanol.

  • Centrifuge to pellet the RNA, wash with 70% ethanol, and air dry the pellet.

  • Resuspend the cyanoethylated RNA in nuclease-free water for downstream enzymatic digestion and LC-MS analysis.

Experimental Workflow: Detection of cmΨ by Mass Spectrometry

cluster_0 Sample Preparation cluster_1 Chemical Derivatization cluster_2 Sample Processing for MS cluster_3 Analysis RNA_Extraction 1. Extract Total RNA from Complex Sample RNA_QC 2. RNA Quality Control (e.g., Gel, Bioanalyzer) RNA_Extraction->RNA_QC Derivatization 3. Cyanoethylation (Acrylonitrile Treatment) RNA_QC->Derivatization Digestion 4. Enzymatic Digestion to Nucleosides Derivatization->Digestion LC_MS 5. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 6. Data Analysis (Identify mass shift of 53 Da) LC_MS->Data_Analysis

Caption: Workflow for cmΨ detection using chemical derivatization and mass spectrometry.

Protocol 2: Detection of Pseudouridine by CMC Treatment and RT-PCR (CLAP Method)

This protocol is a conceptual summary of the CMC-based detection method which can be adapted for cmΨ if the cyanomethyl group does not interfere with CMC chemistry, or used to validate the presence of the precursor Ψ.[1]

Materials:

  • Purified complex RNA sample

  • TEU buffer (50 mM Tris-HCl, pH 8.3, 4 mM EDTA, 7 M urea)

  • CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide)

  • Crush-soak buffer (50 mM KOAc, 200 mM KCl, pH 7)

  • Reverse Transcriptase (e.g., AMV)

  • Gene-specific primers

  • Reagents for ligation and PCR

Procedure:

  • CMC Treatment: Dissolve total RNA in TEU buffer. Add freshly prepared CMC solution to a final concentration of 0.1 M. Incubate at 30°C for 16 hours. A mock reaction without CMC should be run in parallel.

  • RNA Purification: Dilute the reaction and precipitate the RNA.

  • Alkaline Treatment: Resuspend the RNA in a basic buffer (e.g., 50 mM Na2CO3, pH 10.4) and incubate to remove CMC adducts from G and U, leaving the stable adduct on Ψ. Purify the RNA again.

  • Reverse Transcription: Perform reverse transcription using a gene-specific primer. The CMC-Ψ adduct will cause the reverse transcriptase to stall, producing a truncated cDNA product.

  • Ligation and PCR: Ligate an adapter to the 3' end of the truncated cDNA.

  • Analysis: Perform PCR using a forward primer and a primer complementary to the ligated adapter. Analyze the PCR products on a gel. The presence of a shorter band in the +CMC lane compared to the -CMC lane indicates an RT stop at a Ψ site. The ratio of the truncated product to the full-length product can be used to quantify the modification level.

Logical Workflow: Troubleshooting Low Signal Issues

Start Start: Low or No cmΨ Signal Check_RNA Check RNA Integrity & Purity Start->Check_RNA Check_Reagents Check Reagent Quality & Concentration Check_RNA->Check_Reagents RNA OK Repurify Re-purify RNA Sample Check_RNA->Repurify RNA Impure Optimize_Reaction Optimize Derivatization Conditions (pH, Temp, Time) Check_Reagents->Optimize_Reaction Reagents OK Rerun Re-run Experiment Check_Reagents->Rerun Reagents Bad -> Replace Increase_Input Increase Starting RNA Amount Optimize_Reaction->Increase_Input Still Low Signal Optimize_Reaction->Rerun Signal Improved Increase_Input->Rerun Repurify->Check_RNA

Caption: A logical workflow for troubleshooting low signal in cmΨ detection experiments.

Quantitative Data Summary

Derivatization ReagentMass Increment (Da)Target NucleosideCommon Detection MethodReference
Acrylonitrile 53.0Pseudouridine (N1)Mass Spectrometry[2][3][4]
CMC 252Pseudouridine (N3), U, GMass Spectrometry, RT-based assays[4]
Bisulphite 82PseudouridineMass Spectrometry[14]

Note: The mass increment for CMC can vary as it is removed from U and G under alkaline conditions, leaving the stable adduct on Ψ.[1][]

References

Addressing off-target reactions of acrylonitrile with other RNA modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrylonitrile (B1666552) to study RNA modifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target RNA modifications of acrylonitrile?

Acrylonitrile is primarily used for the selective chemical modification of inosine (B1671953) (I) and pseudouridine (B1679824) (Ψ) in RNA through a Michael addition reaction. This process, known as cyanoethylation, facilitates the detection and mapping of these modifications.[1][2][3]

Q2: What are the known off-target RNA modifications of acrylonitrile?

While acrylonitrile is highly selective for inosine and pseudouridine, it can also react with other RNA modifications, most notably 4-thiouridine (B1664626) (s⁴U).[2][4] Under certain conditions, a low level of reaction with uridine (B1682114) (U) has also been reported, with approximately 5% of uridine being cyanoethylated under conditions that lead to complete modification of pseudouridine.[2]

Q3: How does cyanoethylation of RNA modifications affect downstream analysis?

The addition of a cyanoethyl group to a nucleobase can induce a stall or a mutation during reverse transcription, which is the basis for several detection methods like Acrylonitrile Labeling-Mediated Elongation Stalling (ALES) and sequencing-based approaches.[3] For mass spectrometry, the 53.0 Da mass shift caused by cyanoethylation allows for the identification of modified fragments.[2]

Q4: Can acrylonitrile react with DNA?

Studies have shown that acrylonitrile and its metabolites can alkylate nucleic acids, including DNA.[5] However, the extent of this binding to DNA is quantitatively much less than that observed with other alkylating agents like vinyl halides.[5][6][7]

Troubleshooting Guides

Issue 1: High background signal or unexpected modifications in sequencing data.

Possible Cause: Off-target reactions of acrylonitrile with abundant non-target bases like uridine.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • pH: Ensure the reaction is performed under weakly alkaline conditions (pH 8.6-8.8) to favor the deprotonation of the target nucleobases (inosine and pseudouridine) and enhance their reactivity.[2]

    • Temperature and Incubation Time: Use the recommended temperature (e.g., 70°C) and incubation time (e.g., 2 hours).[2][8] Prolonged incubation or higher temperatures may increase off-target reactions.

    • Acrylonitrile Concentration: Titrate the concentration of acrylonitrile to find the optimal balance between on-target modification efficiency and off-target reactions.

  • Purification of RNA:

    • Ensure high purity of the input RNA. Contaminants can interfere with the reaction.

    • After the cyanoethylation reaction, purify the RNA to remove excess acrylonitrile and byproducts.

  • Data Analysis:

    • Include a "no acrylonitrile" control in your experiment to identify baseline levels of sequencing errors or modifications.

    • When analyzing sequencing data, filter out low-frequency mutations that may arise from off-target uridine modification.

Issue 2: Incomplete or low efficiency of on-target modification.

Possible Cause: Suboptimal reaction conditions or secondary structure of the RNA.

Troubleshooting Steps:

  • Denaturation of RNA:

    • The secondary structure of RNA can make some modification sites inaccessible. Consider a denaturation step (e.g., heating at 75°C for 2 minutes in the presence of urea) before adding acrylonitrile to unfold the RNA.[2]

  • Reagent Quality:

    • Use fresh, high-quality acrylonitrile. Acrylonitrile can polymerize over time, reducing its reactivity.

  • Reaction Buffer Composition:

Issue 3: Ambiguous results in mass spectrometry analysis.

Possible Cause: Complex fragmentation patterns or the presence of multiple modifications in a single RNA fragment.

Troubleshooting Steps:

  • Enzyme Digestion Strategy:

    • Use different RNases (e.g., RNase T1 and RNase A) to generate overlapping fragments. This can help to isolate the modified nucleotide in a smaller, more easily analyzable fragment.[2]

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize tandem mass spectrometry to fragment the cyanoethylated RNA fragments. The specific fragmentation pattern can help to pinpoint the exact location of the modification.[2]

  • Control Samples:

    • Compare the mass spectra of acrylonitrile-treated and untreated samples. The appearance of a peak with a +53.0 Da mass shift in the treated sample confirms cyanoethylation.[2]

Quantitative Data Summary

RNA ModificationReactivity with AcrylonitrileQuantitative NotesReference
Inosine (I) HighSelective alkylation at the N1 position.[1][1][3]
Pseudouridine (Ψ) HighSelective cyanoethylation of its uniquely accessible N1.[2][2][8][9]
4-Thiouridine (s⁴U) HighReadily reacts to form an S-cyanoethyl product.[2][4][2][4]
Uridine (U) LowApproximately 5% cyanoethylated under conditions where Ψ is completely modified.[2][2]
2-Thiouridine NegligibleReported not to react with acrylonitrile.[2][2]

Experimental Protocols

Protocol 1: Cyanoethylation of RNA for Mass Spectrometry Analysis

This protocol is adapted from methodologies used for the specific cyanoethylation of pseudouridine in tRNA.[2][8]

Materials:

  • Purified RNA sample (<1 pmol in 5 µl)

  • Acrylonitrile

  • 40% ethanol/1.2 M triethylammonium acetate (TEAA), pH 8.6

  • Nuclease-free water

Procedure:

  • To the RNA sample (e.g., <1 pmol in 5 µl of nuclease-free water), add 1 µl of acrylonitrile.

  • Add 34 µl of 40% ethanol/1.2 M TEAA, pH 8.6.

  • Incubate the reaction mixture at 70°C for 120 minutes.

  • After incubation, dilute the reaction mixture with 10 volumes of nuclease-free water for subsequent LC-MS analysis.

Protocol 2: Acrylonitrile Labeling-Mediated Elongation Stalling (ALES) for Inosine Detection

This method is used for the quantitative and site-specific detection of inosine in RNA.[3]

Materials:

  • Total RNA

  • Acrylonitrile

  • Reverse transcriptase and corresponding buffer

  • Primers specific to the RNA of interest

  • qPCR reagents

Procedure:

  • Cyanoethylation: Treat the total RNA sample with acrylonitrile to selectively form N1-cyanoethylinosine (ce¹I) via a Michael addition reaction.

  • Reverse Transcription: Perform reverse transcription using a primer that anneals downstream of the suspected inosine site. The ce¹I modification will cause the reverse transcriptase to stall at the inosine site.

  • qPCR Quantification: Quantify the amount of stalled cDNA product using qPCR. The amount of stalled product is proportional to the level of inosine modification at that specific site.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Cyanoethylation Reaction cluster_analysis Downstream Analysis RNA Purified RNA Denature Optional: Denaturation (Heat + Urea) RNA->Denature Improve accessibility Acrylonitrile Add Acrylonitrile (pH 8.6-8.8, 70°C) Denature->Acrylonitrile Purify Purify RNA Acrylonitrile->Purify MS Mass Spectrometry Purify->MS Detect mass shift RT Reverse Transcription Purify->RT Seq Sequencing RT->Seq Identify mutations qPCR qPCR RT->qPCR Quantify stalls

Caption: General workflow for acrylonitrile-based RNA modification analysis.

reaction_logic cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting Logic Acrylonitrile Acrylonitrile (H₂C=CH-C≡N) On_target On-Target Product (N1-cyanoethyl adduct) Acrylonitrile->On_target Off_target Off-Target Product (e.g., on 4-thiouridine) Acrylonitrile->Off_target RNA_mod RNA Modification (e.g., Inosine, Pseudouridine) RNA_mod->On_target Conditions Weakly Alkaline (pH 8.6-8.8) 70°C High_background High Background? Off_target->High_background Causes Optimize Optimize Conditions (pH, Temp, Time) High_background->Optimize Mitigate

Caption: Logical relationships in acrylonitrile-RNA reactions and troubleshooting.

References

Validation & Comparative

A Comparative Guide to the Validation of Modified Nucleosides in Synthetic RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of synthetic RNA is paramount. The incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ) and its derivatives, is a key strategy to enhance the stability and translational efficacy of mRNA therapeutics and vaccines while reducing their immunogenicity. This guide provides an objective comparison of the validation methods for two critical uridine (B1682114) analogs, N1-methylpseudouridine (m1Ψ) and pseudouridine (Ψ), with a special note on the role of cyanoethylation in pseudouridine detection.

The precise and efficient incorporation of these modified nucleotides is a critical quality attribute of synthetic mRNA. Validation of their incorporation is, therefore, a non-negotiable step in the manufacturing and quality control process. This guide details the experimental validation of these modifications, presenting comparative data and detailed protocols to aid in the selection of appropriate analytical methods.

Performance Comparison: N1-methylpseudouridine (m1Ψ) vs. Pseudouridine (Ψ)

Extensive research has demonstrated that while both Ψ and m1Ψ enhance the therapeutic properties of mRNA, m1Ψ is often considered the benchmark for synthetic mRNA applications due to its superior performance in several key areas.[1] Notably, m1Ψ is incorporated with higher fidelity than Ψ during in vitro transcription (IVT).[1]

Studies have shown that the combined error rates in Ψ-modified RNAs are approximately twofold higher than in unmodified RNAs, whereas m1Ψ-modified RNAs have error rates comparable to their unmodified counterparts.[2] This higher fidelity of m1Ψ incorporation is crucial for ensuring the integrity of the coded protein and the overall safety and efficacy of the mRNA therapeutic.[1][3]

While both modifications can increase protein expression from synthetic mRNA, m1Ψ has been shown to result in higher translation efficiency in various cell-free and cell-based systems, as well as in animal models.[2] This is attributed in part to the fact that m1Ψ, like Ψ, reduces the activation of innate immune sensors such as Toll-like receptors, but it does so even more effectively.[1][2]

The structural differences between Ψ and m1Ψ also influence their effects on RNA stability and decoding. The additional methyl group at the N1 position of m1Ψ further modulates the interactions between the mRNA codon and the ribosome, which can subtly affect the fidelity of amino acid incorporation.[4]

ParameterN1-methylpseudouridine (m1Ψ)Pseudouridine (Ψ)Unmodified Uridine (U)Reference
Incorporation Fidelity (vs. U) Higher (Comparable to U)Lower (2x higher error rate than U)Baseline[1][2]
Translation Efficiency HighestHighBaseline[2][5]
Immunogenicity LowestLowHigh[1][5]
Thermal Stability of RNA Duplexes HigherHigherBaseline[6]

Experimental Validation Protocols

The validation of modified nucleoside incorporation in synthetic RNA relies on a suite of robust analytical techniques. The primary methods include mass spectrometry for direct detection and quantification, and reverse transcriptase-based assays for assessing incorporation at specific sites.

Mass Spectrometry-Based Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the unequivocal identification and quantification of modified nucleosides in RNA.[7] This method offers high sensitivity and specificity, allowing for the precise determination of the extent of modification.

Experimental Protocol: LC-MS/MS for Quantifying m1Ψ and Ψ

  • RNA Digestion: The synthetic RNA is completely hydrolyzed to its constituent nucleosides using a mixture of nucleases, such as nuclease P1, followed by dephosphorylation with alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection: The separated nucleosides are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved by comparing the signal intensity of the modified nucleoside to that of an internal standard.

A key challenge with pseudouridine is that it is an isomer of uridine, meaning they have the same mass. Therefore, chromatographic separation is essential to distinguish between the two.

Cyanoethylation for Pseudouridine Detection

To overcome the mass-silent nature of pseudouridine in mass spectrometry, a chemical derivatization step can be employed. Cyanoethylation with acrylonitrile (B1666552) specifically modifies pseudouridine at the N1 position, resulting in a mass shift of 53 Da, which can then be readily detected by mass spectrometry.[] This N1-cyanomethyl pseudouridine adduct is not to be confused with a deliberately incorporated modified nucleotide for therapeutic purposes.

Experimental Protocol: Cyanoethylation-based LC-MS/MS for Ψ Detection

  • RNA Digestion: The RNA sample is first digested into smaller fragments using an RNase, such as RNase T1.

  • Cyanoethylation Reaction: The digested RNA fragments are incubated with acrylonitrile in a mildly alkaline buffer (pH 8.5-9.0) at 70°C.[]

  • LC-MS/MS Analysis: The cyanoethylated RNA fragments are then analyzed by LC-MS/MS. The presence of pseudouridine is confirmed by the detection of a fragment with a mass increase of 53 Da corresponding to the acrylonitrile adduct.[]

Reverse Transcriptase-Based Assays

Reverse transcriptase (RT)-based methods are valuable for confirming the presence of modified nucleosides at specific locations within an RNA sequence. The incorporation of a modified nucleoside can cause the reverse transcriptase to pause or stop, or to misincorporate a nucleotide in the resulting cDNA.

Experimental Protocol: CMC-based RT-Stop Assay for Ψ Detection

N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) is a chemical that specifically reacts with pseudouridine (and to a lesser extent, uridine and guanosine) in RNA. The resulting CMC adduct on pseudouridine is stable to alkaline conditions and effectively blocks the progression of reverse transcriptase.

  • CMC Treatment: The RNA sample is treated with CMC, which forms a bulky adduct on pseudouridine.

  • Primer Extension: A radiolabeled or fluorescently labeled primer specific to a region downstream of the suspected modification site is annealed to the RNA. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand.

  • Analysis of cDNA Products: The cDNA products are separated by denaturing polyacrylamide gel electrophoresis. A truncation of the cDNA product one nucleotide 3' to the expected pseudouridine site indicates the presence of the CMC-Ψ adduct. The intensity of the truncated band can be used to quantify the level of pseudouridylation at that site.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the validation of modified nucleoside incorporation.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Synthetic_RNA Synthetic RNA Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) Synthetic_RNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides HPLC HPLC Separation Nucleosides->HPLC MS Tandem Mass Spectrometry (Detection & Quantification) HPLC->MS Data Data Analysis MS->Data

Caption: Workflow for LC-MS/MS validation of modified nucleosides.

Experimental_Workflow_CMC_RT_Stop cluster_treatment Chemical Treatment cluster_rt_pcr Reverse Transcription cluster_analysis Analysis RNA_with_Psi RNA with Pseudouridine (Ψ) CMC_Treatment CMC Treatment RNA_with_Psi->CMC_Treatment RNA_CMC_Adduct RNA with CMC-Ψ Adduct CMC_Treatment->RNA_CMC_Adduct Primer_Annealing Primer Annealing RNA_CMC_Adduct->Primer_Annealing Reverse_Transcription Reverse Transcription Primer_Annealing->Reverse_Transcription cDNA_Products Truncated cDNA Products Reverse_Transcription->cDNA_Products Gel_Electrophoresis Gel Electrophoresis cDNA_Products->Gel_Electrophoresis Site_Identification Identification of Ψ Site Gel_Electrophoresis->Site_Identification

Caption: Workflow for CMC-based RT-stop assay for pseudouridine validation.

Conclusion

The validation of modified nucleoside incorporation is a critical aspect of ensuring the quality, safety, and efficacy of synthetic RNA therapeutics. While both N1-methylpseudouridine and pseudouridine offer significant advantages over unmodified uridine, the available data suggests that m1Ψ provides superior incorporation fidelity and translational efficiency. The choice of validation method will depend on the specific requirements of the analysis, with LC-MS/MS providing definitive quantitative data and reverse transcriptase-based assays offering valuable information on the location of modifications. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the robust validation of their synthetic RNA products.

References

Comparing the effects of N1-Cyanomethyl pseudouridine and N1-methylpseudouridine on translation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of N1-methylpseudouridine and an Exploration of the Potential of N1-cyanomethyl pseudouridine (B1679824)

In the rapidly advancing field of messenger RNA (mRNA) therapeutics, the incorporation of modified nucleosides is a cornerstone for enhancing efficacy and safety. The strategic replacement of uridine (B1682114) with analogs like N1-methylpseudouridine (N1-m1-Ψ) has been pivotal in the success of mRNA vaccines and other therapies by increasing protein expression and reducing innate immunogenicity. This guide provides a comprehensive comparison of the well-established effects of N1-m1-Ψ on translation efficiency with the currently limited knowledge on an alternative modification, N1-cyanomethyl pseudouridine (N1-cm-Ψ), offering a perspective on future research directions.

N1-methylpseudouridine (N1-m1-Ψ): The Gold Standard in mRNA Modification

N1-methylpseudouridine has emerged as the leading uridine analog for therapeutic mRNA applications. Its widespread adoption, most notably in the Pfizer-BioNTech and Moderna COVID-19 vaccines, is backed by extensive research demonstrating its superior properties in enhancing protein translation.

Mechanisms of Enhanced Translation

The enhanced protein expression from N1-m1-Ψ-modified mRNA stems from a dual mechanism of action:

  • Reduced Innate Immunogenicity: Unmodified in vitro transcribed mRNA can be recognized by pattern recognition receptors such as Toll-like receptors (TLRs), protein kinase R (PKR), and RIG-I, triggering an innate immune response.[1][2] This can lead to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), resulting in a global shutdown of protein synthesis and mRNA degradation.[2][3] N1-m1-Ψ modification sterically hinders the binding of these immune sensors, thus evading this immune surveillance, preventing translational shutdown, and increasing the stability of the mRNA transcript.[1][4][5] Studies have shown that N1-m1-Ψ is even more effective than its precursor, pseudouridine (Ψ), in dampening this immune response.[5][]

  • Increased Translational Capacity: Beyond its immune-evasive properties, N1-m1-Ψ directly enhances the efficiency of the translational machinery. Some studies suggest that while the elongation rate might be slightly reduced, the density of ribosomes on the mRNA transcript is significantly increased.[3][7] This increased ribosome loading is thought to contribute to a higher overall protein yield per mRNA molecule.

Quantitative Effects on Protein Expression

Numerous studies have quantified the significant increase in protein expression achieved by substituting uridine with N1-m1-Ψ. The table below summarizes key findings from comparative studies.

mRNA ModificationReporter GeneCell Line / SystemFold Increase in Protein Expression (vs. Unmodified Uridine)Fold Increase in Protein Expression (vs. Pseudouridine)Reference(s)
N1-m1-Ψ Firefly LuciferaseVarious cell lines (A549, BJ, C2C12, HeLa)Up to ~13-fold (single modification)Up to ~13-fold[8]
m5C/N1-m1-Ψ Firefly LuciferaseVarious cell linesUp to ~44-fold (double modification)Up to ~44-fold[8]
N1-m1-Ψ Not SpecifiedGeneral finding>10-fold increase relative to Ψ>10-fold[]
N1-m1-Ψ EGFPHeLa cellsHighest expression among all tested modificationsHigher than Ψ[9]
Translational Fidelity of N1-m1-Ψ

The impact of N1-m1-Ψ on the accuracy of translation is an area of active investigation. While the methyl group at the N1 position prevents the wobble base-pairing seen with pseudouridine, potentially increasing fidelity, some studies have reported that N1-m1-Ψ can induce +1 ribosomal frameshifting at specific "slippery sequences".[1][5][7] However, other research suggests that, overall, m1Ψ does not significantly compromise translational fidelity.[1]

Visualizing the Structure and Mechanism of N1-m1-Ψ

Caption: Chemical structures of Uridine and N1-methylpseudouridine.

G cluster_unmodified Unmodified mRNA cluster_modified N1-m1-Ψ Modified mRNA unmod_mrna Unmodified mRNA tlr TLR7/8, RIG-I unmod_mrna->tlr recognized by pkr PKR unmod_mrna->pkr activates eif2a eIF2α pkr->eif2a phosphorylates p_eif2a P-eIF2α translation_off Translation Shutdown p_eif2a->translation_off leads to mod_mrna N1-m1-Ψ mRNA evasion Immune Evasion mod_mrna->evasion not recognized translation_on Sustained Translation evasion->translation_on allows

Caption: Simplified pathway showing N1-m1-Ψ mRNA evading immune detection.

Experimental Protocol: In Vitro Assessment of Translation Efficiency

A common method to compare the translation efficiency of modified mRNA is through an in vitro transcription/translation assay using a reporter gene, such as Firefly Luciferase.

1. Template Preparation:

  • A DNA plasmid containing a T7 promoter followed by the Firefly Luciferase coding sequence and a poly(A) tail is linearized.

2. In Vitro Transcription:

  • Linearized DNA template is used for in vitro transcription with T7 RNA polymerase.
  • For the control group, standard NTPs (ATP, CTP, GTP, UTP) are used.
  • For the experimental group, UTP is completely replaced with N1-m1-Ψ-triphosphate.
  • A 5' cap analog (e.g., CleanCap®) is co-transcriptionally added to generate a Cap1 structure.
  • The resulting mRNA is purified, typically by lithium chloride precipitation or silica (B1680970) column chromatography.

3. In Vitro Translation:

  • Equal molar amounts of unmodified and N1-m1-Ψ-modified luciferase mRNA are transfected into a relevant cell line (e.g., HEK293T, A549) using a lipid-based transfection reagent.
  • Alternatively, a cell-free translation system (e.g., rabbit reticulocyte lysate) can be used.

4. Quantification of Protein Expression:

  • At a specified time point post-transfection (e.g., 24 hours), cells are lysed.
  • Luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.
  • The relative light units (RLUs) are normalized to total protein concentration or a co-transfected control to determine the relative translation efficiency.

This compound (N1-cm-Ψ): An Unexplored Frontier

In contrast to the extensive data available for N1-m1-Ψ, there is a significant lack of published research on the effects of this compound on mRNA translation efficiency.

Current State of Knowledge

Searches of the scientific literature and chemical supplier databases reveal that N1-cm-Ψ is a known chemical entity.[][10] One supplier describes it as a purine (B94841) nucleoside analog with potential anti-tumor activity through the inhibition of DNA synthesis.[10] However, this application is distinct from its potential use as a uridine substitute in therapeutic mRNA. To date, no studies have been published that incorporate N1-cm-Ψ into mRNA and measure its impact on stability, immunogenicity, or translation efficiency.

Caption: Chemical structure of N1-cyanomethylpseudouridine.

Data Gap and Future Research Directions

The absence of data on N1-cm-Ψ presents an opportunity for further research. Studies on other N1-substituted pseudouridine analogs have shown that the nature of the N1 substituent can influence translation efficiency, with some novel modifications performing on par with or even exceeding N1-m1-Ψ.[11] The cyanomethyl group, with its distinct electronic and steric properties compared to a methyl group, could potentially have a unique impact on mRNA characteristics.

Future research should focus on a direct, head-to-head comparison of N1-cm-Ψ and N1-m1-Ψ. A proposed experimental workflow is outlined below.

G start Synthesize N1-cm-Ψ-triphosphate ivt In Vitro Transcription of Luciferase mRNA with N1-m1-Ψ or N1-cm-Ψ start->ivt purify mRNA Purification and Quantification ivt->purify transfect Transfect into Immune-competent Cells (e.g., PBMCs) purify->transfect luc_assay Measure Luciferase Activity (Translation) transfect->luc_assay cytokine_assay Measure Cytokine Release (Immunogenicity) transfect->cytokine_assay fidelity_assay Mass Spectrometry of Protein Product (Fidelity) transfect->fidelity_assay compare Comparative Data Analysis luc_assay->compare cytokine_assay->compare fidelity_assay->compare

Caption: Proposed workflow for comparing N1-m1-Ψ and N1-cm-Ψ.

Comparative Summary

The following table provides a side-by-side comparison based on currently available data.

FeatureN1-methylpseudouridine (N1-m1-Ψ)This compound (N1-cm-Ψ)
Effect on Protein Expression Significantly increases protein expression compared to U and Ψ.[][8][9]Data not available.
Mechanism Reduces innate immune activation and increases ribosome density.[3][5][7]Requires investigation.
Translational Fidelity Generally high, but can cause +1 frameshifting at specific sites.[1][5]Data not available.
Use in Therapeutics A key component of approved mRNA vaccines.[1][12]Not currently used in therapeutic mRNA.
Research Status Extensively studied and well-characterized.Largely unexplored in the context of mRNA translation.

Conclusion

N1-methylpseudouridine is currently the undisputed leader in the field of modified nucleosides for therapeutic mRNA, with a wealth of data supporting its ability to enhance translation efficiency and reduce immunogenicity. While the exploration of novel modifications is crucial for the continued advancement of mRNA technology, this compound remains a scientific unknown in this context. The distinct chemical nature of the cyanomethyl group warrants investigation to determine if N1-cm-Ψ could offer any advantages over the current gold standard. The experimental framework proposed in this guide provides a roadmap for future studies that could unlock the potential of this and other novel pseudouridine analogs, further expanding the toolkit for the next generation of mRNA therapeutics.

References

Impact of N1-Cyanomethyl pseudouridine on RNA stability compared to unmodified pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of RNA therapeutics and vaccine development, the strategic use of modified nucleosides is paramount to enhancing the stability and efficacy of RNA molecules. While pseudouridine (B1679824) (Ψ) and its N1-methyl derivative (m1Ψ) have been extensively studied for their roles in improving RNA stability and reducing immunogenicity, other modifications such as N1-cyanomethyl-pseudouridine remain less explored. This guide provides a comparative analysis of the anticipated impact of N1-cyanomethyl-pseudouridine on RNA stability relative to the well-characterized unmodified pseudouridine.

Executive Summary

The incorporation of pseudouridine (Ψ) into RNA is a known strategy to enhance its structural stability.[1][2] This is attributed to its unique C-C glycosidic bond, which offers greater conformational flexibility and improved base stacking.[3][4] The additional hydrogen bond donor at the N1 position of pseudouridine can also contribute to a more rigid and stable RNA structure.[4]

While direct experimental data for N1-cyanomethyl-pseudouridine is not extensively available in peer-reviewed literature, we can infer its potential effects based on studies of other N1-substituted pseudouridine analogs, most notably N1-methylpseudouridine (m1Ψ). The methylation at the N1 position in m1Ψ has been shown to further enhance the thermal stability of RNA duplexes compared to pseudouridine alone.[5][6] This increased stability is thought to arise from even stronger base-stacking interactions.[6] It is therefore hypothesized that the addition of a cyanomethyl group at the N1 position of pseudouridine would similarly augment RNA stability, potentially to a greater extent than unmodified pseudouridine.

Comparative Stability Data

The following table summarizes the known and expected impacts of pseudouridine and N1-substituted pseudouridines on RNA stability.

FeatureUnmodified Pseudouridine (Ψ)N1-methyl-pseudouridine (m1Ψ)N1-cyanomethyl-pseudouridine (Expected)
Thermal Stability (Tm) Increased relative to Uridine[5]Further increased relative to Pseudouridine[5]Expected to be higher than Pseudouridine
Enzymatic Stability Increased resistance to degradation[7][8]Increased resistance to degradation[7]Expected to have increased or similar resistance
Structural Impact Enhanced base stacking, conformational rigidity[1][3]Further enhanced base stacking[6]Expected to further enhance base stacking

Experimental Protocols

To empirically determine the impact of N1-cyanomethyl-pseudouridine on RNA stability, the following experimental protocols are recommended.

Thermal Denaturation Assay (UV Melting)

This method determines the melting temperature (Tm) of an RNA duplex, which is the temperature at which half of the duplex molecules have dissociated into single strands. A higher Tm indicates greater thermal stability.

Materials:

  • RNA oligonucleotides (with and without modification)

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Protocol:

  • RNA Annealing:

    • Resuspend the complementary RNA strands in the annealing buffer to a final concentration of 2-5 µM.

    • Heat the mixture to 95°C for 3 minutes.

    • Slowly cool the solution to room temperature over 1-2 hours to allow for proper duplex formation.[9]

  • Sample Preparation:

    • Dilute the annealed RNA duplex in the annealing buffer to a final concentration suitable for UV absorbance measurement (typically 0.2-1.0 A260 units).

    • Degas the buffer to prevent bubble formation at high temperatures.

  • UV Melting:

    • Transfer the sample to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.

    • Equilibrate the sample at the starting temperature (e.g., 20°C) for 10-15 minutes.

    • Increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) up to the final temperature (e.g., 95°C).

    • Monitor the absorbance at 260 nm continuously throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The melting temperature (Tm) is determined from the midpoint of the transition in the melting curve, often calculated from the first derivative of the curve.[10]

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Resuspend Resuspend RNA in Annealing Buffer Heat Heat to 95°C Resuspend->Heat Cool Slow Cool to RT Heat->Cool Dilute Dilute Annealed RNA Cool->Dilute Spectro Place in Spectrophotometer Dilute->Spectro Equilibrate Equilibrate at Start Temp Spectro->Equilibrate Ramp Ramp Temperature, Monitor A260 Equilibrate->Ramp Plot Plot A260 vs. Temp Ramp->Plot Calculate Calculate Tm Plot->Calculate

Experimental workflow for RNA thermal denaturation assay.

RNase H Degradation Assay

This assay measures the resistance of an RNA strand in an RNA:DNA hybrid to cleavage by Ribonuclease H (RNase H). Increased resistance to degradation indicates enhanced enzymatic stability.

Materials:

  • 5'-radiolabeled or fluorescently-labeled RNA oligonucleotide containing the modification

  • Unlabeled complementary DNA oligonucleotide

  • RNase H and corresponding reaction buffer (e.g., 20 mM Tris-HCl pH 7.8, 40 mM KCl, 8 mM MgCl2, 1 mM DTT)[11]

  • Quenching solution (e.g., formamide (B127407) loading dye with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Protocol:

  • Hybridization:

    • Combine the labeled RNA and a molar excess of the complementary DNA in a suitable buffer.

    • Heat to 90°C for 5 minutes and then cool slowly to room temperature to form the RNA:DNA hybrid.[12]

  • Enzymatic Reaction:

    • Pre-warm the RNase H reaction buffer to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a defined amount of RNase H to the RNA:DNA hybrid solution.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction and immediately mix with the quenching solution to stop the reaction.[12]

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes in the quenching solution.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel to separate the full-length RNA from the degradation products.

  • Analysis:

    • Visualize the RNA bands using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the band corresponding to the full-length RNA at each time point.

    • Plot the percentage of remaining full-length RNA against time to determine the degradation rate.

G cluster_prep Reaction Setup cluster_analysis Data Collection & Analysis Hybridize Hybridize Labeled RNA and DNA Initiate Initiate Reaction with RNase H Hybridize->Initiate Timepoints Take Timepoints & Quench Initiate->Timepoints PAGE Denaturing PAGE Timepoints->PAGE Visualize Visualize Bands PAGE->Visualize Quantify Quantify Full-Length RNA Visualize->Quantify Plot Plot Degradation Rate Quantify->Plot

Experimental workflow for RNase H degradation assay.

Conclusion

Based on the current understanding of pseudouridine and its N1-substituted derivatives, it is highly probable that N1-cyanomethyl-pseudouridine will confer a significant stabilizing effect on RNA molecules, exceeding that of unmodified pseudouridine. This enhanced stability is likely to manifest as an increased melting temperature and greater resistance to enzymatic degradation. The experimental protocols provided herein offer a robust framework for the empirical validation of these hypotheses. Such studies are crucial for the rational design of next-generation RNA-based therapeutics and vaccines with improved stability and efficacy.

References

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N1-Substituted Pseudouridine (B1679824) Analogs in mRNA for Therapeutic Applications

The landscape of mRNA therapeutics has been revolutionized by the use of modified nucleosides to enhance protein expression and reduce immunogenicity. Among these, N1-substituted pseudouridine analogs have emerged as a cornerstone for developing effective and safe mRNA-based vaccines and therapies. This guide provides an objective comparison of the performance of various N1-substituted pseudouridine analogs in mRNA, with a particular focus on N1-methylpseudouridine (m1Ψ), for which there is extensive data.

It is important to note that while this guide aims to be comprehensive, there is currently a lack of publicly available experimental data on the performance of N1-Cyanomethyl pseudouridine in mRNA. Therefore, the comparisons herein are based on data for other reported N1-substituted analogs.

Key Performance Metrics of N1-Substituted Pseudouridine Analogs

The incorporation of N1-substituted pseudouridine analogs into mRNA transcripts significantly impacts three key performance metrics: translation efficiency, immunogenicity, and mRNA stability and yield.

Translation Efficiency

The ultimate goal of therapeutic mRNA is the efficient translation of the encoded protein. N1-substituted pseudouridine analogs have been shown to generally enhance translation efficiency compared to unmodified mRNA and even mRNA containing the parent molecule, pseudouridine (Ψ). This is attributed to a reduction in the activation of innate immune pathways that would otherwise lead to a shutdown of protein translation.[1]

N1-methylpseudouridine (m1Ψ) has been extensively studied and consistently demonstrates superior protein expression.[2][3][4] Studies have shown that mRNAs containing m1Ψ can lead to significantly higher reporter gene expression compared to those with Ψ.[1][5] This enhancement is believed to be due, at least in part, to an increased ability of the mRNA to evade activation of endosomal Toll-like receptor 3 (TLR3) and downstream innate immune signaling.[6] Furthermore, m1Ψ has been shown to increase ribosome pausing and density on the mRNA, which may contribute to enhanced translation.[2]

A study by TriLink BioTechnologies investigated a series of novel N1-substituted Ψ derivatives and found that four out of the seven tested analogs showed luciferase expression activities higher than that of Ψ-mRNA and close to that of m1Ψ-mRNA in THP-1 cells.[1] This suggests that other N1-substitutions beyond a methyl group can also confer high translational capacity.

Immunogenicity

A critical hurdle for in vitro transcribed mRNA is its inherent immunogenicity, which can trigger innate immune responses and lead to reduced protein expression and potential toxicity. The substitution of uridine (B1682114) with pseudouridine and its N1-analogs has been a key strategy to mitigate this.[7][8]

Unmodified mRNA can be recognized by various pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, and TLR8), RIG-I, and protein kinase R (PKR).[1][7] Activation of these sensors leads to the production of type I interferons and other pro-inflammatory cytokines, which can inhibit translation.[8]

N1-methylpseudouridine has been shown to be particularly effective at reducing the innate immune response.[3][4] mRNA containing m1Ψ demonstrates a reduced ability to activate TLR3, TLR7, and TLR8.[1][7] The success of the Pfizer-BioNTech and Moderna COVID-19 vaccines, both of which utilize m1Ψ-modified mRNA, underscores the importance of this modification in creating safe and effective mRNA therapeutics.[2][7] The striking difference in efficacy between the m1Ψ-modified vaccines (over 90%) and an unmodified mRNA vaccine candidate (48%) for COVID-19 highlights the critical role of this modification.[2][7][9]

Other N1-substituted pseudouridine analogs have also been shown to decrease cell toxicity compared to unmodified and Ψ-containing mRNA, suggesting a general trend of reduced immunogenicity for this class of analogs.[1]

mRNA Stability and In Vitro Transcription Yield

The stability of the mRNA molecule is crucial for sustained protein expression. Pseudouridine itself has been shown to enhance the stability of RNA secondary structures.[8] The incorporation of N1-substituted analogs is also believed to contribute to overall mRNA stability.

The efficiency of incorporating these modified nucleotides during in vitro transcription (IVT) can vary. The yield of mRNA can be influenced by the size and electronic properties of the N1-substituent.[1] For some N1-substituted Ψ derivatives, depletion of uridine residues in the template DNA sequence by substituting synonymous codons was necessary to achieve good incorporation by T7 RNA polymerase.[1] Studies have also shown that m1Ψ is incorporated with higher fidelity than Ψ by T7 and SP6 RNA polymerases.[10][11]

Quantitative Data Comparison

The following tables summarize the available quantitative data for different N1-substituted pseudouridine analogs compared to uridine (U) and pseudouridine (Ψ).

Table 1: Relative Luciferase Expression in THP-1 Cells

Nucleoside ModificationRelative Luciferase Activity (vs. Ψ-mRNA)
Pseudouridine (Ψ)1.0
N1-methyl-Ψ (m1Ψ)~1.5 - 2.0
N1-ethyl-Ψ (Et1Ψ)> 1.0
N1-(2-fluoroethyl)-Ψ (FE1Ψ)> 1.0
N1-propyl-Ψ (Pr1Ψ)> 1.0
N1-methoxymethyl-Ψ (MOM1Ψ)> 1.0
N1-isopropyl-Ψ (iPr1Ψ)< 1.0
N1-pivaloxymethyl-Ψ (POM1Ψ)< 1.0
N1-benzyloxymethyl-Ψ (BOM1Ψ)< 1.0

Data adapted from TriLink BioTechnologies, 2017.[1] Exact values were not provided in the abstract, but relative performance was described.

Table 2: In Vitro Transcription Yield with N1-Substituted ΨTPs

N1-ModificationRelative Transcription Efficiency (%)
Wild-Type (U)100
Pseudouridine (Ψ)~100
N1-methyl-Ψ (m1Ψ)~100
N1-ethyl-Ψ (Et1Ψ)~75
N1-(2-fluoroethyl)-Ψ (FE1Ψ)~60
N1-propyl-Ψ (Pr1Ψ)~50
N1-methoxymethyl-Ψ (MOM1Ψ)~40
N1-pivaloxymethyl-Ψ (POM1Ψ)~25
N1-benzyloxymethyl-Ψ (BOM1Ψ)~20
N1-isopropyl-Ψ (iPr1Ψ)~15

Data estimated from graphical representation in TriLink BioTechnologies, 2017.[1] Values are approximate and represent performance with a wild-type Firefly Luciferase template.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature.

In Vitro Transcription (IVT) of Modified mRNA

Objective: To synthesize mRNA containing N1-substituted pseudouridine analogs.

Materials:

  • Linearized plasmid DNA or PCR-amplified DNA template with a T7 promoter

  • T7 RNA Polymerase

  • ATP, GTP, CTP solution

  • N1-substituted pseudouridine-5'-triphosphate (B1141104) (e.g., m1ΨTP)

  • Cap analog (e.g., CleanCap™ Reagent AG)

  • Reaction Buffer

  • DNase I

  • Nuclease-free water

  • RNA purification kit or columns

Protocol:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase mix, which should be kept on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube. A typical 20 µL reaction includes:

    • Reaction Buffer (10X)

    • ATP, GTP, CTP (at a final concentration of ~1.8-7.5 mM each)

    • N1-substituted ΨTP (completely replacing UTP at an equimolar concentration)

    • Cap analog

    • Linearized DNA template ( ~1 µg)

    • T7 RNA Polymerase Mix

    • Nuclease-free water to the final volume.

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 2-3 hours.

  • (Optional) Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.

  • Purify the mRNA using an appropriate RNA purification kit or method to remove unincorporated nucleotides, enzymes, and salts.

  • Quantify the mRNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.

This protocol is a generalized summary based on information from various sources.[1][11]

Luciferase Reporter Assay for Translation Efficiency

Objective: To quantify the protein expression from in vitro transcribed mRNA.

Materials:

  • Mammalian cell line (e.g., THP-1, HEK293T)

  • Cell culture medium and supplements

  • In vitro transcribed mRNA encoding a reporter protein (e.g., Firefly luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Prepare mRNA-lipid complexes by mixing the reporter mRNA with the transfection reagent in an appropriate buffer, following the manufacturer's instructions.

  • Add the mRNA complexes to the cells and incubate for a specified period (e.g., 24 hours).

  • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the luciferase assay substrate to the lysate.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

This protocol is a generalized summary. For a more detailed procedure, refer to specific manufacturer's instructions and published literature.[1]

Visualizations

Experimental Workflow for Comparing N1-Substituted Pseudouridine Analogs in mRNA

experimental_workflow cluster_synthesis mRNA Synthesis cluster_transfection Cell-based Assays cluster_analysis Performance Metrics template DNA Template (e.g., pDNA encoding Luciferase) ivt In Vitro Transcription (IVT) with T7 RNA Polymerase template->ivt mrna Purified N1-X-Ψ-mRNA ivt->mrna ntps NTPs + N1-X-ΨTP (X = Me, Et, etc.) ntps->ivt transfection Transfection mrna->transfection cells Mammalian Cells (e.g., THP-1, HEK293T) cells->transfection analysis Analysis transfection->analysis luciferase Luciferase Assay (Translation Efficiency) analysis->luciferase cytokine Cytokine Assay (e.g., ELISA) (Immunogenicity) analysis->cytokine viability Cell Viability Assay (MTT) (Toxicity) analysis->viability

Caption: Workflow for synthesis and evaluation of N1-substituted pseudouridine mRNA.

Impact of mRNA Modification on Innate Immune Sensing

immune_pathway cluster_unmodified Unmodified mRNA cluster_modified N1-Substituted Ψ-mRNA unmod_mrna Unmodified mRNA tlr TLR3, TLR7/8, RIG-I unmod_mrna->tlr Recognition immune_activation Innate Immune Activation (IFN-I, Pro-inflammatory Cytokines) tlr->immune_activation translation_shutdown Translation Shutdown immune_activation->translation_shutdown mod_mrna N1-X-Ψ-mRNA tlr2 TLR3, TLR7/8, RIG-I mod_mrna->tlr2 Reduced Recognition evasion Immune Evasion tlr2->evasion translation Robust Protein Translation evasion->translation

Caption: N1-substituted pseudouridine in mRNA helps evade innate immune recognition.

Conclusion

The incorporation of N1-substituted pseudouridine analogs, particularly N1-methylpseudouridine, is a highly effective strategy to enhance the therapeutic potential of mRNA. These modifications lead to increased protein expression, primarily by mitigating the innate immune responses that would otherwise suppress translation. While m1Ψ is the current gold standard, evidence suggests that other N1-substitutions can also confer beneficial properties, although potentially with a trade-off in IVT yield. As the field of mRNA therapeutics continues to evolve, further exploration of novel N1-substituted pseudouridine analogs, including the potential synthesis and evaluation of this compound, will be crucial for developing the next generation of mRNA medicines.

References

Navigating the Epitranscriptome: A Comparative Guide to the Quantitative Analysis of N1-Cyanomethyl-pseudouridine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of modified nucleosides in transfer RNA (tRNA) is paramount for understanding gene expression regulation and developing novel therapeutics. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of N1-cyanomethyl-pseudouridine (CN-Ψ), a chemically labeled derivative of the ubiquitous modified nucleoside pseudouridine (B1679824) (Ψ), offering insights into their performance based on experimental data.

Pseudouridine, an isomer of uridine, is the most abundant RNA modification and plays a critical role in tRNA structure and function.[1] However, its isomeric nature makes it "mass-silent" in standard mass spectrometry, posing a significant analytical challenge.[2][3][4] Chemical derivatization of pseudouridine to N1-cyanomethyl-pseudouridine through cyanoethylation enables its robust detection and quantification.[2][3][4][5] This guide delves into the primary technique for this analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and compares it with other relevant methods for modified nucleoside analysis.

Comparative Analysis of Quantitative Methods

The quantification of CN-Ψ in tRNA is predominantly achieved through LC-MS-based approaches. The table below compares this gold-standard technique with other methods used for the analysis of modified nucleosides, highlighting their respective strengths and limitations.

Method Principle Throughput Sensitivity Quantitative Accuracy Key Advantages Limitations
LC-MS/MS (with Cyanoethylation) Separation of tRNA digest by liquid chromatography followed by mass spectrometric detection and fragmentation of the derivatized nucleoside (CN-Ψ).HighHighHighHigh specificity and accuracy; enables simultaneous quantification of multiple modifications.[6][7][8]Requires chemical derivatization; instrumentation can be costly.
HPLC-UV Separation of nucleosides by High-Performance Liquid Chromatography and quantification based on UV absorbance.MediumMediumMediumCost-effective and accessible; reliable for quantifying more abundant modifications.[9][10][11]Lower sensitivity and specificity compared to MS; co-elution can be an issue.
CMC-based RT-PCR (CLAP) Chemical modification of Ψ with CMC, which blocks reverse transcriptase, allowing for quantification via RT-PCR.[1]Low to MediumHighSemi-quantitative to QuantitativeHighly sensitive for specific sites; does not require mass spectrometry.[1]Indirect detection; can be labor-intensive; provides relative quantification.
Bisulfite Sequencing Bisulfite treatment of RNA followed by sequencing to identify Ψ based on specific conversion patterns.[5][12]HighHighSemi-quantitativeHigh-throughput and provides sequence context.[12]Indirect detection; potential for RNA degradation; data analysis can be complex.

Experimental Workflow for CN-Ψ Quantification

The accurate quantification of N1-cyanomethyl-pseudouridine relies on a meticulous experimental workflow, from sample preparation to data analysis. The following diagram illustrates the key steps involved in the widely adopted LC-MS/MS-based approach.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tRNA_iso tRNA Isolation & Purification cyano Cyanoethylation Reaction tRNA_iso->cyano Acrylonitrile (B1666552) hydrolysis Enzymatic Hydrolysis cyano->hydrolysis Nuclease P1, PDE1 lc_sep LC Separation hydrolysis->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification ms_detect->quant Peak Area Integration

Experimental workflow for CN-Ψ quantification.

Detailed Experimental Protocols

Reproducibility and accuracy in scientific research hinge on well-defined protocols. Below are the detailed methodologies for the key experiments involved in the quantification of CN-Ψ.

tRNA Isolation and Purification

High-purity tRNA is essential for accurate quantification.

  • Cell Lysis: Harvest cells and perform lysis using an appropriate method (e.g., phenol-chloroform extraction for bacteria or TRIzol for eukaryotic cells).[13]

  • RNA Precipitation: Precipitate total RNA with isopropanol (B130326) or ethanol (B145695).

  • tRNA Enrichment: Purify tRNA from total RNA using methods like anion-exchange chromatography (e.g., DEAE cellulose) or size-exclusion chromatography.[9] Alternatively, HPLC can be used for purification.[6][7]

  • Quality Control: Assess the purity and integrity of the isolated tRNA using gel electrophoresis and UV-Vis spectrophotometry.

Cyanoethylation of Pseudouridine in tRNA

This derivatization step is crucial for the specific detection of pseudouridine.

  • Reaction Mixture: In a microcentrifuge tube, combine approximately 2 µg of purified tRNA with 30 µl of a solution containing 41% ethanol and 1.1 M triethylammonium (B8662869) acetate (B1210297) (pH 8.6).[5]

  • Acrylonitrile Addition: Add 4 µl of acrylonitrile to the mixture.[5]

  • Incubation: Incubate the reaction at 70°C for 2 hours.[5] This allows for the specific cyanoethylation of the N1 position of pseudouridine.[2]

  • Sample Cleanup: Lyophilize the sample to dryness, resuspend in nuclease-free water, and recover the derivatized tRNA via ethanol precipitation.[5]

Enzymatic Hydrolysis to Nucleosides

Complete digestion of the tRNA into individual nucleosides is necessary for LC-MS analysis.

  • Digestion Cocktail: Prepare a digestion mix containing nuclease P1 and phosphodiesterase 1 (PDE1) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM MgCl2).[14]

  • Hydrolysis: Add the cyanoethylated tRNA to the digestion cocktail and incubate at 37°C for at least 2 hours, up to 6 hours, to ensure complete hydrolysis.[8]

  • Enzyme Removal: Remove the enzymes, for instance, by filtration through a molecular weight cutoff filter, to prevent interference with the LC-MS analysis.[15]

LC-MS/MS Analysis

The final step involves the separation and quantification of the derivatized nucleoside.

  • Chromatographic Separation: Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., a C18 column).[16] Use a gradient of mobile phases, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B), to separate the nucleosides.[14]

  • Mass Spectrometric Detection: Couple the HPLC output to a tandem mass spectrometer. Operate the mass spectrometer in positive ion mode and use dynamic multiple reaction monitoring (DMRM) for quantification.[6][7]

  • Quantification: The cyanoethylation of pseudouridine results in a mass increment of 53.0 Da.[3][4] Monitor the specific precursor-to-product ion transition for CN-Ψ. The quantity of CN-Ψ is determined by integrating the area of its chromatographic peak.[16] For absolute quantification, use a calibration curve generated from a synthetic CN-Ψ standard.

Logical Relationship of Quantification Methods

The choice of quantification method depends on the specific research question, available resources, and desired level of quantitative detail. The following diagram illustrates the logical relationships and primary outputs of the discussed methodologies.

quantification_methods cluster_direct Direct Detection cluster_indirect Indirect Detection lcms LC-MS/MS quant_abs Absolute Molar Amount lcms->quant_abs Absolute Quantification hplcuv HPLC-UV quant_rel Relative Abundance hplcuv->quant_rel Relative Quantification cmc CMC-based RT-PCR quant_site Modification Fraction at a Specific Site cmc->quant_site Site-specific Relative Quantification bisulfite Bisulfite Sequencing quant_seq Modification Status across Transcriptome bisulfite->quant_seq Sequence Context & Relative Quantification tRNA tRNA Sample tRNA->lcms Cyanoethylation & Hydrolysis tRNA->hplcuv Hydrolysis tRNA->cmc CMC Treatment tRNA->bisulfite Bisulfite Treatment

Comparison of quantification method outputs.

References

Confirming Site-Specific Modification of Pseudouridine to N1-Cyanomethyl Pseudouridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of pseudouridine (B1679824) (Ψ), the most abundant RNA modification, is a critical area of research in RNA therapeutics and functional genomics. The introduction of chemical moieties, such as a cyanomethyl group at the N1 position of pseudouridine (N1-cyanomethyl pseudouridine), offers a promising avenue for modulating the stability, translational properties, and immunogenicity of mRNA. This guide provides a comparative overview of the analytical techniques available to confirm this specific modification, alongside alternative site-specific modifications of pseudouridine, supported by experimental data and detailed protocols.

Confirming this compound Modification

The successful and site-specific conversion of pseudouridine to this compound requires robust analytical validation. The primary methods for confirmation leverage chromatographic and mass spectrometric techniques, which can distinguish between the unmodified pseudouridine and its cyanomethylated counterpart based on differences in their physicochemical properties.

Analytical Techniques and Expected Data

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for the characterization of modified nucleosides.

Analytical TechniqueParameterPseudouridine (Ψ)This compoundPrinciple of Differentiation
Reverse-Phase HPLC Retention TimeEarlier ElutionLater ElutionThe addition of the cyanomethyl group increases the hydrophobicity of the molecule, leading to a longer retention time on a C18 column.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)[M+H]⁺ ≈ 245.08[M+H]⁺ ≈ 284.10The cyanomethyl group adds approximately 39.02 Da to the mass of pseudouridine.
Tandem MS (MS/MS) Fragmentation PatternCharacteristic fragments of the unmodified base and ribose.Fragments showing the intact modified base and characteristic neutral losses.The fragmentation pattern will reveal the presence and location of the cyanomethyl group on the pseudouridine base.
NMR Spectroscopy Chemical Shifts (δ)Characteristic shifts for H1', H5, H6 protons.Downfield shift of the H6 proton and the appearance of a new signal for the cyanomethyl protons.The chemical environment of the protons is altered by the cyanomethyl group, leading to predictable shifts in the NMR spectrum.

Experimental Protocols

Enzymatic Digestion of RNA to Nucleosides

Objective: To release individual nucleosides from the RNA polymer for downstream analysis.

Protocol:

  • To 10 µg of modified RNA, add 2 µL of Nuclease P1 (100 U/µL) and 2 µL of Calf Intestinal Phosphatase (20 U/µL) in a final volume of 50 µL with a suitable reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

  • Incubate the reaction at 37°C for 2 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.

  • Collect the supernatant containing the digested nucleosides for HPLC or LC-MS analysis.

HPLC Analysis of Modified Nucleosides

Objective: To separate and quantify pseudouridine and this compound.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 20 µL of the digested nucleoside mixture.

LC-MS/MS Analysis for Confirmation

Objective: To confirm the identity of the modified nucleoside by its mass and fragmentation pattern.

Protocol:

  • Utilize an HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • Employ the same chromatographic conditions as described for the HPLC analysis.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan: Scan for the expected m/z of protonated pseudouridine (~245.1) and this compound (~284.1).

  • MS2 Fragmentation: Isolate the parent ions and subject them to collision-induced dissociation (CID). Monitor for characteristic fragment ions. For this compound, expect to see a fragment corresponding to the modified base.

Visualization of the Confirmation Workflow

Confirmation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation RNA RNA containing This compound Digestion Enzymatic Digestion RNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides HPLC HPLC Separation Nucleosides->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Fraction Collection or Direct Coupling RetentionTime Retention Time Shift HPLC->RetentionTime MassShift Mass Shift (m/z) LCMS->MassShift Fragmentation Fragmentation Pattern LCMS->Fragmentation

Caption: Workflow for the confirmation of this compound modification.

Alternative Site-Specific Modifications of Pseudouridine

While N1-cyanomethylation is a valuable tool, other chemical modifications at different positions on the pseudouridine base can also be employed to fine-tune the properties of RNA.

ModificationSite of ModificationMethodKey FeaturePotential Application
N1-methylation N1Enzymatic (Methyltransferase) or Chemical SynthesisMimics a naturally occurring modification, can enhance translation efficiency.[1]mRNA vaccines and therapeutics.
Cyanoethylation N1Chemical (Acrylonitrile)Introduces a mass tag for detection by mass spectrometry.[2]RNA modification mapping.
CMC Adduct Formation N3Chemical (Carbodiimide)Forms a bulky adduct that can block reverse transcriptase, enabling sequencing-based detection.[3]Mapping pseudouridine sites in RNA.
Bisulfite Treatment C5 and C6Chemical (Sodium Bisulfite)Leads to a deletion signature in sequencing, allowing for precise localization.High-throughput pseudouridine sequencing.

Comparison of Modification Strategies

Modification_Comparison cluster_n1 N1 Position cluster_n3 N3 Position cluster_c5c6 C5/C6 Position N1_Cyanomethyl N1-Cyanomethylation N1_Methyl N1-Methylation Cyanoethyl N1-Cyanoethylation CMC CMC Adduct Bisulfite Bisulfite Adduct Pseudouridine Pseudouridine (Ψ) Pseudouridine->N1_Cyanomethyl Chemical Pseudouridine->N1_Methyl Enzymatic/ Chemical Pseudouridine->Cyanoethyl Chemical Pseudouridine->CMC Chemical Pseudouridine->Bisulfite Chemical

Caption: Site-specific modification alternatives for pseudouridine.

Conclusion

The confirmation of site-specific this compound modification is achievable through a systematic analytical approach, primarily relying on HPLC and mass spectrometry. These techniques provide definitive evidence of the modification through observable shifts in retention time, mass-to-charge ratio, and fragmentation patterns. For researchers exploring the vast landscape of the epitranscriptome and developing novel RNA-based therapeutics, a thorough understanding and application of these validation methods are paramount. The choice of an alternative modification strategy will depend on the specific research question, whether it is for enhancing therapeutic efficacy, mapping modification sites, or other functional studies.

References

Cross-validation of N1-Cyanomethyl pseudouridine detection by different analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Pseudouridine (B1679824) Detection Methods

For Researchers, Scientists, and Drug Development Professionals

Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional RNA modification and plays a critical role in the structure and function of various RNAs. Its presence can stabilize RNA structures and modulate interactions with proteins. In the context of drug development, particularly for mRNA-based therapeutics and vaccines, the incorporation of pseudouridine or its derivatives like N1-methylpseudouridine (m1Ψ) has been a pivotal strategy to enhance mRNA stability and translational capacity while reducing immunogenicity.[1][2][3][]

The detection and quantification of pseudouridine, however, present a significant analytical challenge. Unlike other modifications, pseudouridine is a mass-silent isomer of uridine, meaning they have the same molecular weight.[5][6] This precludes direct detection by standard mass spectrometry. To overcome this, various analytical techniques have been developed, often relying on chemical derivatization to introduce a unique mass or structural tag to pseudouridine, enabling its differentiation from uridine.

This guide provides a comprehensive comparison of different analytical methods for the detection and quantification of pseudouridine, with a focus on the cross-validation of techniques involving the chemical derivatization of pseudouridine to N1-cyanoethylpseudouridine (referred to by the user as N1-Cyanomethyl pseudouridine) and other adducts.

Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical method for pseudouridine detection depends on the specific research question, whether it requires quantification, localization of the modification within a sequence, or high-throughput screening. The table below summarizes the key quantitative parameters of the most common methods.

Method Principle Mass Tag Output Advantages Limitations
Cyanoethylation + Mass Spectrometry (MS) Chemical derivatization of Ψ at the N1 position with acrylonitrile, followed by MS analysis of RNA fragments.[5][6]+53.0 Da[5][6]Quantitative, Sequence-specificSpecific for Ψ, single-step reaction.[7]Requires MS instrumentation.
CMCT + Reverse Transcription (RT) Chemical derivatization with N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide p-tosylate (CMCT) creates a bulky adduct that blocks reverse transcriptase.[8][9][10]N/ASemi-quantitative, Sequence-specificNo specialized MS equipment needed, can detect multiple sites in one reaction.[9]Semi-quantitative, harsh alkaline treatment can cause RNA degradation.[11][12]
CMCT + Mass Spectrometry (MS) Derivatization with CMCT followed by MS analysis to detect the mass shift.[7][13]+252 Da[7][13]Quantitative, Sequence-specificLarge mass shift for clear identification.Incomplete labeling can occur; multi-step process.[13]
Bisulfite Treatment + Mass Spectrometry (MS) Chemical labeling with sodium bisulfite generates a stable adduct on Ψ.[11][13]+82 Da[13]Quantitative, Sequence-specificHigh labeling efficiency (>99%), stable adduct.[13]Potential for side reactions if conditions are not optimized.
Label-Free Tandem MS (MS/MS) Exploits the unique fragmentation pattern of the C-C glycosidic bond in Ψ during collision-induced dissociation.[7][8]NoneQualitative/Quantitative, Sequence-specificNo chemical derivatization needed, direct detection.Requires specialized MS/MS capabilities (e.g., SRM), may have lower sensitivity for low-abundance transcripts.[8]
HPLC-UV Enzymatic hydrolysis of RNA to nucleosides, followed by separation and quantification using High-Performance Liquid Chromatography with UV detection.[10][14]NoneQuantitative (Total Ψ)Accurate for total Ψ quantification in an RNA pool.[10]Does not provide sequence-specific information.[8]
Enzymatic Labeling (ELAP-seq) A methyltransferase from M. jannaschii specifically transfers a functional group (e.g., propargyl) to Ψ, enabling enrichment and sequencing.[15]VariesQualitative/Quantitative, Sequence-specificHigh specificity and sensitivity, applicable in cells.[15]Requires specific enzyme and cofactors.

Experimental Workflows and Logical Relationships

Visualizing the workflow for each detection method is crucial for understanding the experimental steps and their logical connections.

Cyanoethylation_MS_Workflow cluster_sample_prep Sample Preparation cluster_reaction Chemical Reaction cluster_digestion Digestion cluster_analysis Analysis RNA RNA Sample Incubation Incubate at 70°C, pH 8.6 RNA->Incubation Acrylonitrile Acrylonitrile Acrylonitrile->Incubation RNase RNase T1/A Digestion Incubation->RNase Fragments RNA Fragments RNase->Fragments MS MALDI-MS or LC-MS/MS Fragments->MS Detection Detect Mass Shift (+53 Da) MS->Detection

Caption: Workflow for Pseudouridine Detection via Cyanoethylation and Mass Spectrometry.

CMCT_RT_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization & RT cluster_analysis Analysis RNA RNA Sample Modification CMCT Modification (pH 8.3) RNA->Modification CMCT CMCT Reagent CMCT->Modification Primer Radiolabeled Primer RT Reverse Transcription Primer->RT Alkaline Alkaline Treatment (pH 10.4) Modification->Alkaline Alkaline->RT PAGE Denaturing PAGE RT->PAGE Detection Detect Truncated cDNA PAGE->Detection

Caption: Workflow for Pseudouridine Detection using CMCT-Derivatization and Reverse Transcription.

Label_Free_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis RNA RNA Sample RNase RNase T1/A Digestion RNA->RNase Fragments RNA Fragments RNase->Fragments LC_MSMS LC-MS/MS (CID) Fragments->LC_MSMS SRM Selected Reaction Monitoring (SRM) LC_MSMS->SRM Detection Detect Diagnostic Fragment Ions SRM->Detection

References

The Impact of N1-Cyanomethyl Pseudouridine on RNA Secondary Structure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the structural implications of uridine (B1682114) modifications in RNA, with a focus on pseudouridine (B1679824), N1-methylpseudouridine, and a theoretical exploration of N1-Cyanomethyl pseudouridine.

The post-transcriptional modification of RNA nucleosides is a critical mechanism for regulating RNA structure, stability, and function. Among the over 100 known modifications, pseudouridine (Ψ), the most abundant internal modification in non-coding RNAs, has garnered significant attention, particularly with the advent of mRNA-based therapeutics.[1] The isomerization of uridine to pseudouridine introduces unique chemical properties that influence RNA secondary structure.[2] Further derivatization of pseudouridine, such as the N1-methylation found in N1-methylpseudouridine (m1Ψ), has been shown to be pivotal in the efficacy of COVID-19 mRNA vaccines by enhancing protein expression and reducing immunogenicity.[3][4] This guide provides a comparative analysis of the effects of pseudouridine and N1-methylpseudouridine on RNA secondary structure, supported by experimental data. Due to a lack of direct experimental studies on this compound, this guide offers a theoretical perspective on its potential structural impact based on the known effects of related modifications and the chemical properties of the cyanomethyl group.

Comparative Analysis of Uridine Modifications on RNA Duplex Stability

The stability of an RNA duplex is a key indicator of its secondary structure. The introduction of modified nucleosides can alter the thermodynamic properties of the RNA. The table below summarizes the known effects of pseudouridine and N1-methylpseudouridine on the stability of RNA duplexes compared to unmodified uridine.

ModificationBase PairingEffect on Duplex Stability (Compared to Uridine)Key Structural FeaturesReferences
Uridine (U) U-ABaselineStandard Watson-Crick base pairing.[5]
Pseudouridine (Ψ) Ψ-A, Ψ-G, Ψ-U, Ψ-CStabilizingAdditional N1-H hydrogen bond donor, enhanced base stacking, and C3'-endo sugar pucker preference.[6][7][5][6]
N1-methylpseudouridine (m1Ψ) m1Ψ-AMore stabilizing than ΨThe N1-H donor is replaced by a methyl group, preventing non-canonical base pairing but increasing stacking interactions.[4][8][8][9][10]
This compound (theoretically) N/AUnknown (Inferred to be potentially destabilizing compared to m1Ψ)The N1 position is modified with a larger, electron-withdrawing cyanomethyl group, which may introduce steric hindrance and alter electronic properties.N/A

In-depth Look at Each Modification

Uridine (U): The Canonical Building Block

Uridine is one of the four canonical nucleosides in RNA, forming a standard Watson-Crick base pair with adenosine (B11128). Its structural and thermodynamic properties are the baseline for comparison.

Pseudouridine (Ψ): A Stabilizing Isomer

Pseudouridine is an isomer of uridine where the uracil (B121893) base is attached to the ribose sugar via a C5-C1' bond instead of the canonical N1-C1' glycosidic bond.[1] This seemingly subtle change has profound structural consequences:

  • Enhanced Base Stacking: The C-C glycosidic bond in pseudouridine offers greater rotational freedom, allowing for more optimal base stacking interactions with neighboring bases, which contributes to the stabilization of the helical structure.[4][6]

  • Additional Hydrogen Bond Donor: The presence of a hydrogen atom at the N1 position, which is involved in the glycosidic bond in uridine, provides an additional hydrogen bond donor. This N1-H can form a hydrogen bond with a water molecule, which in turn can bridge to the phosphate (B84403) backbone, further rigidifying the local RNA structure.[2]

  • Universal Base Pairing: Pseudouridine can form stable base pairs not only with adenosine but also with guanosine, uridine, and cytidine, acting as a "structurally driven universal base."[5]

N1-methylpseudouridine (m1Ψ): Fine-Tuning Stability and Function

N1-methylpseudouridine is a derivative of pseudouridine where the hydrogen at the N1 position is replaced by a methyl group. This modification is widely used in therapeutic mRNAs.

  • Increased Stability: Computational and experimental studies have shown that m1Ψ further stabilizes RNA duplexes compared to both uridine and pseudouridine.[8][9][10] This enhanced stability is attributed to stronger base stacking and base pairing interactions, likely due to the increased molecular polarizability from the methyl group.[8]

  • Canonical Base Pairing: The methylation at the N1 position removes the extra hydrogen bond donor present in pseudouridine. Consequently, m1Ψ predominantly forms a standard Watson-Crick base pair with adenosine, limiting the non-canonical pairing possibilities observed with pseudouridine.[4]

This compound: A Theoretical Perspective

Currently, there is a lack of published experimental data on the effect of this compound on RNA secondary structure. However, we can infer its potential properties based on the known effects of related modifications and the chemical nature of the cyanomethyl group (-CH2CN).

  • Steric Hindrance: The cyanomethyl group is larger than the methyl group in m1Ψ. This increased bulk at the N1 position could potentially lead to steric clashes with the opposing base or the sugar-phosphate backbone, possibly destabilizing the duplex compared to m1Ψ.

  • Electron-Withdrawing Properties: The cyano group is strongly electron-withdrawing. This could alter the electronic distribution within the uracil ring, potentially weakening the hydrogen bonding with the complementary adenosine base compared to the electron-donating nature of the methyl group in m1Ψ.

  • Comparison to Cyanoethylation: The N1 position of pseudouridine is known to be reactive towards cyanoethylation with acrylonitrile.[11] This suggests that the synthesis of this compound is chemically feasible. However, the impact of this modification on RNA structure remains to be experimentally determined.

Experimental Protocols

To experimentally validate the theoretical effects of this compound and to conduct comparative studies, the following established protocols are recommended.

Synthesis and Incorporation of Modified Nucleosides

The chemical synthesis of RNA oligonucleotides containing modified nucleosides is typically achieved using phosphoramidite (B1245037) chemistry on a solid support.

  • Phosphoramidite Synthesis: The desired modified nucleoside (e.g., this compound) is first synthesized and then converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by phosphitylation of the 3'-hydroxyl group.[12][13][14]

  • Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidite is incorporated at the desired position in the RNA sequence using an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction through a four-step cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.[14]

  • Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).

Thermal Melting Analysis (UV Spectroscopy)

This technique is used to determine the melting temperature (Tm) of an RNA duplex, which is a measure of its thermal stability.

  • Sample Preparation: Anneal equimolar amounts of the two complementary RNA strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV Absorbance Measurement: Monitor the UV absorbance of the sample at 260 nm as the temperature is slowly increased.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is observed as the midpoint of the sigmoidal melting curve. A higher Tm indicates greater stability.

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP)

SHAPE-MaP is a powerful technique for probing RNA secondary structure at single-nucleotide resolution in vitro and in vivo.[15][16]

  • RNA Folding: The RNA of interest is folded into its native conformation in a suitable buffer.

  • SHAPE Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7 or NAI) that acylates the 2'-hydroxyl group of flexible (single-stranded or dynamic) nucleotides. Paired or structurally constrained nucleotides react more slowly.

  • Reverse Transcription: The modified RNA is reverse transcribed. The bulky adducts on the 2'-hydroxyl group cause the reverse transcriptase to misincorporate a nucleotide at that position, thus "mapping" the modification site as a mutation in the resulting cDNA.

  • Sequencing and Data Analysis: The cDNA library is sequenced, and the mutation rates at each nucleotide position are quantified. Higher mutation rates correspond to more flexible nucleotides, providing a detailed profile of the RNA's secondary structure.

Visualizations

Chemical Structures of Uridine and its Derivatives

G cluster_U Uridine (U) cluster_Psi Pseudouridine (Ψ) cluster_m1Psi N1-methylpseudouridine (m1Ψ) cluster_CNPsi This compound U U Psi Psi m1Psi m1Psi CNPsi CNPsi SHAPE_MaP_Workflow rna Folded RNA modification SHAPE Reagent Modification rna->modification Reacts with flexible nucleotides rt Reverse Transcription (Mutation Induction) modification->rt Adducts cause misincorporation library Sequencing Library Preparation rt->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis (Mutation Rate Calculation) sequencing->analysis structure RNA Secondary Structure Model analysis->structure Reactivity constrains model Structural_Effects cluster_properties Properties U Uridine Psi Pseudouridine (Ψ) U->Psi Isomerization m1Psi N1-methyl- pseudouridine (m1Ψ) Psi->m1Psi N1-Methylation CNPsi N1-Cyanomethyl- pseudouridine (Inferred) Psi->CNPsi N1-Cyanomethylation stacking Enhanced Stacking Psi->stacking h_bond Extra H-bond Donor Psi->h_bond stability Increased Stability Psi->stability m1Psi->stacking m1Psi->stability steric Potential Steric Hindrance CNPsi->steric ewg Electron-Withdrawing Effect CNPsi->ewg

References

Benchmarking N1-Cyanomethyl pseudouridine against other labels for RNA visualization

Author: BenchChem Technical Support Team. Date: December 2025

While N1-Cyanomethyl pseudouridine (B1679824) (Ψ-CN) is a known synthetic derivative of the naturally occurring modified nucleoside pseudouridine, current scientific literature does not support its use as a direct fluorescent label or as a bioorthogonal handle for RNA visualization in cellular imaging. Research on pseudouridine and its analogs, such as N1-methylpseudouridine, has predominantly focused on their roles in enhancing mRNA stability and translational efficacy, which has been pivotal in the development of mRNA-based therapeutics and vaccines. Methods developed for the detection of pseudouridine, including cyanoethylation and carbodiimide (B86325) (CMC) based approaches, are designed for quantification and sequencing applications like mass spectrometry and reverse transcription, respectively, rather than for microscopic visualization of RNA in cells.

Therefore, a direct performance comparison of N1-Cyanomethyl pseudouridine against established RNA visualization labels is not feasible. This guide instead provides a comprehensive benchmark of the leading contemporary methods for fluorescently labeling and visualizing RNA in research and drug development settings. We will objectively compare the performance of three major strategies: metabolic labeling with clickable nucleoside analogs, fluorescent protein-based tagging systems, and fluorescent RNA aptamers.

Comparison of Leading RNA Visualization Technologies

The choice of an RNA labeling strategy is critical and depends on the specific biological question, the required spatiotemporal resolution, and the experimental system. Below is a summary of the key performance characteristics of the most widely used techniques.

Labeling Strategy Principle Signal-to-Noise Ratio Live-Cell Compatibility Perturbation to RNA Function Target Specificity
Metabolic Labeling (e.g., 5-EU) Incorporation of a modified nucleoside (e.g., 5-ethynyl uridine) into newly transcribed RNA, followed by bioorthogonal "click" chemistry with a fluorescent probe.Good to ExcellentYes, with fixation often required for imaging. Live-cell click chemistry is possible but can be challenging.Minimal, as the modification is small.Labels all newly synthesized RNA.
Fluorescent Protein System (e.g., MS2) A specific RNA sequence (MS2 stem-loops) is genetically fused to the RNA of interest. A fluorescently tagged MS2 coat protein (MCP-GFP) binds to these stem-loops.Moderate to GoodExcellentCan alter RNA localization, stability, and translation due to the bulky protein tag.High, specific to the tagged RNA of interest.
Fluorescent RNA Aptamers (e.g., Spinach, Pepper) An RNA aptamer sequence is genetically fused to the RNA of interest. The aptamer binds to and activates a cell-permeable, otherwise non-fluorescent dye.Good to ExcellentExcellentThe small aptamer sequence is generally considered to have minimal impact on RNA function.High, specific to the tagged RNA of interest.

Experimental Methodologies

Detailed protocols are essential for the successful implementation of these RNA visualization techniques. Below are representative protocols for each of the benchmarked methods.

Metabolic Labeling and Visualization of Nascent RNA using 5-Ethynyl Uridine (B1682114) (5-EU)

This method allows for the visualization of newly transcribed RNA.

a. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Replace the culture medium with a fresh medium containing 0.1-1 mM 5-ethynyl uridine (5-EU).

  • Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired labeling window for nascent RNA.

  • Wash the cells three times with PBS.

b. Cell Fixation and Permeabilization:

  • Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

c. Click Chemistry Reaction:

  • Prepare the click reaction cocktail. For a typical reaction, mix a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), copper(II) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a buffer.

  • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.

  • Wash the cells three times with PBS containing a mild detergent (e.g., 0.05% Tween-20).

  • Counterstain the nuclei with DAPI, if desired.

  • Mount the coverslips and proceed with fluorescence microscopy.

Metabolic_Labeling_Workflow cluster_cell Cell Culture cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_detection Detection Cell_Culture Adherent Cells Add_5EU Add 5-EU containing medium Cell_Culture->Add_5EU Incubate Incubate (30 min - 24h) Add_5EU->Incubate Wash1 Wash with PBS Incubate->Wash1 Fix Fix with PFA Wash1->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Click_Reaction Click Reaction with Fluorescent Azide Permeabilize->Click_Reaction Wash2 Wash Click_Reaction->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Workflow for Metabolic Labeling of RNA with 5-EU.
Visualization of a Specific mRNA using the MS2-GFP System

This technique enables the tracking of a single RNA species in live cells.

a. Plasmid Construction and Transfection:

  • Clone the gene of interest into a vector containing multiple MS2 stem-loop sequences in the 3' UTR.

  • Co-transfect cells with the MS2-tagged RNA expression plasmid and a second plasmid expressing the MS2 coat protein fused to a fluorescent protein (e.g., MCP-GFP).

  • Allow 24-48 hours for plasmid expression.

b. Live-Cell Imaging:

  • Plate the transfected cells in a glass-bottom imaging dish.

  • Use a live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).

  • Acquire images using the appropriate laser line and emission filter for the fluorescent protein (e.g., 488 nm excitation for GFP).

  • Time-lapse imaging can be performed to track the dynamics of the RNA of interest.

MS2_System_Signaling cluster_transfection Cell Transfection cluster_expression Expression and Assembly cluster_visualization Visualization Plasmid_RNA Plasmid: Gene of Interest + MS2 loops Transfection Co-transfection Plasmid_RNA->Transfection Plasmid_Protein Plasmid: MCP-GFP Plasmid_Protein->Transfection Transcription Transcription Transfection->Transcription Translation Translation Transfection->Translation RNA_MS2 RNA_MS2 Transcription->RNA_MS2 mRNA with MS2 loops MCP_GFP MCP_GFP Translation->MCP_GFP MCP-GFP protein Assembly Binding and Assembly Imaging Live-Cell Fluorescence Microscopy Assembly->Imaging RNA_MS2->Assembly MCP_GFP->Assembly

Logical flow of the MS2-GFP RNA visualization system.
Visualization of a Specific mRNA using a Fluorescent RNA Aptamer (e.g., Pepper)

This method offers an alternative to protein-based tags for live-cell RNA imaging.

a. Plasmid Construction and Transfection:

  • Genetically fuse the Pepper aptamer sequence to the RNA of interest.

  • Transfect cells with the plasmid expressing the Pepper-tagged RNA.

  • Allow 24-48 hours for expression.

b. Live-Cell Imaging:

  • Plate the transfected cells in a glass-bottom imaging dish.

  • Prepare a stock solution of the corresponding cell-permeable fluorogen (e.g., HBC620 for Pepper).

  • Add the fluorogen to the cell culture medium at the recommended concentration (e.g., 0.5-5 µM).

  • Incubate for 15-30 minutes to allow for fluorogen uptake and binding to the aptamer.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the fluorogen.

Aptamer_System_Pathway Fluorogen_Ext Cell-Permeable Fluorogen (extracellular) Cell_Membrane Cell Membrane Fluorogen_Ext->Cell_Membrane Fluorogen_Int Fluorogen (intracellular) Cell_Membrane->Fluorogen_Int Complex Fluorogen-Aptamer Complex (FLUORESCENT) Fluorogen_Int->Complex Tagged_RNA Pepper-tagged RNA (non-fluorescent) Tagged_RNA->Complex Imaging Fluorescence Detection Complex->Imaging

Signaling pathway for fluorescent RNA aptamer visualization.

Conclusion

While this compound is not a tool for RNA visualization, researchers have a robust toolkit of alternative methods at their disposal. Metabolic labeling with clickable analogs like 5-EU is excellent for studying global, nascent RNA synthesis. For tracking specific RNAs in live cells, fluorescent protein systems like MS2 and fluorescent RNA aptamers such as Pepper offer high specificity, with aptamers generally being less perturbative than their protein-based counterparts. The selection of the most appropriate technique will ultimately be guided by the specific experimental goals and the desired balance between specificity, live-cell compatibility, and potential for functional perturbation.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N1-Cyanomethyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of N1-Cyanomethyl pseudouridine (B1679824) are critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any procedure involving N1-Cyanomethyl pseudouridine, ensure that all personnel are familiar with the following safety protocols. These are derived from safety data for analogous compounds and are considered best practice in a laboratory setting.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.To prevent inhalation of the compound.[1]

In Case of Exposure:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol is based on guidelines for the disposal of synthetic nucleic acid molecules.

1. Decontamination of Liquid Waste:

Liquid waste containing this compound, such as buffers or reaction mixtures, should be decontaminated prior to disposal.

  • Method: Chemical decontamination is a common and effective method.

  • Procedure:

    • To the liquid waste, add a sufficient amount of fresh bleach to achieve a final concentration of 10%.

    • Allow the mixture to sit for a minimum of 30 minutes to ensure complete decontamination.

    • After decontamination, the solution may be disposed of down the sink, followed by flushing with copious amounts of water, in accordance with local regulations.

2. Disposal of Solid Waste:

Solid waste includes contaminated lab supplies such as pipette tips, microfuge tubes, and gloves.

  • Procedure:

    • All solid waste contaminated with this compound should be collected in a designated waste container lined with a red biohazard bag.

    • This waste should be treated as Regulated Medical Waste (RMW).

    • The sealed red bag should be placed in a secondary container for pickup by a certified hazardous waste disposal service.

3. Disposal of Unused or Expired this compound:

Pure, unused, or expired this compound should be disposed of as chemical waste.

  • Procedure:

    • Keep the compound in its original, clearly labeled container.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific instructions on chemical waste pickup and disposal. Do not dispose of solid chemical waste in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste containing this compound.

This compound Disposal Workflow Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType LiquidWaste Liquid Waste (e.g., buffers, solutions) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (e.g., tips, tubes, gloves) WasteType->SolidWaste Solid UnusedProduct Unused/Expired Product WasteType->UnusedProduct Pure Compound Decontaminate Decontaminate with 10% Bleach (30 min contact time) LiquidWaste->Decontaminate CollectSolid Collect in Red Biohazard Bag SolidWaste->CollectSolid ChemicalWaste Dispose as Chemical Waste UnusedProduct->ChemicalWaste DisposeLiquid Dispose via Sink (with copious water) Decontaminate->DisposeLiquid TreatAsRMW Treat as Regulated Medical Waste (RMW) CollectSolid->TreatAsRMW FinalDisposal Arrange for Hazardous Waste Pickup TreatAsRMW->FinalDisposal EHS Contact Environmental Health & Safety (EHS) ChemicalWaste->EHS EHS->FinalDisposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling N1-Cyanomethyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N1-Cyanomethyl pseudouridine (B1679824), a modified nucleoside crucial in RNA therapeutics and vaccine development. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is critical to prevent exposure. The following table summarizes the recommended PPE for handling N1-Cyanomethyl pseudouridine, categorized by the level of protection required for different laboratory procedures.

Protection Level Equipment When to Use
Standard Laboratory Use (Level D equivalent) Safety glasses with side shields, standard laboratory coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated area or in solution.
Handling Powders or Generating Aerosols (Level C equivalent) Full-face air-purifying respirator, chemical-resistant gloves (double-gloving recommended), chemical-resistant clothing or coveralls, safety goggles.[3][4][5]When working with the powdered form of the compound, or any procedure that may generate dust or aerosols.
Emergency Spill or High-Risk Scenarios (Level B equivalent) Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator, inner and outer chemical-resistant gloves, hooded chemical-resistant clothing, outer chemical-resistant boots.[3]In the event of a significant spill or when the concentration and type of airborne substances are unknown.

Key Considerations for PPE Selection:

  • Gloves: Good quality, disposable polymer gloves (e.g., neoprene, nitrile, or latex) are generally adequate for handling small quantities.[5] For higher-risk scenarios, consider double-gloving or using gauntlet-type gloves to protect the wrists.[5]

  • Eye Protection: Close-fitting safety glasses with side shields are the minimum requirement.[4] In situations with a higher risk of splashes or airborne particles, tight-fitting, non-vented safety goggles are recommended.[4]

  • Respiratory Protection: The need for respiratory protection depends on the physical form of the compound and the procedure. For powdered forms, a NIOSH-approved respirator is essential.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan ensures that all safety measures are in place before, during, and after handling this compound.

Operational Workflow for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Review SDS Review Safety Data Sheet (SDS) for N1-Methylpseudouridine Gather PPE Gather Appropriate Personal Protective Equipment (PPE) Review SDS->Gather PPE Prepare Workspace Prepare and Inspect Ventilated Workspace Gather PPE->Prepare Workspace Weighing Weighing (in ventilated enclosure if powder) Prepare Workspace->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Reaction Use in Reaction/Experiment Dissolving->Reaction Decontaminate Decontaminate Workspace and Equipment Reaction->Decontaminate Dispose Waste Dispose of Waste (see disposal plan) Decontaminate->Dispose Waste Remove PPE Properly Remove and Dispose of PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Operational Workflow Diagram

Emergency Procedures: Responding to Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2][6] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][6] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Disposal Plan for this compound Waste cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal Solid Waste Solid Waste (unused compound, contaminated labware) Collect Solid Collect in a Labeled, Sealed Hazardous Waste Container Solid Waste->Collect Solid Liquid Waste Liquid Waste (solutions containing the compound) Collect Liquid Collect in a Labeled, Sealed Hazardous Waste Container (compatible with solvent) Liquid Waste->Collect Liquid Contaminated PPE Contaminated PPE (gloves, lab coat) Collect PPE Collect in a Designated, Labeled Hazardous Waste Bag Contaminated PPE->Collect PPE Follow Regulations Dispose of all waste in accordance with local, state, and federal regulations Collect Solid->Follow Regulations Collect Liquid->Follow Regulations Collect PPE->Follow Regulations

Waste Disposal Workflow

All waste materials should be treated as hazardous waste and disposed of according to institutional and governmental regulations.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

By implementing these safety and logistical protocols, researchers can confidently and safely advance their work with this compound, contributing to the next wave of RNA-based innovations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.